Gemcadiol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
35449-36-6 |
|---|---|
Molecular Formula |
C14H30O2 |
Molecular Weight |
230.39 g/mol |
IUPAC Name |
2,2,9,9-tetramethyldecane-1,10-diol |
InChI |
InChI=1S/C14H30O2/c1-13(2,11-15)9-7-5-6-8-10-14(3,4)12-16/h15-16H,5-12H2,1-4H3 |
InChI Key |
DJKWDKJYFYUEBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCCCCC(C)(C)CO)CO |
Appearance |
Solid powder |
Other CAS No. |
35449-36-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Gemcadiol; Gemcadiolum; Gemcadiolum [INN-Latin]; Gemcadiol [USAN:INN]. |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Gemfibrozil on Lipid Metabolism
Note: Initial searches for "Gemcadiol" did not yield relevant results in the context of lipid metabolism. It is highly probable that this term is a misspelling of Gemfibrozil , a well-established lipid-regulating agent. This guide will focus on the mechanism of action of Gemfibrozil.
Executive Summary
Gemfibrozil is a fibric acid derivative primarily used to treat hyperlipidemia, especially hypertriglyceridemia.[1][2][3] Its core mechanism of action is the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear transcription factor that plays a central role in the regulation of genes involved in lipid and lipoprotein metabolism.[2][4] Activation of PPARα by Gemfibrozil leads to a cascade of downstream effects, including increased lipolysis of triglyceride-rich lipoproteins, decreased hepatic production of Very-Low-Density Lipoprotein (VLDL), and increased synthesis of High-Density Lipoprotein (HDL) associated apolipoproteins. This comprehensive guide details the molecular pathways, presents quantitative data from clinical studies, outlines relevant experimental protocols, and provides visualizations of the key mechanisms.
Core Mechanism of Action: PPARα Activation
The primary molecular target of Gemfibrozil is the nuclear receptor PPARα. PPARs are ligand-activated transcription factors that, upon binding to a ligand like Gemfibrozil, form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
Key downstream effects of Gemfibrozil-mediated PPARα activation include:
-
Increased Lipoprotein Lipase (LPL) Activity: PPARα activation upregulates the expression of the LPL gene. LPL is a critical enzyme that hydrolyzes triglycerides within circulating VLDL and chylomicrons, facilitating the delivery of fatty acids to peripheral tissues. Some studies have shown a significant increase in postheparin extra-hepatic LPL activity by as much as 25% following Gemfibrozil treatment. However, other studies suggest that in some patient populations, the primary effect on triglycerides is through decreased hepatic VLDL secretion rather than a direct, significant change in LPL activity in adipose tissue or muscle.
-
Decreased Apolipoprotein C-III (ApoC-III) Synthesis: PPARα activation transcriptionally represses the gene encoding ApoC-III, a protein that inhibits LPL activity. By reducing ApoC-III levels, Gemfibrozil further enhances the clearance of triglyceride-rich particles.
-
Increased Apolipoprotein A-I and A-II (ApoA-I, ApoA-II) Synthesis: Gemfibrozil stimulates the hepatic production of ApoA-I and ApoA-II, the major protein components of HDL. This leads to an increase in circulating HDL cholesterol (HDL-C) levels.
-
Enhanced Fatty Acid Oxidation: PPARα activation upregulates genes involved in the uptake and beta-oxidation of fatty acids in the liver and muscle. This reduces the availability of fatty acids for triglyceride synthesis.
-
Reduced Hepatic VLDL Production: By inhibiting peripheral lipolysis and decreasing the hepatic uptake of free fatty acids, Gemfibrozil reduces the liver's production of triglycerides. It also inhibits the synthesis of Apolipoprotein B (ApoB), the primary carrier of VLDL, further decreasing VLDL production.
Figure 1: Gemfibrozil's PPARα-mediated signaling pathway in lipid metabolism.
Quantitative Data on Lipid Profile Modulation
Clinical studies have consistently demonstrated the efficacy of Gemfibrozil in improving lipid profiles, particularly in patients with hypertriglyceridemia. The table below summarizes key quantitative findings from various studies.
| Parameter | Baseline Condition | Dosage | Duration | % Change from Baseline | Reference |
| Triglycerides | Hypertriglyceridemia | 1200 mg/day | 8 weeks | ↓ 54% | |
| Hypertriglyceridemia | 1200 mg/day | 6 weeks | ↓ 46% | ||
| Hyperlipidemia | 1200 mg/day | 24 months | ↓ 45.6% | ||
| Low HDL-C | 1200 mg/day | 1 year | ↓ 31% | ||
| Isolated Low HDL-C | 1200 mg/day | 3 months | ↓ 38% | ||
| HDL Cholesterol | Hypertriglyceridemia | 1200 mg/day | 8 weeks | ↑ 36% | |
| Hyperlipidemia | 1200 mg/day | 24 months | ↑ 32.3% | ||
| Low HDL-C | 1200 mg/day | 1 year | ↑ 6% | ||
| Isolated Low HDL-C | 1200 mg/day | 3 months | ↑ 9.2% | ||
| LDL Cholesterol | Hyperlipidemia | 1200 mg/day | 24 months | ↓ 11.4% | |
| Low HDL-C | 1200 mg/day | 1 year | No significant difference | ||
| VLDL Cholesterol | Hyperlipidemia | 1200 mg/day | 24 months | ↓ 45.9% | |
| Chronic Renal Failure | 1200 mg/day | 28 weeks | ↓ ~50% | ||
| Apolipoprotein A-I | Hypertriglyceridemia | 1200 mg/day | 8 weeks | ↑ 29% | |
| Apolipoprotein A-II | Hypertriglyceridemia | 1200 mg/day | 8 weeks | ↑ 38% | |
| Apo AI Synthesis Rate | Hypertriglyceridemia | 1200 mg/day | 8 weeks | ↑ 27% | |
| Apo AII Synthesis Rate | Hypertriglyceridemia | 1200 mg/day | 8 weeks | ↑ 34% |
Key Experimental Protocols
The mechanisms of Gemfibrozil have been elucidated through a variety of in vitro and in vivo experimental models. Below are detailed methodologies for key experiments.
In Vitro PPARα Activation Assay (Luciferase Reporter Assay)
This assay is used to quantify the ability of a compound to activate the PPARα receptor.
-
Objective: To measure the dose-dependent activation of PPARα by Gemfibrozil.
-
Cell Line: Mammalian cells (e.g., COS-7, HEK293) are commonly used. These cells are engineered to express the human PPARα receptor.
-
Methodology:
-
Transfection: Cells are co-transfected with two plasmids:
-
An expression vector containing the full-length human PPARα gene.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with multiple PPREs.
-
A control plasmid (e.g., expressing Renilla luciferase) is often included to normalize for transfection efficiency.
-
-
Treatment: Transfected cells are treated with varying concentrations of Gemfibrozil (or a vehicle control, e.g., DMSO). A known PPARα agonist is used as a positive control.
-
Lysis and Luminescence Reading: After an incubation period (typically 24 hours), cells are lysed. Luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The "fold activation" is calculated by comparing the normalized luciferase activity in Gemfibrozil-treated cells to that in vehicle-treated cells.
-
Figure 2: Experimental workflow for a PPARα luciferase reporter assay.
Gene Expression Analysis (Quantitative Real-Time PCR - qPCR)
This method is used to quantify changes in the mRNA levels of PPARα target genes (e.g., LPL, ApoA-I, ApoC-III) following Gemfibrozil treatment.
-
Objective: To determine if Gemfibrozil treatment alters the transcription of key lipid metabolism genes.
-
Model System: Can be performed on cultured cells (e.g., HepG2 human hepatoma cells) or tissue samples (e.g., liver) from animal models treated with Gemfibrozil.
-
Methodology:
-
Treatment: Cells or animals are treated with Gemfibrozil or a vehicle control for a specified period.
-
RNA Extraction: Total RNA is isolated from the cells or tissues using a suitable extraction kit. The quality and quantity of RNA are assessed (e.g., via spectrophotometry).
-
Reverse Transcription: The extracted RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: The qPCR reaction is set up using the cDNA as a template, gene-specific primers for the target genes (e.g., LPL, APOA1) and a reference (housekeeping) gene (e.g., GAPDH, ACTB), and a fluorescent dye (e.g., SYBR Green) or probe.
-
Data Analysis: The cycle threshold (Ct) values are determined. The expression of the target gene is normalized to the reference gene (ΔCt). The change in expression relative to the control group is calculated using the ΔΔCt method.
-
In Vivo Lipid Profile Analysis in Animal Models
This protocol is used to assess the overall effect of Gemfibrozil on circulating lipid levels in a living organism.
-
Objective: To measure changes in plasma triglycerides, total cholesterol, HDL-C, and LDL-C in response to Gemfibrozil administration.
-
Model System: Rodent models, such as rats or mice, often fed a high-fat diet to induce dyslipidemia.
-
Methodology:
-
Acclimatization and Baseline: Animals are acclimatized and baseline blood samples are collected after a fasting period.
-
Treatment: Animals are randomly assigned to a control group (vehicle) or a treatment group (Gemfibrozil, administered orally, e.g., via gavage or in feed).
-
Blood Collection: Blood samples are collected at specified time points throughout the study. Plasma is separated by centrifugation.
-
Lipid Measurement: Plasma levels of triglycerides, total cholesterol, and HDL-C are measured using commercially available enzymatic colorimetric assay kits.
-
LDL-C Calculation: LDL-C is often calculated using the Friedewald equation (if triglycerides are <400 mg/dL): LDL-C = Total Cholesterol - HDL-C - (Triglycerides / 5).
-
Statistical Analysis: Statistical tests (e.g., t-test or ANOVA) are used to compare lipid levels between the control and treatment groups.
-
Conclusion
The mechanism of action of Gemfibrozil on lipid metabolism is centered on its function as a PPARα agonist. By activating this nuclear receptor, Gemfibrozil orchestrates a multi-faceted response that enhances the catabolism of triglyceride-rich lipoproteins and increases HDL-C levels. This leads to a significant reduction in plasma triglycerides and a beneficial increase in HDL cholesterol, making it an effective therapy for specific dyslipidemias. The experimental protocols detailed herein provide a framework for the continued investigation of fibrates and other PPARα-modulating compounds in the field of lipid research and drug development.
References
Gemcadiol and the PPAR-alpha Activation Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gemcadiol, a lipid-regulating agent, exerts its effects primarily through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPAR-alpha). This nuclear receptor plays a pivotal role in the transcriptional regulation of genes involved in fatty acid metabolism, thereby influencing lipid and lipoprotein levels. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, focusing on its interaction with the PPAR-alpha signaling pathway. While quantitative data for this compound's direct molecular interactions are limited in contemporary literature, this guide leverages data from its close structural and functional analog, Gemfibrozil, to elucidate the fundamental biochemical and cellular processes. This document details the PPAR-alpha activation cascade, from ligand binding and receptor dimerization to the recruitment of coactivators and subsequent modulation of target gene expression. Furthermore, it outlines key experimental protocols for investigating these interactions and presents available preclinical data for this compound.
Introduction to this compound and PPAR-alpha
This compound is a lipid-regulating drug belonging to the fibrate class of compounds.[1] Fibrates are known to modulate plasma lipid levels by activating PPARs.[2] The primary target of this compound and other fibrates for their lipid-lowering effects is PPAR-alpha, a ligand-activated transcription factor highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle.[3]
PPAR-alpha activation leads to a cascade of events that ultimately increases the catabolism of fatty acids and modifies lipoprotein metabolism. This includes the upregulation of genes involved in fatty acid uptake, beta-oxidation, and ketogenesis, leading to a reduction in circulating triglycerides.
The PPAR-alpha Signaling Pathway
The activation of PPAR-alpha by a ligand like this compound initiates a series of molecular events that lead to the regulation of gene expression. This pathway can be broadly divided into the following steps:
-
Ligand Binding: this compound, as a PPAR-alpha agonist, binds to the ligand-binding domain (LBD) of the receptor. This binding induces a conformational change in the PPAR-alpha protein.
-
Heterodimerization: The ligand-bound PPAR-alpha forms a heterodimer with the Retinoid X Receptor (RXR).
-
PPRE Binding: This PPAR-alpha/RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter region of target genes.
-
Coactivator Recruitment: The conformational change induced by ligand binding facilitates the dissociation of corepressors and the recruitment of coactivator proteins.
-
Transcriptional Activation: The recruited coactivator complex then activates the transcriptional machinery, leading to an increase in the expression of target genes.
Quantitative Data
Direct quantitative data on the binding affinity and activation potential of this compound for PPAR-alpha is scarce in publicly available literature. However, data from its close analog, Gemfibrozil, provides valuable insights into the expected quantitative parameters.
Table 1: In Vitro Activity of Gemfibrozil on PPAR-alpha
| Parameter | Value | Assay Type | Reference |
| Binding Affinity (Kd) | Not explicitly found for Gemfibrozil. Described as having lower affinity compared to other fibrates.[4] | N/A | [4] |
| EC50 for Coactivator Recruitment (CBP) | Higher than other fibrates, indicating partial agonism. | FRET | |
| EC50 for Coactivator Recruitment (PGC-1) | Higher than other fibrates, indicating partial agonism. | FRET | |
| EC50 for Coactivator Recruitment (SRC-1) | Higher than other fibrates, indicating partial agonism. | FRET |
Table 2: Effect of Gemfibrozil on PPAR-alpha Target Gene Expression in SMMC-7721 cells
| Target Gene | Function | Fold Change (mRNA) | Reference |
| CPT2 | Fatty acid transport into mitochondria | Increased | |
| ACOX1 | Peroxisomal beta-oxidation | Increased | |
| HADHA | Mitochondrial beta-oxidation | Increased | |
| CPT1A | Fatty acid transport into mitochondria | No significant change in one study, slight increase in another |
Experimental Protocols
PPAR-alpha Reporter Gene Assay
This assay is a common method to screen for and characterize PPAR-alpha agonists.
Detailed Methodology:
-
Cell Culture: Maintain a suitable cell line, such as human hepatoma (HepG2) cells, in appropriate growth medium.
-
Transfection: Co-transfect the cells with three plasmids:
-
An expression vector for human PPAR-alpha.
-
A reporter plasmid containing a PPRE sequence upstream of a reporter gene (e.g., firefly luciferase).
-
An internal control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter to normalize for transfection efficiency.
-
-
Treatment: After transfection, seed the cells into multi-well plates and treat with a range of concentrations of this compound or a vehicle control.
-
Incubation: Incubate the cells for 24 to 48 hours to allow for gene expression.
-
Lysis and Reporter Assay: Lyse the cells and measure the activity of both firefly and Renilla luciferase using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold activation relative to the vehicle control and determine the EC50 value by fitting the data to a dose-response curve.
Coactivator Recruitment Assay (TR-FRET)
This assay measures the ability of a ligand to promote the interaction between PPAR-alpha and a specific coactivator peptide.
Detailed Methodology:
-
Reagents:
-
Recombinant PPAR-alpha Ligand Binding Domain (LBD) tagged with a donor fluorophore (e.g., Terbium cryptate).
-
A peptide corresponding to the LXXLL motif of a coactivator (e.g., PGC-1α, SRC-1, CBP) tagged with an acceptor fluorophore (e.g., d2).
-
This compound at various concentrations.
-
-
Assay Procedure:
-
In a microplate, combine the tagged PPAR-alpha LBD, the tagged coactivator peptide, and different concentrations of this compound.
-
Incubate the mixture to allow for binding equilibrium to be reached.
-
-
Measurement: Excite the donor fluorophore at the appropriate wavelength and measure the emission from both the donor and the acceptor fluorophores.
-
Data Analysis: Calculate the ratio of the acceptor to donor emission signals. An increase in this ratio indicates proximity of the donor and acceptor, signifying coactivator recruitment. Plot the TR-FRET ratio against the this compound concentration to determine the EC50 for coactivator recruitment.
Animal Studies for Lipid Profile Analysis
Preclinical animal studies are essential to evaluate the in vivo efficacy of lipid-regulating agents.
Detailed Methodology:
-
Animal Model: Utilize a relevant animal model for dyslipidemia, such as high-fat diet-induced obese rats or mice.
-
Treatment Groups: Divide the animals into groups, including a control group receiving a vehicle and treatment groups receiving different doses of this compound.
-
Administration: Administer this compound orally (e.g., by gavage) daily for a specified period (e.g., 4-12 weeks).
-
Sample Collection: At the end of the study, collect blood samples for lipid analysis and liver tissue for histological and gene expression analysis.
-
Lipid Profile Analysis: Measure plasma levels of total cholesterol, triglycerides, HDL-cholesterol, and LDL-cholesterol using standard enzymatic assays.
-
Gene Expression Analysis: Isolate RNA from liver tissue and perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of PPAR-alpha target genes (e.g., CPT1A, ACOX1).
-
Histology: Prepare liver sections and perform histological staining (e.g., H&E, Oil Red O) to assess liver morphology and lipid accumulation.
Preclinical Findings with this compound
Preclinical studies have demonstrated this compound's effects on the liver and lipid metabolism, consistent with PPAR-alpha activation.
Table 3: Summary of Preclinical Effects of this compound in Animal Models
| Species | Duration | Dose (mg/kg/day) | Key Findings | Reference |
| Rat | 13 or 52 weeks | 30 - 300 | Decreased blood cholesterol, increased liver weight, hepatocyte hypertrophy, and peroxisome proliferation. | |
| Dog | up to 52 weeks | 25 - 300 | Elevated serum alanine aminotransferase (females only), microscopic cytoplasmic vacuolation in hepatocytes. | |
| Monkey | 13 weeks | 25 - 300 | Slightly decreased serum cholesterol. |
The observation of peroxisome proliferation in rats is a classic indicator of PPAR-alpha activation.
Conclusion
This compound functions as a lipid-regulating agent through the activation of the PPAR-alpha signaling pathway. While specific quantitative data on its direct interaction with PPAR-alpha are not extensively available, the well-documented effects of the structurally similar compound, Gemfibrozil, provide a strong basis for understanding its molecular mechanism of action. This compound's ability to induce peroxisome proliferation and alter lipid profiles in preclinical animal models further supports its role as a PPAR-alpha agonist. The experimental protocols detailed in this guide provide a framework for further investigation into the specific molecular interactions and downstream effects of this compound and other novel PPAR-alpha modulators.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Discovery of PPAR Alpha Lipid Pathway Modulators That Do Not Bind Directly to the Receptor as Potential Anti-Cancer Compounds [mdpi.com]
- 3. Activity profile of gemfibrozil on the major plasma lipoprotein parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Cellular Targets of Gemcadiol (Gemcabene) in Hepatocytes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gemcadiol, now more commonly known as gemcabene, is a lipid-lowering agent with a pleiotropic mechanism of action primarily centered on the liver. It has demonstrated efficacy in reducing low-density lipoprotein cholesterol (LDL-C), triglycerides (TG), and markers of inflammation, positioning it as a potential therapeutic for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). This technical guide provides a comprehensive overview of the known cellular targets of gemcabene in hepatocytes, detailing its impact on lipid synthesis, apolipoprotein regulation, and inflammatory pathways. The information presented herein is a synthesis of preclinical and clinical research findings, intended to inform further investigation and drug development efforts in the field of metabolic and liver diseases.
Introduction
Gemcabene is a small molecule, 6,6'-oxybis(2,2-dimethylhexanoic acid) monocalcium salt, that has been investigated for its lipid-modifying and anti-inflammatory properties.[1] Unlike other classes of lipid-lowering drugs, such as statins or fibrates, gemcabene exhibits a unique combination of mechanisms that collectively contribute to its therapeutic potential in cardiometabolic and liver diseases. Its primary site of action is the hepatocyte, where it modulates key pathways involved in lipid homeostasis and the inflammatory response.
Core Mechanisms of Action in Hepatocytes
Gemcabene's effects in hepatocytes can be categorized into three main areas: inhibition of lipid synthesis, downregulation of apolipoprotein C-III (ApoC-III), and suppression of inflammatory signaling. A crucial finding from multiple studies is that gemcabene's actions are not mediated through direct activation or antagonism of peroxisome proliferator-activated receptors (PPARs), distinguishing it from fibrate drugs.[2]
Inhibition of Hepatic Lipid Synthesis
Gemcabene has been shown to inhibit the de novo synthesis of both cholesterol and triglycerides in hepatocytes.[3][4] This is achieved through the modulation of key enzymes in these biosynthetic pathways.
-
Cholesterol Synthesis: While the precise molecular interactions are still under investigation, early studies indicated that gemcabene inhibits the incorporation of 14C-acetate into cholesterol, suggesting an upstream effect in the cholesterol synthesis pathway.[1]
-
Triglyceride Synthesis: Gemcabene also reduces the synthesis of triglycerides in the liver. Preclinical studies in rat hepatocytes have demonstrated a significant reduction in triglyceride synthesis. Furthermore, gemcabene has been shown to downregulate the hepatic mRNA expression of acetyl-CoA carboxylase 1 (ACC1), a rate-limiting enzyme in fatty acid synthesis, a precursor for triglyceride formation.
Downregulation of Apolipoprotein C-III (ApoC-III)
A pivotal mechanism of gemcabene's triglyceride-lowering effect is the reduction of hepatic ApoC-III mRNA expression. ApoC-III is a key protein that inhibits lipoprotein lipase (LPL) and hepatic lipase, thereby impairing the clearance of triglyceride-rich lipoproteins like very-low-density lipoproteins (VLDL). By reducing ApoC-III synthesis in hepatocytes, gemcabene enhances the catabolism of VLDL, leading to a decrease in plasma triglyceride levels.
Anti-Inflammatory Effects
Gemcabene exhibits significant anti-inflammatory properties within the liver. This is primarily achieved through the transcriptional downregulation of C-reactive protein (CRP), a key acute-phase inflammatory marker produced by hepatocytes.
-
Inhibition of CRP Transcription: In human hepatoma cells, gemcabene inhibits the interleukin-6 (IL-6) and interleukin-1β (IL-1β) induced transcription of the CRP gene. This effect is mediated by interfering with the binding of the transcription factors CCAAT/enhancer-binding protein delta (C/EBP-δ) and nuclear factor-kappa B (NF-κB) to the CRP promoter.
-
Downregulation of Chemokine Receptors: Preclinical studies in a mouse model of NASH have shown that gemcabene significantly downregulates the hepatic mRNA expression of the chemokine receptors CCR2 and CCR5. These receptors are critically involved in the recruitment of macrophages to the liver, a key step in the progression of liver inflammation and fibrosis.
Quantitative Data on Gemcabene's Effects
The following tables summarize the quantitative effects of gemcabene observed in various preclinical and clinical studies.
Table 1: In Vitro Effects of Gemcabene on Inflammatory Markers in Human Hepatoma Cells
| Cell Line | Treatment | Target | Effect | Concentration | Reference |
| PLC/PRF/5 | IL-6 + IL-1β | CRP Production | ~70% inhibition | 2 mM | |
| PLC/PRF/5 | IL-6 | CRP Promoter Activity | >50% inhibition | 2 mM |
Table 2: In Vivo Effects of Gemcabene on Hepatic Gene Expression in a NASH Mouse Model
| Gene Category | Downregulated Genes | Reference |
| Inflammation | TNF-α, MCP-1, MIP-1β, CCR5, CCR2, NF-κB | |
| Lipogenesis & Lipid Modulation | ApoC-III, ACC1 | |
| Fibrosis | TIMP-1, MMP-2 |
Table 3: Clinical Effects of Gemcabene on Plasma hsCRP
| Study Population | Dosage | Median % Reduction in hsCRP | p-value vs. Placebo | Reference |
| Hypercholesterolemic Patients | 600 mg/day | 41.5% | 0.0070 | |
| Hypercholesterolemic Patients | 900 mg/day | 35.3% | 0.0018 |
Signaling Pathways and Experimental Workflows
Signaling Pathway for CRP Downregulation
The following diagram illustrates the proposed mechanism by which gemcabene inhibits cytokine-induced CRP gene transcription in hepatocytes.
Caption: Gemcabene inhibits CRP transcription in hepatocytes.
Experimental Workflow for Luciferase Reporter Assay
This diagram outlines a typical workflow for assessing the effect of gemcabene on CRP promoter activity using a luciferase reporter assay.
Caption: Luciferase assay workflow for CRP promoter activity.
Detailed Experimental Protocols
Cell Culture and Treatment for CRP Assay
-
Cell Line: Human hepatoma cells, such as PLC/PRF/5 or HepG2, are commonly used.
-
Culture Conditions: Cells are cultured in a suitable medium (e.g., MEM) supplemented with fetal bovine serum (FBS) and antibiotics until confluent.
-
Gemcabene Preparation: Gemcabene is dissolved in a suitable solvent, such as DMSO, to prepare a stock solution, which is then diluted in the culture medium to the desired final concentrations.
-
Treatment Protocol: Confluent cell monolayers are washed and then pre-incubated with medium containing various concentrations of gemcabene for a specified period (e.g., 1-2 hours). Subsequently, the medium is replaced with fresh medium containing both gemcabene and the cytokine stimulants (e.g., 10 ng/mL IL-6 and 1 ng/mL IL-1β). The cells are then incubated for 24 hours before the supernatant is collected for CRP measurement.
Luciferase Reporter Assay for CRP Promoter Activity
-
Plasmid Construct: A reporter plasmid containing the human CRP promoter region upstream of a luciferase gene is used.
-
Transfection: Hepatoma cells are transfected with the CRP promoter-luciferase construct using a suitable transfection reagent. A co-transfection with a β-galactosidase expression plasmid can be performed for normalization of transfection efficiency.
-
Treatment and Stimulation: Following transfection and an overnight recovery period, the cells are pre-treated with gemcabene and then stimulated with cytokines as described above.
-
Luciferase Activity Measurement: After the 24-hour incubation, the cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer and a luciferase assay reagent kit. The β-galactosidase activity is also measured for normalization.
In Vivo Studies in NASH Mouse Model
-
Animal Model: The STAM™ model of NASH is a commonly used model where diabetic mice are fed a high-fat diet to induce the progression of NAFLD to NASH and fibrosis.
-
Drug Administration: Gemcabene is administered to the mice, typically via oral gavage, at various doses for a specified duration.
-
Endpoints: At the end of the study, plasma and liver tissues are collected. Plasma is analyzed for lipid profiles and liver enzymes. Liver tissue is used for histological analysis (to assess NAFLD activity score and fibrosis) and for gene expression analysis (e.g., via RT-qPCR or RNA-seq) to evaluate the expression of genes related to inflammation, lipogenesis, and fibrosis.
Conclusion
Gemcabene presents a novel, multi-pronged approach to targeting the pathophysiological processes in hepatocytes that contribute to dyslipidemia and the progression of NAFLD and NASH. Its ability to inhibit lipid synthesis, reduce the pro-atherogenic and triglyceride-elevating protein ApoC-III, and suppress key inflammatory pathways, all independent of direct PPAR activation, makes it a unique therapeutic candidate. The data summarized in this guide provide a solid foundation for its mechanism of action. Further research to fully elucidate the upstream signaling events and the direct molecular binding partners of gemcabene within hepatocytes will be crucial for optimizing its therapeutic application and for the development of next-generation therapies for metabolic liver diseases.
References
- 1. Gemcabene downregulates inflammatory, lipid-altering and cell-signaling genes in the STAM™ model of NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Systematic Review of the Randomized Controlled Trials of Gemcabene and Its Therapeutic Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Model-based Development of Gemcabene, a New Lipid-altering Agent | Certara [certara.com.cn]
Gemcadiol's Effect on Triglyceride Synthesis Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gemcadiol, a lipid-regulating agent, has demonstrated efficacy in modulating plasma triglyceride levels. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a primary focus on its impact on the intricate pathways of triglyceride synthesis. Drawing upon preclinical data and the well-established pharmacology of its structural analog, Gemfibrozil, this document elucidates the molecular targets and signaling cascades influenced by this compound. The guide details the central role of Peroxisome Proliferator-Activated Receptor alpha (PPARα) activation in mediating the triglyceride-lowering effects of this class of compounds. Furthermore, it explores the downstream consequences on key lipogenic enzymes and transcription factors, including Acetyl-CoA Carboxylase (ACC), Fatty Acid Synthase (FAS), and Sterol Regulatory Element-Binding Protein-1c (SREBP-1c). Experimental protocols for key assays and quantitative data from relevant studies are presented to provide a practical resource for researchers in the field of lipid metabolism and drug development.
Introduction to this compound and Triglyceride Metabolism
This compound is a lipid-regulating compound that has been investigated for its potential to manage dyslipidemia, particularly hypertriglyceridemia. Elevated plasma triglyceride levels are an independent risk factor for cardiovascular disease and a hallmark of various metabolic disorders. The synthesis of triglycerides, primarily in the liver, is a complex and tightly regulated process. Understanding the molecular pathways governing triglyceride synthesis is crucial for the development of effective therapeutic interventions.
The biosynthesis of triglycerides involves the esterification of three fatty acid molecules to a glycerol backbone. This process is dependent on the availability of fatty acids, which can be derived from either circulating free fatty acids or de novo lipogenesis (DNL), and glycerol-3-phosphate, which is primarily produced during glycolysis. The key regulatory steps in DNL are catalyzed by the enzymes Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FAS). The expression of the genes encoding these and other lipogenic enzymes is largely controlled by the transcription factor Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).
Proposed Mechanism of Action of this compound
While direct molecular studies on this compound are limited, its structural similarity to Gemfibrozil, a well-characterized fibrate, strongly suggests a shared mechanism of action centered on the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα). PPARα is a nuclear receptor that functions as a ligand-activated transcription factor, playing a pivotal role in the regulation of lipid and glucose metabolism.
Activation of PPARα by ligands such as this compound is proposed to initiate a cascade of events that ultimately leads to a reduction in plasma triglyceride levels. The primary mechanisms include:
-
Increased Lipoprotein Lipase (LPL) Activity: PPARα activation upregulates the expression of the LPL gene. LPL is an enzyme that hydrolyzes triglycerides within circulating very-low-density lipoproteins (VLDL) and chylomicrons, releasing fatty acids for uptake by peripheral tissues.
-
Decreased Hepatic VLDL Production: this compound is thought to reduce the synthesis and secretion of VLDL particles from the liver. This is partly achieved by inhibiting the activity of diacylglycerol acyltransferase (DGAT), an enzyme crucial for the final step of triglyceride synthesis.
-
Reduced Apolipoprotein C-III (ApoC-III) Levels: PPARα activation can lead to a decrease in the production of ApoC-III, a protein that inhibits LPL activity. By reducing ApoC-III levels, this compound may further enhance the clearance of triglyceride-rich lipoproteins.
Signaling Pathways Modulated by this compound
The triglyceride-lowering effects of this compound are mediated through the modulation of complex signaling networks that control lipogenesis.
The PPARα Signaling Pathway
As a PPARα agonist, this compound binds to and activates PPARα. The activated PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.
Figure 1: PPARα Signaling Pathway Activation by this compound.
Regulation of the SREBP-1c Pathway
SREBP-1c is a master transcriptional regulator of de novo lipogenesis. Its expression and activity are stimulated by insulin and liver X receptor (LXR). Emerging evidence suggests a crosstalk between PPARα and the SREBP-1c pathway. PPARα activation has been shown to suppress the LXR-SREBP-1c signaling axis, thereby downregulating the expression of lipogenic genes.[1] This provides a direct mechanism by which this compound may inhibit triglyceride synthesis.
Figure 2: Proposed Regulation of the SREBP-1c Pathway by this compound.
Quantitative Data on Triglyceride Reduction
| Drug | Dosage | Study Population | Baseline Triglycerides (mg/dL) | % Reduction in Triglycerides | Reference |
| Gemfibrozil | 1200 mg/day | Hypertriglyceridemic patients | >250 | 49.5% | [2] |
| Gemfibrozil | 1200 mg/day | Patients with NIDDM | - | 30.4% | [3] |
| Gemfibrozil | 1200 mg/day | Hyperlipoproteinaemia patients | Elevated | ~50% | [4] |
Experimental Protocols
This section outlines general methodologies for key experiments relevant to studying the effects of compounds like this compound on triglyceride synthesis.
Measurement of Triglyceride Content in Hepatocytes
Objective: To quantify the intracellular triglyceride content in liver cells following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Plate hepatocytes (e.g., HepG2 or primary hepatocytes) and allow them to adhere. Treat the cells with varying concentrations of this compound or vehicle control for a specified duration.
-
Lipid Extraction: After treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them. Extract total lipids using a solvent mixture, typically chloroform:methanol (2:1, v/v).
-
Triglyceride Quantification: Separate the lipid classes by thin-layer chromatography (TLC) or use a commercial colorimetric or fluorometric assay kit to specifically quantify the triglyceride content. The assay usually involves the enzymatic hydrolysis of triglycerides to glycerol and free fatty acids, followed by a coupled reaction that produces a detectable signal.
-
Data Analysis: Normalize the triglyceride content to the total protein concentration of the cell lysate.
Quantification of Lipogenic Gene Expression by RT-qPCR
Objective: To measure the effect of this compound on the mRNA expression levels of key lipogenic genes such as SREBP-1c, ACC, and FAS.
Methodology:
-
Cell Culture and Treatment: Treat hepatocytes with this compound as described above.
-
RNA Extraction: Isolate total RNA from the treated cells using a suitable RNA extraction kit.
-
Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): Perform qPCR using specific primers for the target genes (SREBP-1c, ACC, FAS) and a reference gene (e.g., GAPDH, β-actin) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Mechanisms of intrahepatic triglyceride accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Gemfibrozil as a lipid lowering compound in hyperlipoproteinaemia. A placebo-controlled cross-over trial - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacodynamics of Gemcabene in Lipid Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gemcabene (formerly known as CI-1027 and potentially referred to as Gemcadiol) is an investigational small molecule drug candidate with a multifaceted mechanism of action targeting lipid metabolism and inflammation. Developed for the treatment of various lipid disorders, including hypercholesterolemia and hypertriglyceridemia, Gemcabene has demonstrated efficacy in both preclinical and clinical settings. This technical guide provides a comprehensive overview of the pharmacodynamics of Gemcabene, with a focus on its molecular mechanisms, quantitative effects on lipid parameters, and detailed methodologies of key experimental studies.
Mechanism of Action
Gemcabene exerts its lipid-lowering and anti-inflammatory effects through a combination of mechanisms primarily centered in the liver.
1. Inhibition of Hepatic Lipid Synthesis: Gemcabene has been shown to inhibit the incorporation of ¹⁴C-acetate into hepatocytes, a key step in the de novo synthesis of both fatty acids and cholesterol.[1] This foundational mechanism contributes to the overall reduction in the pool of lipids available for lipoprotein assembly.
2. Regulation of Apolipoprotein C-III (apoC-III) and VLDL Clearance: A crucial aspect of Gemcabene's pharmacodynamics is its ability to reduce the hepatic messenger RNA (mRNA) levels of apolipoprotein C-III (apoC-III).[1] ApoC-III is a key inhibitor of lipoprotein lipase (LPL) and hepatic lipase, enzymes responsible for the hydrolysis of triglycerides in very-low-density lipoproteins (VLDL) and other triglyceride-rich lipoproteins. By downregulating apoC-III, Gemcabene enhances the clearance of VLDL from the circulation.[1]
3. Anti-Inflammatory Effects via C-Reactive Protein (CRP) Downregulation: Beyond its lipid-modifying properties, Gemcabene exhibits significant anti-inflammatory activity by reducing levels of high-sensitivity C-reactive protein (hsCRP), a key marker of systemic inflammation and a predictor of cardiovascular risk.[2][3] This effect is mediated by a transcriptional downregulation of the CRP gene. In human hepatoma cells, Gemcabene inhibits the interleukin-6 (IL-6) and interleukin-1β (IL-1β) induced production of CRP. Mechanistic studies have revealed that Gemcabene interferes with the binding of the transcription factors CCAAT/enhancer-binding protein delta (C/EBP-δ) and nuclear factor kappa B (NF-κB) to the CRP promoter, thereby suppressing its transcription.
Signaling Pathway and Experimental Workflow Diagrams
Quantitative Data from Key Studies
The following tables summarize the quantitative effects of Gemcabene on key lipid and inflammatory biomarkers from notable preclinical and clinical studies.
Table 1: Clinical Efficacy of Gemcabene in Homozygous Familial Hypercholesterolemia (HoFH) - COBALT-1 Trial
| Dose of Gemcabene | Duration | Mean Percent Change from Baseline in LDL-C | p-value |
| 300 mg/day | 4 weeks | -26% | 0.004 |
| 600 mg/day | 8 weeks | -30% | 0.001 |
| 900 mg/day | 12 weeks | -29% | 0.001 |
Data from the COBALT-1 open-label, dose-escalating study in eight patients with HoFH on stable lipid-lowering therapy.
Table 2: Effect of Gemcabene on hsCRP in Hypercholesterolemic Patients (Phase 2 Trial)
| Treatment | Median Percent Reduction in hsCRP |
| Placebo | 9.4% |
| Gemcabene 300 mg (monotherapy) | 25.8% |
| Gemcabene 600 mg (monotherapy) | 41.5% |
| Gemcabene 900 mg (monotherapy) | 35.3% |
| Gemcabene 300 mg + Atorvastatin | Additional 16% reduction vs. Atorvastatin alone |
| Gemcabene 600 mg + Atorvastatin | Additional 23% reduction vs. Atorvastatin alone |
| Gemcabene 900 mg + Atorvastatin | Additional 28% reduction vs. Atorvastatin alone |
Data from an 8-week, double-blind, placebo-controlled, Phase 2 study.
Experimental Protocols
In Vitro Study: CRP Production in Human Hepatoma Cells
Objective: To investigate the effect of Gemcabene on cytokine-induced CRP production in a human liver cell line.
Cell Line: Human hepatoma PLC/PRF/5 (Alexander) cells.
Methodology:
-
Cell Culture: Alexander cells were cultured in Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 µg/mL streptomycin sulfate, and 100 U/mL penicillin G. For CRP assays, cells were seeded in 96-well plates at a density of 12,000 cells per well and grown for 5 days.
-
Differentiation: The evening before the experiment, cells were treated with 10 nM dexamethasone to induce a differentiated state. The medium was then changed to MEM with 0.2% Bovine Serum Albumin (BSA).
-
Treatment: Cells were pre-incubated with varying concentrations of Gemcabene for 24 hours. The final concentration of the vehicle (DMSO) was 1%.
-
Induction of CRP Production: After pre-incubation, fresh media containing Gemcabene and a combination of IL-6 (final concentration 30 ng/mL) and IL-1β (final concentration 1 ng/mL) were added to the wells.
-
Incubation and Analysis: Cells were incubated for an additional 24 hours at 37°C. The culture medium was then collected, and CRP levels were measured using a specific immunoassay.
Preclinical In Vivo Study: STAM™ Model of Non-Alcoholic Steatohepatitis (NASH)
Objective: To evaluate the effect of Gemcabene on hepatic inflammation, lipogenesis, and fibrosis in a murine model of NASH.
Animal Model: STAM™ mice. This model is established by administering a low dose of streptozotocin to two-day-old neonatal C57BL/6 male mice, followed by feeding a high-fat/high-calorie (HFC) diet from 4 weeks of age. This protocol induces a pathological progression from steatosis to steatohepatitis, fibrosis, and eventually hepatocellular carcinoma, mimicking human NASH.
Methodology:
-
Induction of NASH: As described above, neonatal male C57BL/6 mice were injected with streptozotocin and subsequently fed an HFC diet.
-
Treatment: Gemcabene was administered to the STAM™ mice. The specific dosage and duration of treatment were evaluated to assess changes in plasma and hepatic markers.
-
Assessments:
-
Plasma Analysis: Blood samples were collected to measure lipid parameters and inflammatory markers.
-
Histological Analysis: Liver tissues were collected, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin, Sirius Red) to assess steatosis, inflammation, ballooning (components of the NAFLD Activity Score - NAS), and fibrosis.
-
mRNA Expression Analysis: Hepatic tissue was analyzed by quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of genes involved in inflammation (e.g., TNF-α, MCP-1, NF-κB), lipogenesis (e.g., ApoC-III, ACC1), and fibrosis (e.g., TIMP-1, MMP-2).
-
Clinical Trial: COBALT-1 Study in Homozygous Familial Hypercholesterolemia (HoFH)
Objective: To assess the efficacy, safety, and tolerability of Gemcabene as an add-on therapy in patients with HoFH.
Study Design: An open-label, dose-escalating, Phase 2b trial.
Patient Population: Eight adult patients with a genetic or clinical diagnosis of HoFH who were on stable, maximally tolerated lipid-lowering therapy.
Methodology:
-
Inclusion Criteria: Patients with a confirmed diagnosis of HoFH and a fasting LDL-C level >130 mg/dL while on stable lipid-lowering therapy for at least 4 weeks.
-
Treatment Regimen: Patients received once-daily oral doses of Gemcabene in a sequential, escalating manner:
-
Weeks 1-4: 300 mg/day
-
Weeks 5-8: 600 mg/day
-
Weeks 9-12: 900 mg/day Patients continued their background lipid-lowering therapies throughout the study.
-
-
Endpoints:
-
Primary Endpoint: Percent change in LDL-C from baseline at weeks 4, 8, and 12.
-
Secondary Endpoints: Percent change from baseline in other lipid parameters (non-HDL-C, total cholesterol, triglycerides, ApoB) and hsCRP at the same time points.
-
-
Safety Assessments: Monitoring of adverse events, clinical laboratory tests, electrocardiograms, and physical examinations.
Conclusion
Gemcabene is a promising lipid-lowering and anti-inflammatory agent with a unique, multi-faceted mechanism of action. Its ability to inhibit lipid synthesis, enhance VLDL clearance through apoC-III reduction, and suppress inflammation via CRP downregulation provides a strong rationale for its development in the management of complex lipid disorders. The quantitative data from both preclinical and clinical studies support its efficacy in reducing LDL-C, triglycerides, and hsCRP. The detailed experimental protocols provided herein offer a framework for the continued investigation and understanding of Gemcabene's pharmacodynamic profile. Further research and larger clinical trials are warranted to fully elucidate its therapeutic potential and long-term safety in patients with dyslipidemia.
References
- 1. Gemphire Announces Interim LDL-C Lowering Data From COBALT-1 Phase 2b Clinical Trial [clinicalleader.com]
- 2. Gemcabene downregulates inflammatory, lipid-altering and cell-signaling genes in the STAM™ model of NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gemcabene, a first-in-class lipid-lowering agent in late-stage development, down-regulates acute-phase C-reactive protein via C/EBP-δ-mediated transcriptional mechanism - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Analogues of Gemfibrozil (Fibrates)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structural analogues of Gemfibrozil, a class of drugs known as fibrates. The initial query for "Gemcadiol" is presumed to refer to Gemfibrozil, a well-established lipid-lowering agent, due to phonetic similarity and the absence of "this compound" in the scientific literature. This document delves into the quantitative analysis of fibrate activity, detailed experimental methodologies, and the underlying signaling pathways.
Introduction to Fibrates
Fibrates are a class of amphipathic carboxylic acids that have been in clinical use for decades to treat dyslipidemia, a condition characterized by abnormal levels of lipids (e.g., triglycerides and cholesterol) in the blood. They are particularly effective at lowering high triglyceride levels and increasing high-density lipoprotein (HDL) cholesterol. The pharmacological effects of fibrates are primarily mediated through their activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a central role in the regulation of lipid metabolism.
Quantitative Data on Fibrate Activity
The efficacy of fibrates and their analogues is determined by their ability to bind to and activate PPARα, leading to downstream effects on lipid metabolism. The following tables summarize key quantitative data for prominent fibrate drugs.
Table 1: PPARα Activation by Common Fibrates
| Compound | EC50 for PPARα Activation (µM) | Efficacy (% of maximum) |
| Bezafibrate | 30.4 | 93.6 |
| Fenofibric Acid | 9.47 | 104 |
| Gemfibrozil | 0.23 mM (low affinity) | Partial Agonist |
EC50 (Half-maximal effective concentration) values indicate the concentration of a drug that is required for 50% of its maximum effect in vitro. A lower EC50 value denotes a higher potency. Fenofibric acid is the active metabolite of the prodrug fenofibrate.[1] Gemfibrozil is considered a low-affinity ligand for PPARα.[2]
Table 2: Effects of Fibrates on Plasma Lipid Profiles (from Meta-Analysis of Randomized Controlled Trials)
| Fibrate | Change in Triglycerides (%) | Change in HDL Cholesterol (%) |
| Bezafibrate | -20 to -50 | +10 to +20 |
| Fenofibrate | -20 to -50 | +10 to +20 |
| Gemfibrozil | -31 | +6 |
Data represents typical ranges of effects observed in clinical trials.[3] The Helsinki Heart Study showed gemfibrozil reduced plasma triglycerides by 35% and increased HDL by 11%.[2]
Experimental Protocols
This section details the methodologies for key experiments used in the characterization of fibrate analogues.
PPARα Reporter Gene Assay
This assay is used to quantify the ability of a compound to activate the PPARα receptor.
Principle: A cell line is genetically engineered to express the human PPARα receptor and a reporter gene (e.g., luciferase) that is under the control of a PPARα-responsive promoter. When a compound activates PPARα, the receptor binds to the promoter and drives the expression of the reporter gene. The amount of reporter protein produced (measured, for example, by light output for luciferase) is proportional to the level of PPARα activation.
Detailed Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable mammalian cell line (e.g., HepG2, COS-7) in appropriate media.
-
Co-transfect the cells with two plasmids:
-
An expression vector containing the full-length human PPARα cDNA.
-
A reporter plasmid containing a luciferase gene downstream of a promoter with multiple copies of a Peroxisome Proliferator Response Element (PPRE).
-
-
A third plasmid expressing a control reporter (e.g., Renilla luciferase) can be included for normalization of transfection efficiency.
-
-
Compound Treatment:
-
Plate the transfected cells in a multi-well plate.
-
Prepare serial dilutions of the test compounds (fibrates and analogues) in the cell culture medium.
-
Add the compound dilutions to the cells and incubate for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known potent PPARα agonist).
-
-
Luciferase Assay:
-
After incubation, lyse the cells to release the cellular contents.
-
Add the appropriate luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer. If a normalization control is used, measure its activity as well.
-
-
Data Analysis:
-
Normalize the PPARα-driven luciferase activity to the control reporter activity.
-
Plot the normalized luciferase activity against the compound concentration.
-
Fit the data to a dose-response curve to determine the EC50 and maximal efficacy for each compound.
-
Lipoprotein Lipase (LPL) Activity Assay
This assay measures the activity of LPL, an enzyme that is upregulated by PPARα activation and plays a crucial role in triglyceride hydrolysis.
Principle: A fluorogenic substrate that mimics a triglyceride is used. In its native state, the substrate is non-fluorescent. When cleaved by LPL, a fluorescent product is released. The rate of increase in fluorescence is proportional to the LPL activity.
Detailed Protocol:
-
Sample Preparation:
-
Collect plasma or tissue homogenates from subjects or experimental animals treated with fibrate analogues or a control.
-
If measuring post-heparin LPL activity, inject heparin intravenously before blood collection to release LPL from the endothelial surface into the circulation.
-
-
Assay Reaction:
-
Prepare a reaction buffer containing the fluorogenic LPL substrate.
-
Add the plasma sample or tissue homogenate to the reaction buffer in a multi-well plate.
-
Incubate the plate at 37°C.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of increase in fluorescence over time.
-
Compare the LPL activity in samples from treated groups to that of the control group to determine the effect of the fibrate analogue.
-
Quantification of Plasma Lipids
This involves the measurement of triglyceride and HDL cholesterol levels in plasma.
Principle: Enzymatic colorimetric assays are commonly used for the routine quantification of plasma lipids. For more detailed analysis, chromatographic methods like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) can be employed.
Detailed Protocol (Enzymatic Colorimetric Method):
-
Sample Collection:
-
Collect blood samples in appropriate anticoagulant tubes and centrifuge to obtain plasma.
-
-
Triglyceride Measurement:
-
Use a commercial enzymatic assay kit.
-
The assay typically involves the enzymatic hydrolysis of triglycerides to glycerol and free fatty acids.
-
The glycerol is then converted through a series of enzymatic reactions to produce a colored or fluorescent product.
-
Measure the absorbance or fluorescence at the specified wavelength.
-
Calculate the triglyceride concentration based on a standard curve.
-
-
HDL Cholesterol Measurement:
-
Use a commercial assay kit.
-
The assay involves the precipitation of non-HDL lipoproteins (LDL and VLDL).
-
The cholesterol content in the remaining HDL fraction is then measured enzymatically, similar to the triglyceride assay.
-
Calculate the HDL cholesterol concentration from a standard curve.
-
Synthesis of a Fibrate Analogue (Fenofibrate)
The following is a representative protocol for the synthesis of fenofibrate, a widely used fibrate.
Principle: The synthesis of fenofibrate typically involves the esterification of fenofibric acid with isopropanol. Fenofibric acid itself can be synthesized from 4-chloro-4'-hydroxybenzophenone.
Detailed Protocol:
-
Synthesis of Fenofibric Acid:
-
React 4-chloro-4'-hydroxybenzophenone with a mixture of acetone and chloroform in an alkaline medium (Bargellini reaction) to produce 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid (fenofibric acid).[4]
-
-
Esterification to Fenofibrate:
-
Dissolve fenofibric acid in a suitable solvent such as dimethyl sulfoxide.
-
Add a base, such as potassium carbonate, to form the potassium salt of fenofibric acid.
-
Add an isopropyl halide, such as 2-bromopropane, to the reaction mixture.
-
Heat the mixture to reflux to facilitate the nucleophilic substitution reaction, forming fenofibrate.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture and perform an aqueous workup to remove inorganic salts.
-
Extract the fenofibrate into an organic solvent.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., isopropanol/water) to obtain pure fenofibrate.
-
Visualization of Pathways and Workflows
PPARα Signaling Pathway in Lipid Metabolism
The following diagram illustrates the mechanism of action of fibrates through the PPARα signaling pathway. Fibrates enter the cell and bind to PPARα. This complex then heterodimerizes with the Retinoid X Receptor (RXR). The PPARα/RXR heterodimer binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to changes in their transcription.
Caption: PPARα signaling pathway activated by fibrates.
Drug Discovery Workflow for Fibrate Analogues
The following diagram outlines a typical workflow for the discovery and development of novel fibrate analogues targeting PPARα.
Caption: A typical drug discovery workflow for fibrate analogues.
Conclusion
The fibrate class of drugs, structural and functional analogues of Gemfibrozil, represent a cornerstone in the management of dyslipidemia. Their mechanism of action via PPARα activation is well-characterized, and a variety of in vitro and in vivo assays are available to assess the efficacy of novel analogues. The continued investigation into the structure-activity relationships of fibrates holds promise for the development of next-generation lipid-lowering therapies with improved efficacy and safety profiles.
References
- 1. Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Balanced pan-PPAR activator bezafibrate in combination with statin: comprehensive lipids control and diabetes prevention? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
Preclinical Profile of Gemcadiol: A Technical Overview for Hypertriglyceridemia Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available preclinical efficacy data for Gemcadiol (also known as CI-720) in the context of hypertriglyceridemia is limited. This guide summarizes the available toxicological findings with lipid-lowering observations and extrapolates a potential mechanism of action and experimental framework based on its classification as a fibric acid derivative. The detailed experimental protocols and signaling pathways are presented as representative examples used in the preclinical assessment of such compounds.
Executive Summary
This compound is a lipid-regulating agent that has undergone preclinical toxicology studies. While specific efficacy studies on hypertriglyceridemia are not extensively published, existing data indicates its potential to modulate lipid metabolism. This document provides a comprehensive overview of the available preclinical toxicology data for this compound, a hypothesized mechanism of action centering on Peroxisome Proliferator-Activated Receptor Alpha (PPARα) activation, and detailed experimental protocols and workflows relevant to the preclinical evaluation of anti-hypertriglyceridemic agents.
Preclinical Toxicology and Lipid-Regulating Effects of this compound
A key preclinical study by Fitzgerald et al. (1986) provides the most substantial data on the effects of this compound in various animal models. The primary focus of this study was toxicology, but it also reported on the compound's lipid-regulating properties.
Data Presentation: Summary of Preclinical Toxicology Findings
| Species | Duration | Dosage (mg/kg/day) | Key Findings | Lipid-Related Observations |
| Rat | 13 or 52 weeks | 30 - 300 | Reversible food intake suppression and weight gain inhibition, slight anemia, reversible decreases in glucose, increases in alkaline phosphatase and blood urea nitrogen, increased liver weights with hepatocyte hypertrophy and peroxisome proliferation, mild renal tubular dilatation (52 weeks). | Decreased blood cholesterol. |
| Dog | Up to 52 weeks | 25 - 300 | Better tolerated than in rats. Elevated serum alanine aminotransferase (females only), microscopic cytoplasmic vacuolation and hyaline body formation in the liver. | Not specified in detail. |
| Monkey | 13 weeks | 25 - 300 | Slightly increased serum creatine phosphokinase. | Slightly decreased serum cholesterol. |
| Rat & Rabbit | Teratology Studies | N/A | No teratogenic response. | N/A |
Note: The lethal dose for single administrations in rodents was reported to be greater than 7000 mg/kg, indicating low acute toxicity.
Hypothesized Mechanism of Action: PPARα Activation
Given that this compound is a fibric acid derivative, its mechanism of action in lowering triglycerides is likely mediated through the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a pivotal role in lipid metabolism.
Signaling Pathway of Fibrate-Mediated Triglyceride Reduction
Caption: Hypothesized signaling pathway of this compound for triglyceride reduction.
Experimental Protocols for Preclinical Hypertriglyceridemia Studies
The following are detailed, representative methodologies for key experiments used to evaluate the efficacy of anti-hypertriglyceridemic compounds in preclinical settings.
Animal Models of Hypertriglyceridemia
A crucial first step is the selection of an appropriate animal model that recapitulates human hypertriglyceridemia.
Gemcadiol's Impact on Cholesterol Efflux and Transport: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gemcadiol, a lipid-lowering agent, has demonstrated clinical efficacy in modulating plasma lipid profiles, including the reduction of low-density lipoprotein cholesterol (LDL-C) and triglycerides, alongside an increase in high-density lipoprotein cholesterol (HDL-C).[1][2] This technical guide provides an in-depth exploration of the known and hypothesized mechanisms by which this compound influences the critical pathways of cholesterol efflux and reverse cholesterol transport (RCT). Drawing upon preclinical and clinical data for this compound and related fibric acid derivatives, this document outlines the current understanding of its molecular interactions and presents relevant experimental methodologies for further investigation. While direct quantitative data on this compound's interaction with specific efflux proteins remains an area for further research, this guide synthesizes available information to provide a robust framework for understanding its potential role in promoting cholesterol homeostasis.
Introduction to Cholesterol Efflux and Reverse Cholesterol Transport
Reverse cholesterol transport is a vital physiological process that removes excess cholesterol from peripheral tissues, transporting it back to the liver for excretion. This process is a key defense mechanism against the development of atherosclerosis. The initial and rate-limiting step of RCT is cellular cholesterol efflux, a complex process mediated by several key proteins and pathways.
The primary mediators of cholesterol efflux from macrophages, a critical cell type in the formation of atherosclerotic plaques, include:
-
ATP-binding cassette transporter A1 (ABCA1): This transporter facilitates the efflux of cholesterol and phospholipids to lipid-poor apolipoprotein A-I (apoA-I), forming nascent HDL particles.
-
ATP-binding cassette transporter G1 (ABCG1): ABCG1 promotes the efflux of cholesterol to mature HDL particles.
-
Scavenger Receptor Class B Type I (SR-BI): This receptor can mediate bidirectional flux of cholesterol between cells and HDL.
-
Aqueous Diffusion: A passive process where cholesterol moves down its concentration gradient from the cell membrane to an acceptor particle.
The expression of both ABCA1 and ABCG1 is transcriptionally regulated by Liver X Receptors (LXRs), which are nuclear receptors that act as cellular cholesterol sensors.
This compound: Mechanism of Action in Lipid Regulation
This compound's primary mechanism of action in lipid regulation is considered to be independent of the LDL receptor.[3] The available evidence points to a multi-faceted approach to lowering plasma lipids:
-
Reduction of Hepatic Apolipoprotein C-III (apoC-III) mRNA: this compound has been shown to decrease the hepatic production of apoC-III mRNA.[1][2] ApoC-III is an inhibitor of lipoprotein lipase (LPL), the enzyme responsible for the hydrolysis of triglycerides in very-low-density lipoproteins (VLDL) and chylomicrons. By reducing apoC-III, this compound enhances LPL activity, leading to increased clearance of VLDL from the circulation.
-
Inhibition of Hepatic Fatty Acid and Cholesterol Synthesis: Preclinical studies suggest that this compound inhibits the incorporation of 14C-acetate into hepatocytes, indicating a reduction in the de novo synthesis of both fatty acids and cholesterol.
While the precise molecular targets for these effects are not fully elucidated, these actions contribute to the observed reductions in LDL-C and triglycerides, and an increase in HDL-C.
This compound's Impact on Cholesterol Efflux and Transport: Knowns and Hypotheses
Direct experimental data quantifying the specific effects of this compound on cholesterol efflux transporters like ABCA1 and ABCG1 are limited. However, based on its classification as a fibric acid derivative and its observed effects on HDL-C, several mechanisms can be hypothesized and are supported by data from related compounds like Gemfibrozil.
Upregulation of Apolipoprotein A-I
Fibric acid derivatives are known to increase the hepatic production of apoA-I, the primary protein component of HDL. Gemfibrozil, a structurally related fibrate, has been shown to increase the synthesis rates of both apoA-I and apoA-II. This leads to an increase in the number of HDL particles available to accept cholesterol from peripheral cells. It is plausible that this compound shares this mechanism, contributing to its observed HDL-C-raising effect.
Potential Activation of PPARα
Many of the effects of fibrates on lipid metabolism are mediated through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid and lipoprotein metabolism. PPARα activation is known to increase the transcription of the APOA1 gene. While direct evidence for this compound as a PPARα agonist is not yet definitive, this remains a strong hypothetical pathway for its action on HDL metabolism and, consequently, on reverse cholesterol transport.
Data on this compound and Lipid Parameters
Clinical trials with Gemcabene (the calcium salt of this compound) have provided quantitative data on its systemic effects on lipid profiles.
| Parameter | Dosage | Change from Baseline | Study Population |
| LDL-C | 600 mg/day | -28.2% | Hypercholesterolemic patients on statin therapy |
| HDL-C | 600 mg/day | +5.9% | Hypercholesterolemic patients on statin therapy |
| Triglycerides | 600 mg/day | -25.7% | Hypercholesterolemic patients on statin therapy |
| ApoB | 600 mg/day | -19.5% | Hypercholesterolemic patients on statin therapy |
| hsCRP | 600 mg/day | -41.0% | Hypercholesterolemic patients on statin therapy |
Table 1: Summary of quantitative data from a phase 2b clinical trial of Gemcabene (ROYAL-1). Data represents the median percent change from baseline after 12 weeks of treatment.
Experimental Protocols
To further elucidate the precise mechanisms of this compound's action on cholesterol efflux, the following experimental protocols are recommended.
In Vitro Cholesterol Efflux Assay
This assay measures the ability of a compound to promote the movement of cholesterol from cultured cells (e.g., macrophages) to an extracellular acceptor (e.g., apoA-I or HDL).
Materials:
-
Macrophage cell line (e.g., J774, THP-1)
-
[³H]-cholesterol or a fluorescent cholesterol analog (e.g., NBD-cholesterol)
-
Apolipoprotein A-I or HDL
-
This compound
-
Cell culture reagents
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Cell Plating and Labeling: Plate macrophages in a multi-well plate. Label the cells with [³H]-cholesterol or a fluorescent cholesterol analog for 24-48 hours to allow for incorporation into cellular cholesterol pools.
-
Equilibration: Wash the cells and incubate in serum-free media for 18-24 hours to allow for equilibration of the labeled cholesterol.
-
Treatment: Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24 hours).
-
Efflux: Wash the cells and add media containing the cholesterol acceptor (apoA-I or HDL). Incubate for 4-6 hours to allow for cholesterol efflux.
-
Quantification:
-
Collect the media and lyse the cells.
-
Measure the amount of labeled cholesterol in the media and the cell lysate using a scintillation counter or fluorescence plate reader.
-
Calculate the percentage of cholesterol efflux as: (radioactivity in media / (radioactivity in media + radioactivity in cell lysate)) * 100.
-
Gene Expression Analysis of ABCA1 and ABCG1
This experiment determines if this compound affects the transcription of key cholesterol transporter genes.
Materials:
-
Macrophage cell line
-
This compound
-
RNA extraction kit
-
qRT-PCR reagents and instrument
-
Primers for ABCA1, ABCG1, and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Cell Treatment: Treat macrophages with various concentrations of this compound for a specified time (e.g., 24 hours).
-
RNA Extraction: Isolate total RNA from the cells.
-
qRT-PCR: Perform quantitative real-time polymerase chain reaction to measure the mRNA levels of ABCA1 and ABCG1. Normalize the expression levels to the housekeeping gene.
LXR Transactivation Assay
This assay assesses whether this compound can activate the Liver X Receptor.
Materials:
-
Cell line (e.g., HEK293T)
-
LXR expression vector
-
LXR response element (LXRE)-luciferase reporter vector
-
Transfection reagent
-
This compound
-
Luciferase assay system
Procedure:
-
Transfection: Co-transfect the cells with the LXR expression vector and the LXRE-luciferase reporter vector.
-
Treatment: Treat the transfected cells with various concentrations of this compound for 24 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity. An increase in luciferase activity indicates LXR activation.
Visualizations
Conclusion and Future Directions
This compound is a promising lipid-lowering agent with a multifaceted mechanism of action that favorably impacts the lipid profile. While its clinical benefits in reducing LDL-C and triglycerides and increasing HDL-C are documented, the precise molecular details of its interaction with the cholesterol efflux machinery require further investigation. The hypothesized activation of PPARα and subsequent upregulation of apoA-I, analogous to other fibrates, provides a strong rationale for its HDL-C-raising effect and potential to enhance reverse cholesterol transport.
Future research should focus on:
-
Directly quantifying the effect of this compound on ABCA1 and ABCG1 expression and activity in relevant cell types such as macrophages and hepatocytes.
-
Confirming and characterizing this compound's activity as a PPARα agonist through receptor binding and transactivation assays.
-
Measuring the impact of this compound treatment on HDL particle functionality , specifically its ability to accept cholesterol from macrophages (cholesterol efflux capacity).
A deeper understanding of these mechanisms will not only solidify the scientific rationale for this compound's use but also aid in the identification of patient populations most likely to benefit from this therapy and guide the development of future lipid-modulating drugs.
References
Methodological & Application
Application Note: Quantitative Analysis of Gemcadiol in Plasma by HPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a representative high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative determination of Gemcadiol in plasma. The protocol employs a straightforward protein precipitation technique for sample preparation and utilizes a reversed-phase C18 column for chromatographic separation. Detection is achieved via a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, offering high sensitivity and selectivity. This method is presented as a template that can be adapted and validated for pharmacokinetic and toxicokinetic studies in drug development, in accordance with regulatory guidelines.[1][2][3][4]
Introduction
This compound (Chemical Formula: C14H30O2) is a small molecule whose therapeutic potential necessitates the development of a robust and reliable bioanalytical method for its quantification in biological matrices.[5] High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful technique widely used in pharmaceutical analysis due to its superior sensitivity, specificity, and speed. An accurate and precise method is crucial for evaluating the pharmacokinetic profile of drug candidates.
This document provides a comprehensive protocol for the extraction and quantification of this compound in plasma. The method is designed to be high-throughput and is based on common practices in bioanalytical method development. Validation of such a method should be performed according to international guidelines, such as those from the FDA and the International Council for Harmonisation (ICH).
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
This compound-d6 (or other suitable stable isotope-labeled internal standard)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Control human plasma (K2-EDTA)
-
All other chemicals and reagents should be of analytical grade.
Instrumentation
-
HPLC System: An Agilent 1200 series or equivalent system equipped with a binary pump, degasser, column oven, and autosampler.
-
Mass Spectrometer: An AB Sciex API 3500 triple quadrupole mass spectrometer or equivalent, equipped with an electrospray ionization (ESI) source.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.
-
Thaw plasma samples to room temperature.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Spike with 10 µL of internal standard (IS) working solution (e.g., this compound-d6 at 100 ng/mL).
-
Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid) to precipitate proteins. The 3:1 ratio of solvent to plasma is a common starting point.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vial.
-
Inject an aliquot (e.g., 5 µL) into the HPLC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions
Optimization of chromatographic and mass spectrometric conditions is critical for achieving the desired sensitivity, selectivity, and peak shape.
Table 1: HPLC Gradient Program
| Time (min) | % Mobile Phase A (0.1% Formic Acid in Water) | % Mobile Phase B (0.1% Formic Acid in Acetonitrile) |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 2.5 | 5 | 95 |
| 3.5 | 5 | 95 |
| 3.6 | 95 | 5 |
| 5.0 | 95 | 5 |
-
Column: Phenomenex Kinetex® C18 (100 x 4.6 mm, 2.6 µm) or equivalent
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Total Run Time: 5.0 min
Table 2: Illustrative MS/MS MRM Transitions
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) |
| This compound | 231.2 | 195.2 | 200 |
| This compound-d6 (IS) | 237.2 | 201.2 | 200 |
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Ion Spray Voltage: 5500 V
-
Curtain Gas: 30 psi
-
Nebulizer Gas (Gas 1): 50 psi
-
Heater Gas (Gas 2): 50 psi
-
Temperature: 500°C
Note: The m/z values for this compound are hypothetical and based on its molecular formula (C14H30O2, MW: 230.39). These would need to be determined experimentally by infusing a standard solution of the analyte.
Data Presentation
The following tables summarize the expected performance characteristics of a fully validated method. The data presented here is for illustrative purposes only.
Table 3: Calibration Curve Performance (Illustrative Data)
| Analyte | Linear Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |
| This compound | 1 - 1000 | Weighted (1/x²) | > 0.995 |
Table 4: Precision and Accuracy (Illustrative Data)
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%) (n=18) |
| LLOQ | 1.0 | ≤ 15.0 | 92.5 - 108.0 | ≤ 18.0 | 91.0 - 109.5 |
| LQC | 3.0 | ≤ 10.0 | 95.0 - 105.0 | ≤ 12.0 | 94.0 - 106.0 |
| MQC | 100 | ≤ 8.0 | 96.5 - 103.5 | ≤ 10.0 | 95.5 - 104.5 |
| HQC | 800 | ≤ 7.5 | 97.0 - 102.0 | ≤ 9.0 | 96.0 - 103.0 |
Acceptance criteria are typically ±15% (±20% for LLOQ) for accuracy and ≤15% (≤20% for LLOQ) for precision.
Table 5: Recovery and Matrix Effect (Illustrative Data)
| QC Level | Nominal Conc. (ng/mL) | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
| LQC | 3.0 | 88.5 | 94.2 |
| MQC | 100 | 91.2 | 96.8 |
| HQC | 800 | 90.5 | 95.5 |
Visualizations
Caption: Overall workflow for this compound quantification in plasma.
Caption: Logical flow of the protein precipitation sample preparation.
Conclusion
This application note outlines a representative HPLC-MS/MS method for the quantitative analysis of this compound in plasma. The protocol utilizes a simple and robust protein precipitation for sample cleanup, followed by a rapid and selective LC-MS/MS analysis. The described method, once fully validated, would be suitable for supporting pharmacokinetic studies of this compound in a drug development setting.
References
- 1. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]
- 2. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 3. fda.gov [fda.gov]
- 4. jneonatalsurg.com [jneonatalsurg.com]
- 5. This compound | C14H30O2 | CID 37147 - PubChem [pubchem.ncbi.nlm.nih.gov]
Developing a cell-based assay for Gemcadiol efficacy
Application Note & Protocol: A Cell-Based Assay for Evaluating Gemcitabine Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gemcitabine (2',2'-difluorodeoxycytidine) is a nucleoside analog and a cornerstone of chemotherapy regimens for various solid tumors, including pancreatic, non-small cell lung, bladder, and breast cancers.[1] As a prodrug, Gemcitabine is intracellularly phosphorylated to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) metabolites.[2][3] These metabolites exert their cytotoxic effects through two primary mechanisms: the inhibition of ribonucleotide reductase by dFdCDP, which depletes the pool of deoxynucleotides required for DNA synthesis, and the incorporation of dFdCTP into DNA, which leads to "masked chain termination" and ultimately induces apoptosis.[2][4]
Given its critical role in cancer therapy, robust and reproducible methods for evaluating the efficacy of Gemcitabine are essential in both preclinical research and drug development. Cell-based assays provide a powerful in vitro platform to quantify the cytotoxic and cytostatic effects of Gemcitabine, offering insights into its mechanism of action and identifying potential mechanisms of drug resistance. This document provides detailed protocols for a suite of cell-based assays to comprehensively assess the efficacy of Gemcitabine, including its impact on cell viability, apoptosis, and cell cycle progression.
Mechanism of Action Overview
Gemcitabine's efficacy is rooted in its ability to disrupt DNA synthesis and repair. After cellular uptake, it is converted into its active forms, which then act to both halt the production of DNA building blocks and get incorporated into the DNA itself, causing irreparable damage that triggers programmed cell death (apoptosis). A key feature of Gemcitabine is its "self-potentiation," where one of its metabolites inhibits an enzyme needed for DNA synthesis, thereby reducing the competition for the other active metabolite to be incorporated into the DNA strand. This dual action enhances its overall anti-cancer effect.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay quantitatively measures the metabolic activity of a cell population, which serves as an indicator of cell viability and proliferation. The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells produces a purple formazan product, the amount of which is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., MiaPaCa-2, Panc-1, BxPC-3 for pancreatic cancer)
-
Complete culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Gemcitabine stock solution
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Cell Seeding: Harvest and count cells, then seed them into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of Gemcitabine in complete culture medium. Remove the old medium from the wells and add 100 µL of the Gemcitabine dilutions. Include wells with medium only (blank) and cells with drug-free medium (vehicle control). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the crystals.
-
Absorbance Measurement: Shake the plate gently for 10-15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a DNA-binding dye that is excluded by cells with intact membranes. It can therefore identify late apoptotic and necrotic cells which have lost membrane integrity.
Materials:
-
Treated and control cells (from Protocol 1)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Protocol:
-
Cell Harvesting: After Gemcitabine treatment for the desired time, collect both floating and adherent cells. Centrifuge at a low speed (e.g., 200 x g) for 5 minutes.
-
Washing: Discard the supernatant and wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Live cells will be Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both markers.
Cell Cycle Analysis (Propidium Iodide Staining)
Gemcitabine is known to induce cell cycle arrest, primarily in the S phase, by stalling DNA replication. This assay uses PI to stain the DNA of permeabilized cells. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and control cells
-
Cold PBS
-
Ice-cold 70% ethanol
-
PI/RNase Staining Buffer
-
Flow cytometer
Protocol:
-
Cell Harvesting: Collect approximately 1-2 x 10^6 cells per sample by centrifugation.
-
Washing: Wash the cells with cold PBS.
-
Fixation: Resuspend the cell pellet and slowly add the cells dropwise into ice-cold 70% ethanol while gently vortexing. This step is crucial for proper fixation.
-
Storage: Fixed cells can be stored at 4°C for at least 2 hours, and often for several days.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the pellet in 300-500 µL of PI/RNase staining solution.
-
Incubation: Incubate for 15-30 minutes at room temperature, protected from light.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be displayed as a histogram, from which the percentage of cells in G0/G1, S, and G2/M phases can be calculated.
Data Presentation
Quantitative data from the described assays should be summarized in clear, structured tables to facilitate comparison between different concentrations of Gemcitabine and control groups.
Table 1: Cell Viability (MTT Assay) - IC50 Values
| Cell Line | Gemcitabine IC50 (µM) after 72h |
| Cell Line A | Value |
| Cell Line B | Value |
| Cell Line C | Value |
| IC50 (half-maximal inhibitory concentration) is the concentration of drug that inhibits cell growth by 50%. It is calculated from the dose-response curve generated by the MTT assay. |
Table 2: Apoptosis Analysis (Annexin V/PI Staining)
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |
| Control (Vehicle) | Value | Value | Value |
| Gemcitabine (Low Conc.) | Value | Value | Value |
| Gemcitabine (High Conc.) | Value | Value | Value |
| Data represents the mean percentage of cells in each quadrant from at least three independent experiments. |
Table 3: Cell Cycle Distribution (PI Staining)
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control (Vehicle) | Value | Value | Value |
| Gemcitabine (24h) | Value | Value | Value |
| Gemcitabine (48h) | Value | Value | Value |
| Data represents the mean percentage of cells in each phase of the cell cycle from at least three independent experiments. |
Visualizations
Diagrams of Workflows and Pathways
Caption: Mechanism of action of Gemcitabine.
Caption: Overall experimental workflow.
Caption: Logic of apoptosis assay results.
References
Application Notes and Protocols for In Vivo Efficacy Testing of Gemcadiol in Dyslipidemia Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on the available scientific literature for fibrates, primarily Gemfibrozil, as a proxy for Gemcadiol, a presumed novel fibrate. Researchers should adapt these protocols based on the specific properties of this compound and adhere to all institutional and national guidelines for animal welfare.
Introduction
Dyslipidemia, characterized by abnormal levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for cardiovascular disease. This compound is a novel therapeutic agent anticipated to modulate lipid metabolism, similar to fibrates like Gemfibrozil. Fibrates primarily act by activating the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of genes involved in lipid and lipoprotein metabolism. This document provides detailed protocols for testing the efficacy of this compound in established in vivo models of dyslipidemia.
Mechanism of Action: this compound (Presumed Fibrate)
This compound is hypothesized to exert its lipid-lowering effects through the activation of PPARα. This activation leads to a cascade of downstream events, including:
-
Increased Lipoprotein Lipase (LPL) Synthesis: LPL is a key enzyme responsible for the hydrolysis of triglycerides in very-low-density lipoproteins (VLDL) and chylomicrons.
-
Decreased Hepatic VLDL Production: By reducing the synthesis of VLDL, the primary carriers of triglycerides, this compound can effectively lower circulating triglyceride levels.
-
Increased HDL Cholesterol: this compound is expected to increase the production of apolipoproteins A-I and A-II, the major protein components of High-Density Lipoprotein (HDL), leading to higher HDL cholesterol levels.
-
Enhanced Fatty Acid Oxidation: Activation of PPARα promotes the uptake and B-oxidation of fatty acids in the liver and muscle.
Figure 1: Presumed signaling pathway of this compound in lipid metabolism.
Recommended In Vivo Models for this compound Testing
The choice of an animal model is critical for the successful evaluation of a novel anti-dyslipidemic agent. Both diet-induced and genetic models are valuable, each with distinct advantages.
| Animal Model | Type | Key Characteristics | Recommended Use for this compound Testing |
| Rat (Sprague-Dawley or Wistar) | Diet-Induced | - Develop hyperlipidemia on a high-fat/high-cholesterol diet.[1][2] - Cost-effective and well-characterized. | - Initial efficacy screening. - Evaluation of effects on triglycerides and cholesterol. |
| Mouse (ApoE-/- or LDLR-/-) | Genetic | - Spontaneously develop atherosclerosis, exacerbated by a high-fat diet. - Mimic human familial hypercholesterolemia. | - Assessment of anti-atherosclerotic properties. - Mechanistic studies on plaque development. |
| Rabbit (Watanabe Heritable Hyperlipidemic - WHHL) | Genetic | - Deficient in LDL receptors, leading to severe hypercholesterolemia and atherosclerosis.[3] | - Long-term studies on advanced atherosclerotic lesions. |
| Zebrafish (Danio rerio) | Diet-Induced | - Rapid development of hyperlipidemia on a high-cholesterol diet.[4] - Optically transparent larvae allow for real-time imaging of lipid accumulation.[5] | - High-throughput screening of this compound and its analogues. - Visualization of lipid transport and deposition. |
Experimental Protocols
Protocol 1: High-Fat Diet-Induced Dyslipidemia in Rats
This protocol is designed for the initial efficacy screening of this compound.
1. Animal Model:
-
Species: Male Sprague-Dawley rats.
-
Age: 6-8 weeks.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Induction of Dyslipidemia:
-
Acclimatize animals for one week on a standard chow diet.
-
Induce dyslipidemia by feeding a high-fat diet (HFD) for 4-8 weeks. A typical HFD composition is 45-60% of calories from fat, often supplemented with cholesterol (1-2%) and cholic acid (0.5%).
3. Experimental Groups (n=8-10 per group):
-
Group 1 (Normal Control): Standard chow diet + Vehicle.
-
Group 2 (HFD Control): HFD + Vehicle.
-
Group 3 (Positive Control): HFD + Gemfibrozil (e.g., 50 mg/kg/day, oral gavage).
-
Group 4 (this compound - Low Dose): HFD + this compound (Dose 1).
-
Group 5 (this compound - High Dose): HFD + this compound (Dose 2).
4. Drug Administration:
-
Administer this compound or vehicle daily via oral gavage for the last 4 weeks of the HFD feeding period.
5. Sample Collection and Analysis:
-
Collect blood samples via tail vein at baseline and at the end of the study after an overnight fast.
-
Euthanize animals and collect liver tissue for histological and gene expression analysis.
-
Analyze serum for:
-
Total Cholesterol (TC)
-
Triglycerides (TG)
-
High-Density Lipoprotein Cholesterol (HDL-C)
-
Low-Density Lipoprotein Cholesterol (LDL-C) (calculated or measured)
-
-
Perform histological analysis (H&E and Oil Red O staining) of liver sections to assess steatosis.
-
Conduct quantitative PCR (qPCR) on liver tissue to analyze the expression of genes involved in lipid metabolism (e.g., PPARα, LPL, SREBP-1c).
Figure 2: Experimental workflow for this compound testing in HFD-fed rats.
Protocol 2: Atherosclerosis Assessment in ApoE-/- Mice
This protocol is designed to evaluate the anti-atherosclerotic potential of this compound.
1. Animal Model:
-
Species: Male ApoE-/- mice on a C57BL/6J background.
-
Age: 8 weeks.
-
Housing: As described in Protocol 1.
2. Induction of Atherosclerosis:
-
Feed a Western-type diet (21% fat, 0.15% cholesterol) for 12-16 weeks.
3. Experimental Groups (n=10-12 per group):
-
Group 1 (Wild-Type Control): C57BL/6J mice on a standard chow diet.
-
Group 2 (ApoE-/- Control): ApoE-/- mice on a Western diet + Vehicle.
-
Group 3 (Positive Control): ApoE-/- mice on a Western diet + Gemfibrozil (e.g., 100 mg/kg/day in diet).
-
Group 4 (this compound): ApoE-/- mice on a Western diet + this compound.
4. Drug Administration:
-
Incorporate this compound into the Western diet for the entire study duration.
5. Sample Collection and Analysis:
-
Monitor body weight and food intake weekly.
-
Collect blood samples at baseline, mid-point, and end of the study for lipid profile analysis.
-
At the end of the study, perfuse the mice with PBS and then 4% paraformaldehyde.
-
Excise the aorta and heart.
-
Atherosclerotic Plaque Analysis:
-
Stain the en face preparation of the aorta with Oil Red O to quantify the total plaque area.
-
Perform histological analysis of the aortic root sections (Oil Red O, Masson's trichrome, and macrophage staining) to assess plaque size, composition, and inflammation.
-
Protocol 3: High-Throughput Screening in Zebrafish Larvae
This protocol is suitable for rapid screening of this compound and its derivatives.
1. Animal Model:
-
Species: Wild-type or transgenic (e.g., fli1:EGFP) zebrafish larvae.
-
Age: 5 days post-fertilization (dpf).
2. Induction of Hyperlipidemia:
-
Feed a high-cholesterol diet (HCD), for example, a standard larval diet supplemented with 4% cholesterol, from 5 dpf to 10 dpf.
3. Experimental Setup:
-
Place individual larvae in 96-well plates.
-
Groups:
-
Normal Diet + Vehicle (e.g., 0.1% DMSO).
-
HCD + Vehicle.
-
HCD + Positive Control (e.g., Gemfibrozil).
-
HCD + this compound (various concentrations).
-
4. Drug Administration:
-
Add this compound directly to the embryo medium.
5. Analysis:
-
Lipid Accumulation: Stain larvae with a fluorescent lipid dye (e.g., Nile Red) and quantify the fluorescence in the vasculature and liver using a high-content imaging system.
-
Biochemical Analysis: Pool larvae from each group to measure total cholesterol and triglyceride levels.
Data Presentation
Summarize all quantitative data in tables for clear comparison between experimental groups.
Table 1: Effect of this compound on Serum Lipid Profile in HFD-Fed Rats
| Group | TC (mg/dL) | TG (mg/dL) | HDL-C (mg/dL) | LDL-C (mg/dL) |
| Normal Control | ||||
| HFD Control | ||||
| Gemfibrozil | ||||
| This compound (Low Dose) | ||||
| This compound (High Dose) | ||||
| Data presented as Mean ± SEM. |
Table 2: Effect of this compound on Atherosclerotic Plaque Formation in ApoE-/- Mice
| Group | Total Plaque Area (% of Aorta) | Aortic Root Plaque Size (µm²) | Macrophage Content (%) |
| Wild-Type Control | |||
| ApoE-/- Control | |||
| Gemfibrozil | |||
| This compound | |||
| Data presented as Mean ± SEM. |
Conclusion
The described in vivo models and protocols provide a robust framework for the preclinical evaluation of this compound's efficacy in treating dyslipidemia and its potential to mitigate atherosclerosis. A multi-model approach, starting with a diet-induced rat model for initial screening and progressing to a genetically modified mouse model for more in-depth atherosclerosis studies, is recommended. The zebrafish model offers a valuable tool for high-throughput screening of related compounds. Careful selection of the model, adherence to detailed protocols, and comprehensive data analysis will be crucial in determining the therapeutic potential of this compound.
References
- 1. annexpublishers.com [annexpublishers.com]
- 2. Modelling hypercholesterolaemia in rats using high cholesterol diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of gemfibrozil on HDL metabolism and atherosclerosis in WHHL rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Comprehensive Study of High Cholesterol Diet-Induced Larval Zebrafish Model: A Short-Time In Vivo Screening Method for Non-Alcoholic Fatty Liver Disease Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol to evaluate hyperlipidemia in zebrafish larvae - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Gemcadiol Formulation for Oral Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gemcadiol is a lipid-lowering agent with potential applications in the treatment of dyslipidemia and related metabolic disorders. As a lipophilic compound, developing an effective oral formulation is crucial for preclinical evaluation in rodent models to ensure adequate bioavailability and therapeutic efficacy. These application notes provide detailed protocols for the preparation of a lipid-based oral formulation of this compound, its administration to rodent models, and subsequent pharmacokinetic and efficacy studies. Due to limited publicly available data on this compound, the following protocols and data are presented as representative examples for a lipophilic drug of this class.
Data Presentation
The following tables are examples of how quantitative data from preclinical studies with an oral this compound formulation should be structured for clear comparison.
Table 1: Pharmacokinetic Parameters of Oral this compound in Sprague-Dawley Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Oral Bioavailability (%) |
| Suspension in 0.5% CMC | 50 | 150 ± 25 | 4.0 ± 0.5 | 1200 ± 150 | 5 ± 1 |
| Lipid-Based Formulation | 50 | 750 ± 90 | 2.0 ± 0.5 | 6000 ± 700 | 25 ± 3 |
Data are presented as mean ± standard deviation (n=6 per group). Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC(0-t): Area under the plasma concentration-time curve.
Table 2: Efficacy of Oral this compound in a High-Fat Diet-Induced Dyslipidemia Mouse Model
| Treatment Group | Dose (mg/kg/day) | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) | LDL-C (mg/dL) | HDL-C (mg/dL) |
| Vehicle Control | - | 250 ± 30 | 200 ± 25 | 180 ± 20 | 50 ± 5 |
| This compound Formulation | 30 | 150 ± 20 | 120 ± 15 | 90 ± 10 | 55 ± 6 |
| Positive Control (Fenofibrate) | 100 | 140 ± 18 | 110 ± 12 | 85 ± 9 | 60 ± 7* |
*Data are presented as mean ± standard deviation (n=8 per group) after 28 days of treatment. p < 0.05 compared to Vehicle Control. LDL-C: Low-density lipoprotein cholesterol; HDL-C: High-density lipoprotein cholesterol.
Experimental Protocols
Preparation of a Lipid-Based Oral Formulation of this compound
This protocol describes the preparation of a self-nanoemulsifying drug delivery system (SNEDDS) to enhance the oral bioavailability of the lipophilic compound this compound.
Materials:
-
This compound active pharmaceutical ingredient (API)
-
Oil phase: Capryol™ 90 (Caprylocaproyl Polyoxyl-8 glycerides)
-
Surfactant: Kolliphor® RH 40 (PEG-40 Hydrogenated Castor Oil)
-
Co-surfactant: Transcutol® HP (Diethylene glycol monoethyl ether)
-
Glass vials
-
Magnetic stirrer and stir bars
-
Water bath or heating block
Procedure:
-
Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Formulation Preparation:
-
Accurately weigh the oil phase, surfactant, and co-surfactant in a glass vial in the desired ratio (e.g., 30:40:30 w/w/w).
-
Place the vial on a magnetic stirrer and mix the components thoroughly at a low speed.
-
Gently heat the mixture to 40°C in a water bath to ensure homogeneity.
-
Gradually add the pre-weighed this compound API to the excipient mixture while stirring until it is completely dissolved.
-
Continue stirring for 15-20 minutes to ensure a uniform solution.
-
Store the final formulation in a tightly sealed container at room temperature, protected from light.
-
Oral Administration to Rodents via Gavage
This protocol details the standard procedure for oral gavage in rats and mice.
Materials:
-
Rodent oral gavage needles (18-20 gauge for mice, 16-18 gauge for rats, with a ball tip)
-
Syringes (1 mL or 3 mL)
-
This compound formulation
-
Animal scale
-
70% ethanol for disinfection
Procedure:
-
Animal Preparation:
-
Weigh the animal to determine the correct dosing volume. The maximum recommended volume for oral gavage is 10 mL/kg for mice and 20 mL/kg for rats.[1]
-
Properly restrain the animal to prevent movement and injury. For mice, scruff the neck and back skin. For rats, hold the animal firmly by the shoulders.
-
-
Gavage Needle Measurement:
-
Measure the appropriate length for gavage needle insertion by placing the tip of the needle at the corner of the animal's mouth and extending it to the last rib. Mark this length on the needle.
-
-
Administration:
-
Draw the calculated volume of the this compound formulation into the syringe.
-
Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and re-insert.
-
Once the needle is at the predetermined depth, slowly depress the syringe plunger to deliver the formulation.
-
Gently withdraw the needle in the same path it was inserted.
-
-
Post-Administration Monitoring:
-
Return the animal to its cage and monitor for any signs of distress, such as labored breathing, for at least 15-30 minutes.
-
Pharmacokinetic Study in Rats
This protocol outlines a typical design for a pharmacokinetic study of an oral this compound formulation.
Experimental Design:
-
Animals: Male Sprague-Dawley rats (250-300g).
-
Groups:
-
Group 1: Intravenous (IV) administration of this compound (e.g., 5 mg/kg in a suitable vehicle) for bioavailability calculation.
-
Group 2: Oral administration of this compound formulation (e.g., 50 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate plasma.
-
-
Sample Analysis:
-
Analyze the plasma concentrations of this compound using a validated analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, and oral bioavailability) using appropriate software.
-
Efficacy Study in a Dyslipidemia Rodent Model
This protocol describes an efficacy study in a high-fat diet (HFD)-induced dyslipidemia mouse model.
Experimental Design:
-
Animals: C57BL/6 mice.
-
Induction of Dyslipidemia: Feed the mice a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce hyperlipidemia.
-
Treatment Groups (n=8-10 per group):
-
Group 1: Vehicle control (receiving the formulation vehicle).
-
Group 2: Oral this compound formulation (e.g., 30 mg/kg/day).
-
Group 3: Positive control (e.g., Fenofibrate, 100 mg/kg/day).
-
-
Dosing: Administer the treatments orally once daily for 28 days.
-
Efficacy Endpoints:
-
At the end of the treatment period, collect blood samples for analysis of the lipid panel (total cholesterol, triglycerides, LDL-C, HDL-C).
-
Body weight and food intake can be monitored throughout the study.
-
-
Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the treatment effects.
Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways involved in lipid metabolism that may be modulated by this compound.
Caption: Peroxisome Proliferator-Activated Receptor (PPAR) Signaling Pathway.
Caption: Liver X Receptor (LXR) Signaling Pathway.
Caption: Sterol Regulatory Element-Binding Protein (SREBP) Signaling Pathway.
Experimental Workflow
Caption: Preclinical Evaluation Workflow for Oral this compound Formulation.
References
Application Note & Protocol: High-Throughput Screening for Novel Gemcadiol Derivatives as Potential MAPK/ERK Pathway Inhibitors
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Gemcadiol is a novel synthetic small molecule scaffold with therapeutic potential. This application note provides a comprehensive framework for a high-throughput screening (HTS) campaign to identify and characterize novel this compound derivatives that modulate the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) signaling pathway. Dysregulation of the MAPK/ERK pathway is a hallmark of many human cancers, making it a critical target for novel therapeutic development.[1][2]
This document outlines the protocols for a primary biochemical screen to identify direct inhibitors of a key kinase in the pathway, followed by a secondary cell-based assay to confirm on-target activity and assess cellular potency. The provided methodologies are designed for efficiency, scalability, and reproducibility in a drug discovery setting.[3][4]
Principle of the Assays
The screening strategy employs a two-tiered approach:
-
Primary Screen: A biochemical fluorescence polarization (FP) assay is used to identify compounds that directly inhibit the activity of a key kinase in the MAPK/ERK pathway (e.g., MEK1). This assay measures the binding of a fluorescently labeled ligand to the kinase; displacement of the ligand by a this compound derivative results in a decrease in the FP signal.[4]
-
Secondary Screen: A cell-based proliferation assay using a cancer cell line with a known constitutively active MAPK/ERK pathway (e.g., A375 melanoma cells) is used to confirm the anti-proliferative effects of the hit compounds. Cell viability is assessed using a colorimetric MTT assay.
Materials and Reagents
-
This compound derivative library (dissolved in DMSO)
-
Recombinant human MEK1 kinase
-
Fluorescently labeled MEK1 ligand
-
A375 human melanoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO (Dimethyl sulfoxide)
-
Assay plates (384-well, black, low-volume for FP; 96-well, clear for MTT)
-
Plate reader capable of fluorescence polarization and absorbance measurements
Experimental Workflow
The overall experimental workflow for the high-throughput screening of this compound derivatives is depicted below.
References
- 1. Distinct Nongenomic Signal Transduction Pathways Controlled by 17β-Estradiol Regulate DNA Synthesis and Cyclin D1 Gene Transcription in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinct nongenomic signal transduction pathways controlled by 17beta-estradiol regulate DNA synthesis and cyclin D(1) gene transcription in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
Animal Models for Preclinical Long-Term Assessment of Gemcadiol
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Gemcadiol is a lipid-regulating agent with a pharmacological profile anticipated to be similar to that of Gemfibrozil. Its primary mechanism of action is expected to involve the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid metabolism.[1][2][3] This activation is hypothesized to lead to a reduction in plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.[1][2] Given this profile, the long-term effects of this compound are of significant interest, particularly concerning its impact on cardiovascular health and potential for adverse effects. This document provides detailed application notes and protocols for preclinical assessment of this compound's long-term efficacy and safety in established animal models.
I. Proposed Mechanism of Action of this compound
The therapeutic effects of this compound are likely mediated through the PPARα signaling pathway, which plays a central role in fatty acid oxidation and lipoprotein metabolism.
Caption: Proposed mechanism of action for this compound via PPARα activation.
II. Recommended Animal Models
The selection of an appropriate animal model is critical for elucidating the long-term effects of this compound. Based on its expected lipid-modifying properties, models of hyperlipidemia and atherosclerosis are recommended.
| Animal Model | Key Characteristics | Rationale for Use with this compound |
| Apolipoprotein E-deficient (ApoE-/-) Mouse | Develops spontaneous hypercholesterolemia and atherosclerotic lesions, even on a standard chow diet. Lesions share similarities with human atherosclerosis. | Ideal for assessing the long-term efficacy of this compound in preventing or regressing atherosclerotic plaque formation. |
| Low-Density Lipoprotein Receptor-deficient (LDLR-/-) Mouse | Exhibits elevated LDL cholesterol levels, particularly on a high-fat diet, mimicking human familial hypercholesterolemia. | Suitable for studying the effects of this compound on LDL metabolism and diet-induced atherosclerosis. |
| Watanabe Heritable Hyperlipidemic (WHHL) Rabbit | Genetically deficient in LDL receptors, leading to severe hypercholesterolemia and the development of advanced atherosclerotic lesions similar to humans. | A larger animal model that allows for more detailed cardiovascular assessments and device-based studies. |
| Sprague-Dawley or Wistar Rat (High-Fat Diet-Induced) | Develops hyperlipidemia and metabolic syndrome-like features when fed a high-fat diet. | A cost-effective model for initial long-term toxicity and metabolic parameter assessments. |
III. Experimental Protocols
A. Long-Term Efficacy and Atherosclerosis Assessment in ApoE-/- Mice
This protocol is designed to evaluate the long-term effects of this compound on lipid profiles and the development of atherosclerosis.
Experimental Workflow:
Caption: Workflow for the long-term atherosclerosis study in ApoE-/- mice.
Methodology:
-
Animal Model: Male ApoE-/- mice, 6-8 weeks of age.
-
Housing and Diet: Animals are housed in a controlled environment with a 12-hour light/dark cycle and provided with a standard chow or a Western-type diet to accelerate atherosclerosis.
-
Treatment Groups:
-
Vehicle Control (e.g., 0.5% carboxymethylcellulose)
-
This compound (Low Dose)
-
This compound (Mid Dose)
-
This compound (High Dose)
-
Positive Control (e.g., a known lipid-lowering drug)
-
-
Drug Administration: this compound is administered daily via oral gavage for 12-16 weeks.
-
In-Life Monitoring:
-
Body weight and food consumption are recorded weekly.
-
Blood samples are collected retro-orbitally at baseline and monthly for lipid profile analysis (Total Cholesterol, HDL, LDL, Triglycerides).
-
-
Terminal Procedures:
-
At the end of the treatment period, animals are euthanized.
-
Blood is collected via cardiac puncture for final lipid and biomarker analysis.
-
The aorta is perfused, dissected, and stained with Oil Red O to quantify atherosclerotic lesion area.
-
The liver is collected for histopathological examination and gene expression analysis of PPARα target genes.
-
Quantitative Data Summary:
| Parameter | Vehicle Control | This compound (Low) | This compound (Mid) | This compound (High) | Positive Control |
| Final Body Weight (g) | |||||
| Total Cholesterol (mg/dL) | |||||
| HDL Cholesterol (mg/dL) | |||||
| Triglycerides (mg/dL) | |||||
| Atherosclerotic Lesion Area (%) | |||||
| Liver Weight (g) |
B. Chronic Toxicity Study in Rats
This protocol follows OECD and FDA guidelines for a 12-month chronic oral toxicity study.
Methodology:
-
Animal Model: Sprague-Dawley rats, 6-8 weeks of age.
-
Group Size: 20 males and 20 females per group.
-
Treatment Groups:
-
Vehicle Control
-
This compound (Low Dose)
-
This compound (Mid Dose)
-
This compound (High Dose)
-
-
Drug Administration: this compound is administered daily via oral gavage for 12 months.
-
Clinical Observations: Daily cage-side observations and weekly detailed clinical examinations are performed.
-
Body Weight and Food Consumption: Recorded weekly for the first 13 weeks and monthly thereafter.
-
Ophthalmology: Examinations are conducted prior to the study and at termination.
-
Hematology and Clinical Chemistry: Blood samples are collected at 3, 6, and 12 months for a comprehensive panel of tests.
-
Urinalysis: Conducted at 3, 6, and 12 months.
-
Pathology: At 12 months, all animals are euthanized. A full necropsy is performed, and a comprehensive list of organs and tissues is collected for histopathological examination.
Quantitative Data Summary:
| Parameter | Vehicle Control | This compound (Low) | This compound (Mid) | This compound (High) |
| Hematology (select parameters) | ||||
| - Hemoglobin (g/dL) | ||||
| - White Blood Cell Count (x10^3/µL) | ||||
| Clinical Chemistry (select parameters) | ||||
| - Alanine Aminotransferase (ALT) (U/L) | ||||
| - Creatinine (mg/dL) | ||||
| Organ Weights (select organs) | ||||
| - Liver (g) | ||||
| - Kidneys (g) |
C. Cardiovascular Safety Pharmacology Assessment
This protocol is designed to assess the long-term cardiovascular safety of this compound in a non-rodent model, such as the Beagle dog, using telemetry.
Experimental Workflow:
Caption: Workflow for cardiovascular safety assessment using telemetry.
Methodology:
-
Animal Model: Male and female Beagle dogs fitted with telemetry implants for continuous monitoring of electrocardiogram (ECG), blood pressure, and heart rate.
-
Study Design: A crossover or parallel-group design can be used.
-
Treatment Groups:
-
Vehicle Control
-
This compound (Low, Mid, and High Doses)
-
-
Drug Administration: this compound is administered orally, and cardiovascular parameters are monitored continuously for at least 24 hours post-dose at selected intervals throughout a long-term study (e.g., on day 1, day 14, and day 28).
-
Data Analysis:
-
ECG waveforms are analyzed for changes in PR, QRS, and QT intervals. QT intervals are corrected for heart rate (e.g., using Bazett's or Fridericia's formula).
-
Mean, systolic, and diastolic blood pressure, as well as heart rate, are analyzed.
-
Quantitative Data Summary:
| Parameter | Vehicle Control | This compound (Low) | This compound (Mid) | This compound (High) |
| Change from Baseline in QTcF (ms) | ||||
| Change from Baseline in Heart Rate (bpm) | ||||
| Change from Baseline in Mean Arterial Pressure (mmHg) |
IV. Potential Long-Term Side Effects and Monitoring
Based on the known side effects of the fibrate class of drugs, long-term studies with this compound should include careful monitoring for the following:
-
Musculoskeletal effects: Myopathy and rhabdomyolysis are rare but serious side effects. Regular monitoring of clinical signs (muscle pain, weakness) and creatine kinase levels is recommended.
-
Hepatotoxicity: Liver function tests (ALT, AST) should be monitored throughout the study.
-
Gastrointestinal disturbances: These are common side effects and should be recorded during daily observations.
-
Cholelithiasis (Gallstones): The risk of gallstone formation may be increased. Gallbladder examination during necropsy is important.
-
Hematological effects: Complete blood counts should be performed to monitor for potential anemia, leukopenia, or thrombocytopenia.
V. Conclusion
The provided application notes and protocols offer a comprehensive framework for the preclinical evaluation of the long-term effects of this compound. The selection of appropriate animal models of hyperlipidemia and atherosclerosis, coupled with rigorous, guideline-compliant chronic toxicity and cardiovascular safety studies, will be essential in characterizing the efficacy and safety profile of this novel lipid-regulating agent. The systematic collection and analysis of quantitative data, as outlined in the tables, will be crucial for a thorough risk-benefit assessment prior to clinical development.
References
Application Notes and Protocols for the Analytical Detection of Gemcadiol Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gemcadiol (2,9-dimethyl-2,9-decanediol) is an antihyperlipoproteinemic agent. Understanding its metabolic fate is crucial for evaluating its efficacy, safety, and pharmacokinetic profile. These application notes provide detailed protocols for the sensitive and quantitative analysis of potential this compound metabolites in biological matrices using state-of-the-art analytical techniques, namely Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The described methods are intended to serve as a comprehensive guide for researchers in drug metabolism and clinical chemistry.
Hypothesized Metabolic Pathway of this compound
The metabolic pathway of this compound has not been extensively elucidated in the literature. However, based on the metabolism of similar long-chain diols and alkanes, a putative metabolic pathway is proposed. This pathway primarily involves oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes and subsequent conjugation reactions.[1][2][3]
The initial phase I metabolism likely involves the oxidation of one of the terminal primary alcohol groups to an aldehyde, which is then further oxidized to a carboxylic acid. This can occur at one or both ends of the molecule, leading to mono- and di-carboxylic acid metabolites. Additionally, the tertiary alcohol groups may undergo conjugation.
Phase II metabolism would likely involve the glucuronidation of the hydroxyl groups, a common pathway for increasing the water solubility and facilitating the excretion of xenobiotics.[4][5]
Experimental Workflow for Metabolite Analysis
A general workflow for the analysis of this compound metabolites from biological samples is outlined below. This workflow encompasses sample preparation, instrumental analysis, and data processing.
Application Note 1: LC-MS/MS Analysis of this compound Metabolites in Human Plasma
Scope
This protocol describes a method for the simultaneous quantification of the hypothesized monocarboxylic acid, dicarboxylic acid, and glucuronide metabolites of this compound in human plasma using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).
Materials and Reagents
-
Human plasma (K2-EDTA)
-
This compound and its synthesized metabolite standards
-
Stable isotope-labeled internal standards (e.g., this compound-d4 and its corresponding labeled metabolites)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
96-well protein precipitation plates
Sample Preparation Protocol
-
Thaw plasma samples on ice.
-
In a 96-well plate, add 50 µL of plasma sample.
-
Add 10 µL of internal standard working solution (containing deuterated analogs of the target metabolites) to each well.
-
Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Mix thoroughly and incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a new 96-well plate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Seal the plate and place it in the autosampler for analysis.
LC-MS/MS Instrumental Conditions
-
UHPLC System: Agilent 1290 Infinity II or equivalent
-
Column: Waters Acquity UPLC HSS T3 C18 column (2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative switching
-
Key MS Parameters:
-
Curtain Gas: 35 psi
-
IonSpray Voltage: +5500 V / -4500 V
-
Temperature: 550°C
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 60 psi
-
-
Detection: Multiple Reaction Monitoring (MRM)
Quantitative Data Summary (Hypothetical)
The following table summarizes the hypothetical quantitative parameters for the LC-MS/MS analysis of this compound metabolites.
| Metabolite | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | LOQ (ng/mL) | Recovery (%) |
| Monocarboxylic Acid | 4.5 | [M-H]⁻ | Specific fragment | Negative | 1.0 | 92 |
| Dicarboxylic Acid | 3.8 | [M-H]⁻ | Specific fragment | Negative | 0.5 | 88 |
| Glucuronide | 5.2 | [M+H]⁺ | Specific fragment | Positive | 2.5 | 95 |
Application Note 2: GC-MS Analysis of this compound Metabolites in Human Urine
Scope
This protocol details a method for the quantification of the hypothesized monocarboxylic and dicarboxylic acid metabolites of this compound in human urine using Gas Chromatography-Mass Spectrometry (GC-MS) following solid-phase extraction and derivatization.
Materials and Reagents
-
Human urine
-
This compound and its synthesized metabolite standards
-
Stable isotope-labeled internal standards
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MAX)
-
Methanol, Ethyl acetate, Hexane (GC grade)
-
Hydrochloric acid (HCl)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
Sample Preparation Protocol
-
Centrifuge urine samples at 3000 rpm for 10 minutes to remove particulate matter.
-
Take 1 mL of supernatant and add 10 µL of the internal standard working solution.
-
Acidify the urine sample to pH 2-3 with 1M HCl.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the acidified urine sample onto the cartridge.
-
Wash the cartridge with 3 mL of 5% methanol in water.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analytes with 2 mL of ethyl acetate.
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization:
-
To the dried residue, add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine.
-
Cap the vial tightly and heat at 70°C for 60 minutes.
-
Cool the sample to room temperature before injection.
-
GC-MS Instrumental Conditions
-
GC System: Agilent 7890B or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Inlet Temperature: 280°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 200°C
-
Ramp 2: 20°C/min to 300°C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Detection: Selected Ion Monitoring (SIM)
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical quantitative data for the GC-MS analysis of derivatized this compound metabolites.
| Derivatized Metabolite | Retention Time (min) | Target Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) | LOQ (ng/mL) | Recovery (%) |
| TMS-Monocarboxylic Acid | 15.2 | Specific fragment | Specific fragment | Specific fragment | 5.0 | 85 |
| TMS-Dicarboxylic Acid | 14.5 | Specific fragment | Specific fragment | Specific fragment | 2.0 | 82 |
Conclusion
The analytical methods presented provide a robust framework for the detection and quantification of potential this compound metabolites in biological fluids. The LC-MS/MS method is suitable for a broader range of metabolites, including conjugated forms, directly from plasma with minimal sample preparation. The GC-MS method offers high chromatographic resolution for acidic metabolites in urine after a more extensive sample cleanup and derivatization process. These protocols can be adapted and validated by researchers to support pharmacokinetic and drug metabolism studies of this compound, ultimately contributing to a better understanding of its clinical profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytochrome P-450 oxidation of alkanes originating as scission products during lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of oxidation reactions catalyzed by cytochrome p450 enzymes. | Semantic Scholar [semanticscholar.org]
- 4. Glucuronidation of aliphatic alcohols in human liver microsomes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
Unveiling the Genetic Targets of Gemcadiol: An Application Note and Protocol for CRISPR-Based Target Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for utilizing CRISPR-Cas9 technology to identify and validate the genetic targets of Gemcadiol, a novel therapeutic compound. We present detailed protocols for genome-wide CRISPR knockout, activation, and interference screens, enabling researchers to systematically interrogate the genome and pinpoint genes that modulate cellular responses to this compound. Furthermore, we outline downstream validation strategies to confirm candidate gene targets. This guide includes structured data presentation, detailed experimental methodologies, and visualizations of key workflows to facilitate the seamless integration of these powerful techniques into your drug discovery pipeline.
Introduction
The advent of CRISPR-Cas9 has revolutionized functional genomics and drug discovery.[1][2][3] This powerful gene-editing tool allows for precise and scalable interrogation of gene function, making it an invaluable asset for identifying the molecular targets of novel therapeutic compounds.[4][] By systematically perturbing gene expression on a genome-wide scale, researchers can identify genes that, when modified, confer sensitivity or resistance to a specific drug. This application note details the use of CRISPR screens to elucidate the genetic determinants of this compound's activity.
Genome-wide CRISPR screens can be performed in three main modalities:
-
CRISPR knockout (CRISPRko): Utilizes Cas9 nuclease to introduce loss-of-function mutations, identifying genes essential for the drug's efficacy.
-
CRISPR interference (CRISPRi): Employs a catalytically dead Cas9 (dCas9) fused to a transcriptional repressor to silence gene expression, revealing genes whose downregulation impacts drug response.
-
CRISPR activation (CRISPRa): Uses dCas9 fused to a transcriptional activator to upregulate gene expression, identifying genes whose increased activity modifies the drug's effect.
This document will provide a framework for employing these screening strategies to uncover the mechanism of action of this compound.
Key Experiments and Protocols
A typical workflow for CRISPR-based target discovery involves several key stages, from initial screen design to hit validation.
Diagram: Overall Experimental Workflow
Caption: High-level overview of the CRISPR screen workflow.
Protocol 1: Genome-Wide CRISPRko Screen to Identify this compound Sensitizers and Resistors
This protocol describes a pooled, genome-wide CRISPR knockout screen to identify genes that, when knocked out, alter a cell's sensitivity to this compound.
1.1. Materials
-
Human cell line of interest (e.g., A549, HeLa)
-
LentiCRISPRv2 plasmid (for sgRNA cloning and Cas9 expression)
-
GeCKO v2.0 human sgRNA library
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells (for lentiviral production)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Polybrene
-
Puromycin
-
This compound
-
Genomic DNA extraction kit
-
PCR reagents for NGS library preparation
-
Next-generation sequencer
1.2. Methodology
-
Generate a Cas9-expressing stable cell line:
-
Transduce the target cell line with a lentiviral vector expressing Cas9 and a selection marker (e.g., blasticidin).
-
Select for a stable, polyclonal population with high Cas9 activity. Validate Cas9 activity using a reporter assay.
-
-
sgRNA Library Amplification and Lentiviral Production:
-
Amplify the GeCKO v2.0 library plasmids in E. coli and perform a maxi-prep to obtain high-quality plasmid DNA.
-
Co-transfect HEK293T cells with the sgRNA library plasmids and lentiviral packaging plasmids to produce a pooled lentiviral library.
-
Harvest the viral supernatant and determine the viral titer.
-
-
Lentiviral Transduction of Target Cells:
-
Transduce the Cas9-expressing cells with the pooled sgRNA lentiviral library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA.
-
Select transduced cells with puromycin. The number of cells should be maintained at a level that ensures at least 500-1000x coverage of the sgRNA library.
-
-
This compound Treatment:
-
Split the transduced cell population into two groups: a control group (treated with vehicle) and a treatment group (treated with this compound).
-
Determine the optimal concentration of this compound that results in approximately 50-80% cell death (IC50-IC80) over the course of the experiment.
-
Culture the cells for 14-21 days, passaging as needed and maintaining library representation.
-
-
Genomic DNA Extraction and NGS Library Preparation:
-
Harvest at least 2 x 10^7 cells from both the control and treated populations.
-
Extract genomic DNA.
-
Amplify the sgRNA-containing cassettes from the genomic DNA using PCR.
-
Perform a second round of PCR to add NGS adapters and barcodes.
-
-
Next-Generation Sequencing and Data Analysis:
-
Sequence the prepared libraries on a high-throughput sequencer (e.g., Illumina NovaSeq).
-
Analyze the sequencing data to determine the abundance of each sgRNA in the control and treated samples. Use software such as MAGeCK to identify sgRNAs that are significantly enriched or depleted in the this compound-treated population.
-
1.3. Expected Results
-
Genes conferring resistance: sgRNAs targeting these genes will be enriched in the this compound-treated population.
-
Genes conferring sensitivity: sgRNAs targeting these genes will be depleted in the this compound-treated population.
Table 1: Hypothetical Quantitative Data from CRISPRko Screen
| Gene | Log2 Fold Change (this compound vs. Vehicle) | p-value | Phenotype |
| GENE-A | 5.8 | 1.2e-8 | Resistance |
| GENE-B | 4.5 | 3.4e-7 | Resistance |
| GENE-C | -6.2 | 5.6e-9 | Sensitivity |
| GENE-D | -4.9 | 2.1e-7 | Sensitivity |
Protocol 2: CRISPRa/i Screens for Gain-of-Function and Loss-of-Function Phenotypes
CRISPRa and CRISPRi screens follow a similar protocol to CRISPRko but utilize dCas9 fused to an activator (e.g., VPR) or a repressor (e.g., KRAB), respectively. The sgRNA libraries for these screens are designed to target promoter or enhancer regions of genes.
2.1. Key Differences from CRISPRko Protocol:
-
Plasmids: Use dCas9-VPR (for CRISPRa) or dCas9-KRAB (for CRISPRi) expression vectors and corresponding sgRNA library backbones.
-
sgRNA Libraries: Employ CRISPRa or CRISPRi specific libraries (e.g., Calabrese or Horlbeck libraries).
-
Interpretation of Results:
-
CRISPRa: Enriched sgRNAs suggest that overexpression of the target gene confers resistance, while depleted sgRNAs indicate that overexpression causes sensitization.
-
CRISPRi: Enriched sgRNAs point to genes whose knockdown leads to resistance, and depleted sgRNAs identify genes whose knockdown results in sensitization.
-
Hit Validation
Following the primary screen, it is crucial to validate the identified candidate genes.
Diagram: Hit Validation Workflow
Caption: A stepwise approach to validating candidate genes.
Protocol 3: Validation of Individual Gene Hits
3.1. Materials
-
Validated sgRNA sequences targeting the candidate gene(s)
-
Non-targeting control sgRNA
-
Lentiviral or RNP delivery system
-
Reagents for western blotting, qPCR, or other protein/RNA quantification methods
-
Reagents for cell viability/apoptosis assays (e.g., CellTiter-Glo, Annexin V staining)
3.2. Methodology
-
Design and Validate sgRNAs: Design 2-3 independent sgRNAs targeting each candidate gene. Validate their on-target editing efficiency using a T7 endonuclease I assay or Sanger sequencing.
-
Generate Stable Knockout/Activation/Interference Cell Lines:
-
Transduce the parental Cas9-expressing cell line with individual sgRNAs.
-
Select for a polyclonal or isolate single-cell clones.
-
Confirm gene knockout, activation, or repression at the protein and/or mRNA level.
-
-
Phenotypic Characterization:
-
Perform dose-response curves with this compound to confirm shifts in IC50.
-
Conduct cell proliferation, viability, and apoptosis assays in the presence and absence of this compound.
-
If applicable, perform downstream functional assays relevant to the hypothesized mechanism of action.
-
3.3. Expected Quantitative Data
Table 2: Validation of GENE-A Knockout on this compound IC50
| Cell Line | This compound IC50 (µM) | Fold Change vs. Control |
| Wild-Type | 1.2 | 1.0 |
| Non-Targeting Control | 1.3 | 1.1 |
| GENE-A KO Clone 1 | 15.8 | 13.2 |
| GENE-A KO Clone 2 | 14.9 | 12.4 |
Signaling Pathway Visualization
Based on the validated hits, researchers can begin to map the potential signaling pathways affected by this compound. For instance, if the screen identifies multiple components of a known pathway, this provides strong evidence for the drug's mechanism of action.
Diagram: Hypothetical this compound Signaling Pathway
Caption: A hypothetical signaling cascade for this compound.
Conclusion
CRISPR-based functional genomics screens are a powerful and unbiased approach to elucidate the genetic targets of novel compounds like this compound. By following the detailed protocols and validation strategies outlined in this application note, researchers can accelerate the drug discovery process, from initial hit identification to a deeper understanding of the drug's mechanism of action. The systematic and robust nature of CRISPR technology provides a clear path forward for developing more effective and targeted therapies.
References
Application Note: Unveiling the Molecular Targets of Gemcadiol through Lentiviral-Mediated Gene Expression Analysis
Introduction
Gemcadiol is a lipid-regulating agent that has demonstrated significant effects on hepatic lipid metabolism in preclinical studies.[1] The compound has been shown to decrease blood cholesterol levels and induce hepatic changes, including hepatocyte hypertrophy and peroxisome proliferation, suggesting a profound impact on liver function and metabolic pathways.[1] However, the precise molecular targets and the downstream signaling cascades modulated by this compound remain to be fully elucidated. This application note describes a robust methodology employing lentiviral-mediated gene expression analysis to identify and validate the molecular targets of this compound in a human hepatocyte model.
Lentiviral vectors are a powerful tool for gene delivery, enabling stable and long-term expression or knockdown of target genes in a wide range of cell types, including non-dividing cells.[2][3] By utilizing lentiviral-based approaches, researchers can systematically investigate the functional role of specific genes in the pharmacological action of this compound. This note will detail the use of lentiviral-delivered short hairpin RNAs (shRNAs) for targeted gene silencing and the subsequent analysis of gene expression changes to pinpoint the key molecular players in this compound's mechanism of action.
Objective
The primary objective of this study is to identify and characterize the molecular targets of this compound by analyzing changes in gene expression in a human hepatocyte cell line (HepG2) following lentiviral-mediated gene knockdown and subsequent treatment with this compound. This will be achieved by:
-
Establishing a stable HepG2 cell line with targeted knockdown of candidate genes involved in lipid metabolism.
-
Treating the transduced cells with this compound and a vehicle control.
-
Quantifying the expression levels of key genes in lipid metabolism pathways to identify those modulated by this compound in a target-dependent manner.
Experimental Workflow
The overall experimental workflow is depicted below. It involves the production of lentiviral particles, transduction of HepG2 cells, selection of stable cell lines, treatment with this compound, and subsequent gene expression analysis.
Caption: Experimental workflow for identifying this compound targets.
Protocols
Protocol 1: Lentiviral Particle Production
This protocol describes the generation of high-titer lentiviral particles carrying shRNA constructs.
Materials:
-
HEK293T cells
-
pLKO.1-puro vector with target shRNA insert
-
psPAX2 (packaging plasmid) and pMD2.G (envelope plasmid)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine 2000 or similar transfection reagent
-
Poly-L-lysine coated 10 cm dishes[1]
-
0.45 µm syringe filters
Procedure:
-
Cell Seeding: The day before transfection, seed 4.5 x 10^6 HEK293T cells per 10 cm dish in DMEM with 10% FBS. Cells should be approximately 70-80% confluent at the time of transfection.
-
Transfection Complex Preparation:
-
In a sterile tube, dilute 10 µg of pLKO.1-shRNA plasmid, 7.5 µg of psPAX2, and 2.5 µg of pMD2.G in 1.5 mL of Opti-MEM.
-
In a separate tube, dilute 60 µL of Lipofectamine 2000 in 1.5 mL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the DNA and Lipofectamine 2000 solutions, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
-
Transfection: Gently add the 3 mL of transfection complex dropwise to the HEK293T cells.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator. After 12-18 hours, replace the transfection medium with 10 mL of fresh, pre-warmed DMEM with 10% FBS.
-
Harvesting Viral Supernatant: At 48 and 72 hours post-transfection, collect the cell culture supernatant containing the lentiviral particles.
-
Concentration and Storage: Centrifuge the collected supernatant at 3,000 x g for 15 minutes to pellet cell debris. Filter the supernatant through a 0.45 µm syringe filter. For higher titers, concentrate the virus using a commercially available lentiviral concentration reagent or by ultracentrifugation. Aliquot the concentrated virus and store at -80°C.
Protocol 2: Lentiviral Transduction of HepG2 Cells and Selection of Stable Cell Lines
This protocol details the infection of HepG2 cells with lentiviral particles and the selection of a stable cell population.
Materials:
-
HepG2 cells
-
Concentrated lentiviral particles
-
Complete growth medium (e.g., EMEM with 10% FBS)
-
Hexadimethrine bromide (Polybrene)
-
Puromycin
Procedure:
-
Cell Seeding: Seed 1 x 10^5 HepG2 cells per well in a 6-well plate in 2 mL of complete growth medium.
-
Transduction: The following day, remove the medium and add 1 mL of fresh medium containing 8 µg/mL Polybrene. Add the lentiviral particles at various multiplicities of infection (MOIs), for example, 0.5, 1, 2, 5, and 10, to determine the optimal transduction efficiency.
-
Incubation: Incubate the cells for 18-20 hours at 37°C.
-
Selection: After incubation, replace the virus-containing medium with fresh complete growth medium. 48 hours post-transduction, begin selection by adding puromycin to the medium at a pre-determined optimal concentration (e.g., 1-10 µg/mL).
-
Expansion: Continue the selection for 3-7 days, replacing the medium with fresh puromycin-containing medium every 2-3 days, until non-transduced control cells are eliminated. Expand the surviving cells to generate a stable knockdown cell line.
-
Validation of Knockdown: Validate the knockdown efficiency of the target gene by performing RT-qPCR and/or Western blotting on the stable cell line compared to a non-target control shRNA cell line.
Protocol 3: this compound Treatment and Gene Expression Analysis
This protocol outlines the treatment of stable knockdown HepG2 cells with this compound and subsequent analysis of gene expression.
Materials:
-
Stable knockdown HepG2 cells and non-target control cells
-
This compound (dissolved in a suitable vehicle, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for target genes
Procedure:
-
Cell Seeding: Seed the stable knockdown and control cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Treat the cells with this compound at various concentrations (e.g., 1, 10, 50 µM) and a vehicle control for a predetermined time (e.g., 24, 48 hours).
-
RNA Extraction: Following treatment, wash the cells with PBS and lyse them directly in the plate using the lysis buffer from an RNA extraction kit. Purify total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
RT-qPCR: Perform quantitative real-time PCR using a suitable qPCR master mix and primers for the genes of interest. Include housekeeping genes (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between this compound-treated and vehicle-treated cells in both the knockdown and control cell lines.
Data Presentation
The quantitative data from the gene expression analysis should be summarized in clear and concise tables.
Table 1: Candidate Genes for Lentiviral-shRNA Knockdown
| Gene Symbol | Gene Name | Function in Lipid Metabolism |
| SREBF1 | Sterol regulatory element-binding protein 1 | Master regulator of fatty acid synthesis |
| SREBF2 | Sterol regulatory element-binding protein 2 | Master regulator of cholesterol synthesis |
| FASN | Fatty acid synthase | Catalyzes the synthesis of long-chain fatty acids |
| HMGCR | HMG-CoA reductase | Rate-limiting enzyme in cholesterol synthesis |
| PPARA | Peroxisome proliferator-activated receptor alpha | Key regulator of fatty acid oxidation |
| LPL | Lipoprotein lipase | Hydrolyzes triglycerides in lipoproteins |
Table 2: Hypothetical Gene Expression Changes Following this compound Treatment in Control and SREBF2 Knockdown Cells
| Gene | Cell Line | Treatment | Fold Change (vs. Vehicle) | P-value |
| HMGCR | Control shRNA | This compound (10 µM) | 0.45 | <0.01 |
| SREBF2 shRNA | This compound (10 µM) | 0.95 | >0.05 | |
| LDLR | Control shRNA | This compound (10 µM) | 1.8 | <0.05 |
| SREBF2 shRNA | This compound (10 µM) | 1.1 | >0.05 | |
| SCD | Control shRNA | This compound (10 µM) | 0.6 | <0.05 |
| SREBF2 shRNA | This compound (10 µM) | 0.9 | >0.05 |
Signaling Pathway Visualization
Based on the hypothetical data, a potential signaling pathway modulated by this compound can be visualized. The diagram below illustrates a scenario where this compound's effect on cholesterol biosynthesis genes is dependent on the presence of SREBP2.
References
Troubleshooting & Optimization
Technical Support Center: Gemcadiol Solubility for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the aqueous solubility of Gemcadiol for successful in vitro experiments. The following information is designed to troubleshoot common issues and answer frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern for in vitro studies?
This compound (C14H30O2) is a lipophilic compound, meaning it has a high affinity for fats and lipids and consequently, poor solubility in water-based solutions like cell culture media.[1][2] For in vitro studies, it is crucial to have the compound fully dissolved in the aqueous experimental medium to ensure accurate and reproducible results. Poor solubility can lead to drug precipitation, inaccurate dosing, and misleading experimental outcomes.
Q2: What are the initial steps I should take to dissolve this compound?
For preliminary studies, a common starting point is to prepare a high-concentration stock solution in a water-miscible organic solvent and then dilute it to the final desired concentration in the aqueous medium. It is critical to ensure the final solvent concentration is low enough to not affect the cells or assay system.
Q3: What are the common methods to enhance the aqueous solubility of poorly soluble drugs like this compound?
Several techniques can be employed to improve the solubility of lipophilic compounds. These can be broadly categorized as physical and chemical modifications.[3][4] Common approaches include:
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent.[5]
-
Surfactants (Micellar Solubilization): Using detergents that form micelles to encapsulate the drug.
-
Cyclodextrins (Inclusion Complexation): Utilizing cyclic oligosaccharides to form inclusion complexes with the drug.
-
Lipid-Based Formulations: Incorporating the drug into lipid carriers like emulsions or liposomes.
Q4: How do I choose the best solubilization method for this compound?
The selection of a suitable method depends on several factors including the specific experimental requirements, the cell type being used, and the final desired concentration of this compound. It is often necessary to empirically test several methods to find the optimal one for your specific in vitro model. A tiered approach, starting with the simplest methods like co-solvents and moving to more complex formulations if needed, is recommended.
Q5: What are the potential pitfalls of using solubilizing agents in my experiments?
Excipients used to increase solubility are not always inert and can have their own biological effects or interfere with assay readouts. It is crucial to include proper vehicle controls in your experiments to account for any effects of the solubilizing agents themselves. Cytotoxicity of the chosen excipients at the working concentration should always be evaluated.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of stock solution | The aqueous medium cannot accommodate the concentration of this compound being added. The organic solvent from the stock is not sufficient to maintain solubility at the final concentration. | - Increase the proportion of co-solvent in the final medium (ensure it's non-toxic to cells).- Try a different co-solvent.- Explore other solubilization methods like using surfactants or cyclodextrins.- Lower the final concentration of this compound if experimentally feasible. |
| Inconsistent or non-reproducible experimental results | - Incomplete dissolution of this compound, leading to variable effective concentrations.- Degradation of this compound in the formulation. | - Visually inspect for any precipitate before use.- Prepare fresh dilutions for each experiment.- Assess the stability of your this compound formulation under experimental conditions. |
| Observed cellular toxicity in vehicle control group | The concentration of the co-solvent or other solubilizing agent is too high and is toxic to the cells. | - Determine the maximum tolerated concentration of the vehicle by performing a cytotoxicity assay (e.g., MTT, LDH).- Reduce the concentration of the solubilizing agent to a non-toxic level.- Switch to a less toxic solubilizing agent. |
| Assay interference from the solubilizing agent | The chosen excipient is interfering with the assay components or detection method (e.g., fluorescence quenching, enzyme inhibition). | - Run the assay with the vehicle alone to check for any background signal or interference.- Consult the literature or manufacturer's data for potential incompatibilities of the chosen excipient with your assay system.- Consider a different solubilization method. |
Data Presentation: Comparison of Solubilization Methods
The following table summarizes hypothetical but representative data for different methods of solubilizing this compound for an in vitro cell-based assay.
| Method | Vehicle Composition | Max Achievable this compound Conc. (µM) | Vehicle Cytotoxicity (at max vehicle conc.) | Notes |
| Co-solvent | 1% DMSO in PBS | 50 | Low | Simple and common starting point. May not be sufficient for higher concentrations. |
| 5% Ethanol in PBS | 100 | Moderate | Higher solubilizing power than DMSO but may have more pronounced effects on cells. | |
| Surfactant | 0.1% Tween® 80 in PBS | 250 | Moderate to High | Forms micelles to encapsulate this compound. Potential for cell membrane disruption. |
| 0.05% Cremophor® EL in PBS | 400 | High | Effective solubilizer but known to have biological effects. Use with caution. | |
| Cyclodextrin | 10 mM HP-β-CD in PBS | 500 | Low | Forms inclusion complex. Generally well-tolerated by cells. |
| Lipid-Based | 1% Lipid Emulsion | >1000 | Low to Moderate | Mimics physiological lipid carriers. Can be more complex to prepare. |
Note: The concentrations and cytotoxicity levels are illustrative and should be determined experimentally for your specific system.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using a Co-solvent
-
Objective: To prepare a high-concentration stock solution of this compound in a water-miscible organic solvent.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out the required amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended for the compound's stability.
-
Protocol 2: Determination of Maximum Tolerated Vehicle Concentration
-
Objective: To determine the highest concentration of the solubilizing agent (vehicle) that does not cause significant cytotoxicity to the cells used in the in vitro study.
-
Materials:
-
The cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
The vehicle to be tested (e.g., DMSO, Ethanol, Tween® 80 solution)
-
Cytotoxicity assay kit (e.g., MTT, XTT, or LDH assay)
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the vehicle in complete cell culture medium. The concentration range should span the expected final concentration in the this compound experiments.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the vehicle. Include a "medium only" control.
-
Incubate the cells for the same duration as the planned this compound experiment (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, perform the cytotoxicity assay according to the manufacturer's instructions.
-
Determine the highest concentration of the vehicle that does not cause a significant decrease in cell viability compared to the "medium only" control. This is the maximum tolerated vehicle concentration.
-
Visualizations
Caption: Experimental workflow for using this compound in in vitro studies.
Caption: Common strategies for improving the aqueous solubility of this compound.
References
Technical Support Center: Overcoming Gemcadiol Instability in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the stability of Gemcadiol in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological activity?
This compound, with the chemical name 2,2,9,9-tetramethyl-1,10-decanediol, is a lipid-regulating agent. Preclinical studies have demonstrated its ability to decrease blood cholesterol levels, suggesting its interference with lipid metabolism pathways.[1]
Q2: I am observing a decrease in the effect of this compound in my long-term cell culture experiments. What could be the cause?
A decrease in this compound's efficacy over time in cell culture can be attributed to several factors, including:
-
Chemical Instability: this compound, as a diol, may be susceptible to degradation in the aqueous environment of cell culture media, especially over extended incubation periods at 37°C.
-
Precipitation: Due to its lipophilic nature, this compound may have low solubility in aqueous media, leading to precipitation out of the solution. This reduces the effective concentration available to the cells.
-
Adsorption to Plasticware: Lipophilic compounds can adsorb to the surface of plastic culture vessels, further decreasing the bioavailable concentration.
-
Cellular Metabolism: Cells may metabolize this compound into less active or inactive forms over time.
Q3: How can I assess the stability of this compound in my specific cell culture setup?
To determine the stability of this compound under your experimental conditions, a time-course analysis using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is recommended. This involves incubating this compound in your complete cell culture medium (including serum) at 37°C and analyzing samples at various time points (e.g., 0, 24, 48, 72 hours) to quantify the remaining concentration of the parent compound.
Q4: What are the potential degradation products of this compound?
While specific degradation products of this compound in cell culture have not been extensively documented in publicly available literature, diols can undergo oxidation to form hydroxy-aldehydes, hydroxy-ketones, or dicarboxylic acids. Mass spectrometry can be a valuable tool to identify potential degradation products by detecting their characteristic mass-to-charge ratios.[2][3]
Q5: Are there any strategies to improve the solubility and stability of this compound in cell culture media?
Yes, several formulation strategies can be employed to enhance the stability and solubility of lipophilic compounds like this compound:
-
Use of Solubilizing Agents: Incorporating excipients such as cyclodextrins can encapsulate the lipophilic this compound molecule, increasing its aqueous solubility and stability.
-
Preparation of a Concentrated Stock Solution: Dissolving this compound in a small volume of an organic solvent like dimethyl sulfoxide (DMSO) before diluting it into the culture medium is a common practice. However, the final DMSO concentration should be kept low (typically <0.5%) to avoid cellular toxicity.
-
Frequent Media Changes: Replenishing the cell culture medium with freshly prepared this compound-containing medium every 24-48 hours can help maintain a more consistent effective concentration.
-
Use of Carrier Proteins: The presence of serum proteins, like albumin in Fetal Bovine Serum (FBS), can help to solubilize and stabilize lipophilic compounds in the culture medium.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in long-term cell culture experiments.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Precipitation observed in culture medium after adding this compound. | 1. Low aqueous solubility of this compound. 2. High final concentration of the organic solvent (e.g., DMSO) from the stock solution. 3. Interaction with media components (e.g., salts, proteins). | 1. Optimize Dilution: Prepare an intermediate dilution of the this compound stock in a small volume of serum-free medium before adding it to the final volume of complete medium.2. Lower Final Concentration: Determine the maximum soluble concentration of this compound in your specific medium through a solubility test.3. Incorporate Solubilizing Agents: Consider using cyclodextrins to improve solubility.4. Check Solvent Concentration: Ensure the final concentration of the organic solvent is within the tolerated range for your cell line (typically <0.5% for DMSO). |
| Inconsistent or diminishing biological effect of this compound over time. | 1. Chemical degradation of this compound in the culture medium at 37°C. 2. Adsorption of this compound to plasticware. 3. Cellular metabolism of this compound. | 1. Increase Frequency of Media Changes: Replace the medium with fresh this compound-containing medium every 24-48 hours.2. Perform a Stability Study: Quantify the concentration of this compound over time in your culture conditions using HPLC-MS.3. Use Low-Binding Plates: Consider using low-adhesion culture plates to minimize compound loss.4. Evaluate Metabolites: If possible, use LC-MS to analyze for the appearance of potential metabolites over time. |
| Observed cytotoxicity is higher than expected based on published data. | 1. Toxicity from the organic solvent (e.g., DMSO). 2. Formation of a toxic degradation product. 3. Precipitate-induced cellular stress. | 1. Solvent Control: Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.2. Lower Solvent Concentration: Reduce the final concentration of the organic solvent.3. Assess Degradation Products: Analyze the culture medium for the presence of potential toxic degradation products.4. Prevent Precipitation: Follow the steps outlined for preventing precipitation. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
Objective: To determine the chemical stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
HPLC-MS system
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Spike the Medium: Add the this compound stock solution to pre-warmed complete cell culture medium to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to cells (e.g., 0.1%).
-
Incubation: Aliquot the this compound-containing medium into sterile microcentrifuge tubes for each time point. Incubate the tubes at 37°C in a 5% CO₂ incubator.
-
Sample Collection: At designated time points (e.g., 0, 8, 24, 48, 72 hours), remove one aliquot for analysis. The 0-hour time point represents the initial concentration.
-
Sample Storage: Immediately store the collected samples at -80°C until analysis to prevent further degradation.
-
Analysis: Analyze the samples by a validated HPLC-MS method to quantify the concentration of this compound.
-
Data Analysis: Plot the concentration of this compound as a percentage of the initial concentration versus time to determine the stability profile.
Protocol 2: Determination of this compound Solubility in Cell Culture Medium
Objective: To determine the maximum soluble concentration of this compound in a specific cell culture medium.
Materials:
-
This compound
-
DMSO, sterile
-
Complete cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
HPLC-MS system
Procedure:
-
Prepare a Concentrated Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 100 mM).
-
Prepare Serial Dilutions: Create a series of this compound concentrations in the complete cell culture medium by adding increasing amounts of the stock solution.
-
Equilibration: Incubate the solutions at 37°C for a set period (e.g., 2 hours) with gentle agitation to allow for equilibration.
-
Visual Inspection: Visually inspect each tube for any signs of precipitation.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15 minutes to pellet any undissolved compound.
-
Supernatant Analysis: Carefully collect the supernatant from each tube and analyze the concentration of soluble this compound using a validated HPLC-MS method.
-
Determine Solubility Limit: The highest concentration at which no precipitation is observed and the measured concentration in the supernatant matches the nominal concentration is considered the solubility limit.
Signaling Pathways and Experimental Workflows
Based on its known lipid-lowering activity, this compound may exert its effects through the modulation of key signaling pathways involved in lipid metabolism. While direct evidence for this compound is pending, the following pathways represent plausible targets.
Hypothetical Mechanism of Action of this compound
This compound, as a lipid-regulating agent, is hypothesized to activate Peroxisome Proliferator-Activated Receptor Alpha (PPARα). Activation of PPARα is a known mechanism for fibrate drugs, which also lower lipid levels. This activation can lead to a cascade of downstream effects resulting in decreased triglyceride levels and modulation of cholesterol metabolism.
Caption: Hypothetical mechanism of this compound action via PPARα activation.
Experimental Workflow for Investigating this compound's Effect on a Signaling Pathway
The following workflow outlines the steps to investigate the effect of this compound on a target signaling pathway, such as the PPARα pathway.
Caption: Workflow for studying this compound's effect on signaling pathways.
Troubleshooting Logic for this compound Instability
This diagram provides a logical flow for troubleshooting common issues with this compound in long-term cell culture.
References
Technical Support Center: Optimizing Gemcadiol Dosage for Hyperlipidemic Animal Models
Disclaimer: Information regarding "Gemcadiol" is limited in the available scientific literature. The following guidance is based on the established principles of using fibric acid derivatives (fibrates), a class of lipid-lowering drugs, in preclinical hyperlipidemic animal models. This information is intended to serve as a general guide for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for fibrates like this compound in lowering lipid levels?
Fibrates primarily act by activating the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[1][2] PPARα is a nuclear receptor that plays a crucial role in the regulation of genes involved in lipid metabolism.[1] Activation of PPARα leads to several downstream effects, including:
-
Increased synthesis of lipoprotein lipase (LPL): LPL is an enzyme that breaks down triglycerides in very-low-density lipoproteins (VLDL) and chylomicrons.[1]
-
Decreased production of VLDL by the liver: This reduces the overall amount of triglycerides circulating in the bloodstream.[1]
-
Increased levels of high-density lipoprotein (HDL) cholesterol: The "good" cholesterol that helps transport cholesterol from the arteries to the liver.
-
Decreased levels of apolipoprotein C-III (ApoC-III): ApoC-III is a protein that inhibits lipoprotein lipase activity. By reducing ApoC-III, fibrates further promote the clearance of triglyceride-rich particles.
Q2: Which animal models are most suitable for studying the effects of this compound on hyperlipidemia?
Several animal models can be used to induce hyperlipidemia and study the efficacy of lipid-lowering drugs. The choice of model often depends on the specific research question. Common models include:
-
Diet-induced hyperlipidemia models: Rodents (mice and rats) fed a high-fat or high-cholesterol diet are the most common and straightforward models to establish hyperlipidemia.
-
Genetically modified models: Mice with specific gene deletions, such as LDL receptor knockout (LDLr-/-) or apolipoprotein E knockout (ApoE-/-) mice, develop spontaneous hypercholesterolemia and are valuable for studying atherosclerosis.
It is important to consider the species-specific differences in lipid metabolism and pharmacokinetics when selecting an animal model.
Q3: What are the expected outcomes of this compound treatment in a hyperlipidemic animal model?
Treatment with a fibrate like this compound in a suitable animal model is expected to lead to:
-
Significant reductions in plasma triglyceride levels.
-
A decrease in total cholesterol and LDL cholesterol levels.
-
An increase in HDL cholesterol levels.
-
Potential improvements in liver function, as indicated by changes in liver enzyme levels (SGOT, SGPT, ALP).
-
Amelioration of hepatic steatosis (fatty liver) induced by a high-fat diet.
Troubleshooting Guide
Q1: We are observing high variability in the lipid profiles of our control and treated animal groups. What could be the cause?
High variability can stem from several factors:
-
Inconsistent Diet Intake: Ensure all animals have ad libitum access to the specialized diet and that there are no issues with palatability that might cause variations in consumption.
-
Animal Stress: Stress can significantly impact metabolic parameters. Handle animals consistently and minimize environmental stressors.
-
Genetic Drift: If using an outbred stock, genetic variability can contribute to differing metabolic responses. Consider using inbred strains for more uniform results.
-
Time of Sampling: Blood lipid levels can fluctuate with the circadian rhythm and feeding schedule. Standardize the time of blood collection relative to the light/dark cycle and feeding.
Q2: Our animals are showing signs of toxicity (e.g., weight loss, lethargy) at the planned dosage. What should we do?
If signs of toxicity are observed, it is crucial to:
-
Immediately reduce the dosage or temporarily halt the treatment.
-
Review the literature for reported toxicities of similar compounds. Fibrates can sometimes cause liver or muscle-related side effects.
-
Conduct a dose-ranging study. Start with a lower dose and gradually escalate to find the maximum tolerated dose (MTD) in your specific animal model.
-
Monitor animal health closely. Regularly check body weight, food and water intake, and general appearance.
Q3: The compound is not showing the expected efficacy in lowering lipid levels. What are the potential reasons?
-
Inadequate Dosage: The administered dose may be too low to elicit a significant therapeutic effect. A dose-response study is recommended to determine the optimal dosage.
-
Poor Bioavailability: The formulation of the compound may lead to poor absorption. Consider optimizing the vehicle for administration (e.g., suspension in a suitable oil for oral gavage).
-
Inappropriate Animal Model: The chosen animal model may not be responsive to the mechanism of action of your compound. For example, the specific metabolic pathways targeted by the drug may differ between the model and humans.
-
Insufficient Treatment Duration: The treatment period may be too short to observe significant changes in lipid profiles. Hyperlipidemia is a chronic condition, and treatment effects may take several weeks to become apparent.
Quantitative Data Summary
The following tables summarize dosage information and lipid-lowering effects of fibrates and other lipid-lowering agents in preclinical studies. This data can serve as a reference for designing your own experiments.
Table 1: Example Dosages of Lipid-Lowering Agents in Animal Models
| Compound | Animal Model | Dosage | Route of Administration | Reference |
| Diosmin | Swiss Albino Mice | 100 and 200 mg/kg | Oral (p.o.) | |
| Gemfibrozil | Not Specified | 600 mg twice daily (in humans) | Oral | |
| Atorvastatin | Swiss Albino Mice | Not specified in abstract | Oral (p.o.) |
Note: This table provides examples from the literature and should be adapted based on the specific compound and experimental design.
Table 2: Reported Efficacy of Lipid-Lowering Agents in Preclinical Models
| Compound | Animal Model | Key Findings | Reference |
| Diosmin | High-fat diet-induced hyperlipidemic mice | Significant decrease in total cholesterol, triglycerides, LDL-C, VLDL-C; significant increase in HDL-C. | |
| Gemfibrozil | General | Reduction of triglycerides in patients with very high serum triglyceride levels. |
Experimental Protocols
Protocol: Induction of Hyperlipidemia and Assessment of a Test Compound in Mice
-
Animal Selection: Use male C57BL/6J mice, 6-8 weeks old.
-
Acclimatization: Acclimatize the animals to the housing conditions for at least one week before the start of the experiment.
-
Dietary Induction of Hyperlipidemia:
-
Divide the animals into a control group and a high-fat diet (HFD) group.
-
Feed the control group a standard chow diet.
-
Feed the HFD group a diet containing 45-60% of calories from fat. A common high-fat diet composition includes 20% protein, 20% carbohydrate, and 60% fat.
-
Continue the diet for 8-12 weeks to induce a stable hyperlipidemic state.
-
-
Compound Administration:
-
After the induction period, divide the HFD-fed mice into a vehicle control group and one or more treatment groups.
-
Prepare the test compound (e.g., this compound) in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Administer the compound or vehicle daily via oral gavage for 4-8 weeks.
-
-
Monitoring:
-
Monitor body weight and food intake weekly.
-
Observe the animals for any clinical signs of toxicity.
-
-
Sample Collection and Analysis:
-
At the end of the treatment period, fast the animals overnight.
-
Collect blood samples via cardiac puncture under anesthesia.
-
Separate the plasma and store it at -80°C until analysis.
-
Analyze the plasma for total cholesterol, triglycerides, HDL-C, and LDL-C using commercially available enzymatic kits.
-
Harvest the liver for histopathological analysis to assess steatosis.
-
-
Data Analysis:
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the different treatment groups.
-
Visualizations
Caption: Proposed mechanism of action for a fibrate like this compound.
Caption: A typical experimental workflow for evaluating this compound.
References
Troubleshooting inconsistent results in Gemcadiol experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Gemcadiol. Our aim is to help you address common issues and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My cell viability assay results with this compound are inconsistent across experiments. What could be the cause?
A1: Inconsistent results in cell viability assays can stem from several factors. Here are some key areas to investigate:
-
Cell Health and Passage Number: The health and passage number of your cells can significantly impact their response to treatment.[1][2] It is crucial to use cells that are in a consistent growth phase and within a defined low passage number range.[2] High passage numbers can lead to alterations in cell morphology, growth rates, and response to stimuli.[2]
-
Seeding Density: Ensure that cells are seeded at a consistent density across all wells and experiments. Over- or under-confluence can affect cell health and their response to this compound.
-
Reagent Preparation: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles of the stock.
-
Incubation Time: The timing of your analysis is critical.[1] Ensure that the incubation period with this compound is consistent across all experiments.
-
Plate Edge Effects: The outer wells of a microplate are more susceptible to evaporation, which can concentrate reagents and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples or ensure proper humidification in your incubator.
Q2: I am observing high background noise in my fluorescence-based assays when using this compound. How can I reduce this?
A2: High background in fluorescence assays can obscure your signal. Consider the following troubleshooting steps:
-
Phenol Red-Free Media: If your experiment allows, use phenol red-free media, as phenol red is a known source of autofluorescence.
-
Wavelength Selection: Cellular components can cause autofluorescence, particularly in the green spectrum. If possible, use fluorescent dyes that emit in the red-shifted range (>570 nm) to minimize this interference.
-
Plate Choice: The color of your microplate can influence background noise. For fluorescence assays, black plates with clear bottoms are generally recommended to minimize background and prevent crosstalk between wells.
-
Wash Steps: Ensure adequate and consistent washing steps to remove any unbound fluorescent dye.
Q3: My Western blot results for downstream targets of the proposed this compound signaling pathway are variable. What should I check?
A3: Variability in Western blotting can be frustrating. Here's a checklist of potential issues:
-
Sample Preparation: Ensure consistent protein extraction and quantification across all samples. Use fresh lysis buffer with appropriate protease and phosphatase inhibitors.
-
Loading Controls: Always use a reliable loading control (e.g., GAPDH, β-actin) to normalize your results and ensure equal protein loading.
-
Antibody Quality: Use validated antibodies at their optimal dilution. Antibody performance can vary between lots, so it's good practice to validate each new lot.
-
Transfer Efficiency: Verify efficient protein transfer from the gel to the membrane. You can use a Ponceau S stain to visualize total protein on the membrane before antibody incubation.
-
Washing and Blocking: Optimize blocking and washing steps to minimize non-specific antibody binding and reduce background.
Troubleshooting Guides
Guide 1: Inconsistent Cell Viability Data
This guide provides a systematic approach to troubleshooting inconsistent results in cell viability assays such as MTT or alamarBlue.
Table 1: Troubleshooting Inconsistent Cell Viability Assays
| Potential Cause | Recommended Action |
| Cell Culture Conditions | Maintain a consistent cell passage number and ensure cells are in the logarithmic growth phase. |
| Regularly test for mycoplasma contamination. | |
| Reagent Handling | Prepare fresh dilutions of this compound for each experiment. Aliquot stock solutions to avoid multiple freeze-thaw cycles. |
| Assay Protocol | Standardize incubation times and ensure consistent cell seeding density. |
| Use a multichannel pipette for reagent addition to minimize timing differences between wells. | |
| Plate Effects | Avoid using the outer rows and columns of the microplate to prevent edge effects. |
| Ensure proper humidity control in the incubator. | |
| Data Analysis | Use a consistent method for background subtraction and data normalization. |
Guide 2: Variability in Gene Expression Analysis (qPCR)
This guide addresses common issues encountered during the analysis of gene expression changes induced by this compound.
Table 2: Troubleshooting Variability in qPCR Data
| Potential Cause | Recommended Action |
| RNA Quality | Ensure high-purity RNA with A260/280 and A260/230 ratios within the optimal range. |
| Perform a DNase treatment to remove any contaminating genomic DNA. | |
| Reverse Transcription | Use a consistent amount of RNA for cDNA synthesis. |
| Include no-RT controls to check for genomic DNA contamination. | |
| Primer Design | Design and validate primers for specificity and efficiency. |
| qPCR Reaction | Optimize primer and template concentrations. |
| Run a melt curve analysis to check for non-specific products or primer-dimers. | |
| Data Normalization | Use multiple stable reference genes for normalization. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol outlines the steps for assessing cell viability after treatment with this compound using an MTT assay.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Treat cells with a range of this compound concentrations for the desired incubation period. Include a vehicle control (e.g., DMSO) and an untreated control.
-
MTT Addition: Following treatment, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Subtract the background absorbance, normalize the results to the control wells, and plot the dose-response curve.
Protocol 2: Western Blot Analysis
This protocol details the steps for analyzing the protein expression of a hypothetical downstream target, "Protein X," in response to this compound treatment.
-
Cell Lysis: After this compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against "Protein X" overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control.
Visualizations
This compound Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on cell signaling.
Caption: A typical workflow for studying this compound's effects.
Hypothetical this compound Signaling Pathway
This diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, leading to changes in lipid metabolism.
References
Mitigating off-target effects of Gemcadiol in cell-based assays
Gemcitabine Technical Support Center
Disclaimer: The information provided in this guide is intended for research purposes only. The user's query mentioned "Gemcadiol," which is not a recognized drug in the context of cell-based assays for cancer research. This guide has been developed based on the assumption that the user was referring to "Gemcitabine," a widely used chemotherapy agent.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Gemcitabine?
Gemcitabine is a prodrug, meaning it is administered in an inactive form and must be metabolized within the cell to become active.[1] As a nucleoside analog of deoxycytidine, its primary on-target effect is the disruption of DNA synthesis, which predominantly affects rapidly dividing cancer cells.[2][3][4]
The process involves several steps:
-
Cellular Uptake: Gemcitabine is transported into the cell via nucleoside transporters.[4]
-
Phosphorylation: Inside the cell, the enzyme deoxycytidine kinase (dCK) phosphorylates Gemcitabine to its monophosphate form (dFdCMP). This is followed by further phosphorylation to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms.
-
Inhibition of DNA Synthesis: The active metabolites interfere with DNA synthesis in two main ways:
-
Chain Termination: Gemcitabine triphosphate (dFdCTP) competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into the DNA strand during replication. After dFdCTP is incorporated, one more deoxynucleotide is added, and then DNA polymerases cannot proceed further. This "masked chain termination" prevents the cell's proofreading enzymes from removing the faulty nucleoside, leading to irreparable DNA damage.
-
Inhibition of Ribonucleotide Reductase (RNR): Gemcitabine diphosphate (dFdCDP) inhibits RNR, the enzyme responsible for producing the deoxynucleotides required for DNA synthesis. This reduces the intracellular pool of dCTP, which in turn increases the likelihood of dFdCTP being incorporated into the DNA. This process is known as self-potentiation.
-
The ultimate result of this disruption is the induction of cell cycle arrest, typically at the G1/S-phase boundary, and programmed cell death (apoptosis).
Q2: What are the known off-target effects of Gemcitabine in cell-based assays?
While Gemcitabine's primary target is DNA synthesis, its effects can extend to other cellular processes, leading to off-target effects or confounding results in cell-based assays. These include:
-
Induction of DNA Damage Response Pathways: Gemcitabine-induced replication stress and DNA damage activate complex signaling pathways. Key kinases like Ataxia-Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR), along with their downstream effectors Chk1 and Chk2, are activated. This can lead to cell cycle arrest, which is an intended effect, but also to DNA repair, which can contribute to drug resistance.
-
Activation of Pro-survival and Resistance Pathways: Prolonged exposure to Gemcitabine can lead to the activation of pro-survival signaling pathways that counteract its cytotoxic effects. Dysregulation of pathways like Wnt/β-Catenin and Hedgehog (Hh) has been implicated in Gemcitabine resistance.
-
Induction of a Cancer Stem Cell (CSC) Phenotype: In some cancer models, particularly pancreatic cancer, Gemcitabine treatment has been shown to induce metabolic reprogramming and promote stem-like cell properties. This can lead to a subpopulation of cells that are resistant to therapy.
-
Stimulation of Pro-inflammatory Cytokines: Gemcitabine can stimulate the expression of pro-inflammatory cytokines, such as IL-6 and IL-8, which may be influenced by the CD95/CD95L system. This can create a microenvironment that paradoxically supports tumor cell survival.
-
Competition for Cellular Uptake: As a nucleoside analog, Gemcitabine uses the same cellular transport mechanisms as other nucleosides, like thymidine. This can lead to competitive inhibition if other nucleoside analogs or tracers (e.g., [18F]FLT used in PET imaging studies) are present in the assay.
Q3: How can I differentiate between on-target and off-target effects in my experiments?
Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Here are several strategies:
-
Dose-Response Analysis: On-target effects should typically correlate with the drug's potency (IC50) for inhibiting cell proliferation. Off-target effects may appear at much higher concentrations. Perform a wide-range dose-response curve to identify the therapeutic window.
-
Use of Control Cell Lines: Compare the effects of Gemcitabine on your target cancer cell line with its effects on a non-cancerous, rapidly dividing cell line or a cancer cell line known to be resistant to Gemcitabine. Effects that occur in all cell lines, irrespective of their cancer status or sensitivity, might be off-target.
-
Rescue Experiments: If an off-target effect is suspected to be mediated by a specific pathway, try to "rescue" the phenotype by co-administering an inhibitor of that pathway. For example, if you suspect the activation of a pro-survival pathway, inhibiting a key kinase in that pathway should modulate the effect.
-
Molecular Knockdowns/Knockouts: Use techniques like siRNA or CRISPR to deplete the primary target of Gemcitabine (e.g., key enzymes in the DNA synthesis pathway). If the observed effect persists even in the absence of the primary target, it is likely an off-target effect.
-
Time-Course Analysis: On-target effects like S-phase arrest can be transient at lower concentrations. Analyzing cellular responses at multiple time points can help distinguish between a temporary cell cycle block (on-target) and other, potentially off-target, long-term changes.
Troubleshooting Guides
Issue 1: I'm observing high levels of cell death even in cell lines reported to be resistant to Gemcitabine.
-
Possible Cause 1: Off-target cytotoxicity at high concentrations.
-
Solution: Ensure you are working within the appropriate concentration range for your specific cell line. The IC50 for Gemcitabine can vary significantly, from nanomolar to high micromolar ranges, depending on the cell type. Run a detailed dose-response curve (e.g., from 1 nM to 100 µM) to determine the actual IC50 for your cell line under your specific experimental conditions. High, supra-pharmacological concentrations can induce non-specific toxicity.
-
-
Possible Cause 2: Incorrect assessment of resistance.
-
Solution: Verify the resistance of your cell line. Resistance can be relative. A "resistant" cell line might have a higher IC50 but will still die at increased concentrations. Compare your results to published IC50 values for that cell line.
-
-
Possible Cause 3: Experimental conditions affecting drug stability.
-
Solution: Gemcitabine can be unstable. Prepare fresh solutions for each experiment and ensure proper storage. Avoid repeated freeze-thaw cycles.
-
Issue 2: My experimental results with Gemcitabine are inconsistent between replicates.
-
Possible Cause 1: Drug solubility and stability.
-
Solution: Gemcitabine hydrochloride is generally water-soluble, but ensure it is fully dissolved in your culture medium before adding it to the cells. Inconsistent solubility can lead to variable effective concentrations.
-
-
Possible Cause 2: Cell cycle synchronization.
-
Solution: Gemcitabine's effects are highly dependent on the cell cycle, primarily targeting cells in the S phase. If your cells are not seeded uniformly or are at different confluencies, the proportion of cells in the S phase will vary between wells, leading to inconsistent results. Ensure consistent cell seeding density and allow cells to adhere and resume normal cycling before adding the drug.
-
-
Possible Cause 3: Fluctuation in the expression of nucleoside transporters or metabolizing enzymes.
-
Solution: The expression of deoxycytidine kinase (dCK), the enzyme that activates Gemcitabine, can vary with cell passage number and culture conditions. Use cells within a consistent, low passage number range for all experiments.
-
Issue 3: I'm observing unexpected changes in cellular morphology that don't look like classic apoptosis.
-
Possible Cause 1: Cell cycle arrest.
-
Solution: Gemcitabine can cause cells to arrest at the G1/S boundary. This can lead to changes in cell size and shape, such as cells becoming wider or larger, without immediate signs of apoptosis like membrane blebbing. Perform cell cycle analysis using propidium iodide staining and flow cytometry to confirm if a significant portion of your cells is arrested in a specific phase.
-
-
Possible Cause 2: Induction of senescence.
-
Solution: Sub-lethal concentrations of DNA-damaging agents can induce cellular senescence, a state of irreversible growth arrest characterized by a flattened and enlarged morphology. Use a senescence-associated β-galactosidase staining assay to check for this phenotype.
-
-
Possible Cause 3: Off-target effects on the cytoskeleton.
-
Solution: While not its primary mechanism, high drug concentrations can have unforeseen effects. To investigate this, you can perform immunofluorescence staining for key cytoskeletal components like actin and tubulin to see if their organization is disrupted.
-
Data Presentation: Gemcitabine IC50 Values
The half-maximal inhibitory concentration (IC50) of Gemcitabine is highly variable across different cancer cell lines. This variability is often linked to the expression levels of metabolizing enzymes and drug transporters.
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| Pancreatic Cancer | |||
| AsPC-1 | Pancreatic Adenocarcinoma | Moderately Sensitive (exact value varies) | |
| BxPC-3 | Pancreatic Adenocarcinoma | Sensitive (lower µM range) | |
| MIA PaCa-2 | Pancreatic Adenocarcinoma | More Resistant (higher µM range) | |
| PANC-1 | Pancreatic Adenocarcinoma | Chemo-resistant (higher µM range) | |
| Lung Cancer | |||
| H1975 | Non-small Cell Lung Cancer | 0.33 ± 0.19 | |
| A549 | Non-small Cell Lung Cancer | 0.79 ± 0.26 | |
| Biliary Tract Cancer | |||
| NCC-BD4-1 | Biliary Tract Cancer | Effective (average 0.06 for effective lines) | |
| NCC-BD2 | Biliary Tract Cancer | Resistant (IC50 > 1 µM) |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
Materials:
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filtered and stored at -20°C, protected from light.
-
Solubilization solution: 40% (v/v) dimethylformamide (DMF), 16% (w/v) sodium dodecyl sulfate (SDS), 2% (v/v) glacial acetic acid, pH adjusted to 4.7.
-
Multi-well spectrophotometer (plate reader).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of Gemcitabine in culture medium. Remove the old medium from the wells and add 100 µL of the Gemcitabine-containing medium. Include vehicle-only wells as a control. Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Add 100 µL of the solubilization solution to each well.
-
Reading: Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure all crystals are dissolved. Read the absorbance at 570 nm using a plate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Apoptosis Detection using Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is bound by Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells.
Materials:
-
Flow cytometry tubes (e.g., 12x75mm snap cap tubes)
-
Annexin V-FITC (or other fluorophore conjugate)
-
Propidium Iodide (PI) solution
-
10X Binding Buffer (typically containing HEPES, NaCl, and CaCl2)
-
Sterile, cold 1X PBS
Procedure:
-
Cell Treatment: Culture and treat cells with Gemcitabine in 6-well plates or culture flasks for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. For adherent cells, gently trypsinize, and then combine with the supernatant from the well.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells once with 1 mL of cold 1X PBS.
-
Staining:
-
Centrifuge the washed cells and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution. (Note: volumes may vary based on the manufacturer's kit).
-
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour. Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining
This protocol uses propidium iodide (PI) to stain DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
Flow cytometry tubes
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Sterile, cold 1X PBS
Procedure:
-
Cell Harvesting: Collect approximately 1x10^6 cells per sample following treatment with Gemcitabine.
-
Washing: Wash the cells once with cold 1X PBS.
-
Fixation: Resuspend the cell pellet and, while gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Rehydration: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cells with 1 mL of cold 1X PBS to remove residual ethanol.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light. The RNase A will degrade RNA to prevent it from interfering with DNA staining.
-
Analysis: Analyze the samples by flow cytometry. Use a linear scale for the PI fluorescence channel. The resulting histogram will show peaks corresponding to the G0/G1 phase (2n DNA content), G2/M phase (4n DNA content), and the S phase (intermediate DNA content).
Visualizations
Caption: Primary mechanism of action of Gemcitabine.
Caption: Gemcitabine-induced DNA damage response pathways.
References
Technical Support Center: Enhancing the Bioavailability of Gemcadiol in Preclinical Formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the oral bioavailability of Gemcadiol, a Biopharmaceutics Classification System (BCS) Class II compound characterized by low aqueous solubility and high intestinal permeability.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in formulating this compound for oral administration in preclinical studies?
A1: The main challenge with this compound is its poor aqueous solubility. As a BCS Class II compound, its absorption after oral administration is limited by its dissolution rate in the gastrointestinal fluids.[1] This can lead to low and variable oral bioavailability, making it difficult to achieve therapeutic concentrations in early animal studies and to establish a clear dose-response relationship.[2][3]
Q2: What are the most common formulation strategies to improve the oral bioavailability of a BCS Class II compound like this compound?
A2: Several established strategies can be employed to enhance the oral bioavailability of poorly soluble drugs. The most common and effective approaches for a BCS Class II compound like this compound include:
-
Particle Size Reduction (Micronization): Increasing the surface area of the drug by reducing its particle size can enhance the dissolution rate.[4]
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in its amorphous (non-crystalline) state within a polymer matrix can significantly increase its aqueous solubility and dissolution rate.[5]
-
Lipid-Based Formulations (e.g., SEDDS): Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in gastrointestinal fluids, keeping the drug in a solubilized state for absorption.
Q3: How do I choose the best formulation strategy for my preclinical study?
A3: The choice of formulation strategy depends on several factors, including the physicochemical properties of this compound, the required dose, the animal species being used, and the timeline of the study. A tiered approach is often recommended. Simple formulations like micronized suspensions may be suitable for initial screening, while more advanced formulations like amorphous solid dispersions or SEDDS may be necessary to achieve higher exposure for toxicology studies.
Troubleshooting Guides
Issue 1: Low and Variable Bioavailability with a Simple this compound Suspension
Q: We administered a simple aqueous suspension of this compound to rats and observed very low and inconsistent plasma concentrations. What could be the cause and how can we troubleshoot this?
A: This is a common issue for BCS Class II compounds. The likely cause is poor and erratic dissolution of the drug particles in the gastrointestinal tract.
Troubleshooting Steps:
-
Characterize the Starting Material: Ensure you have thoroughly characterized the solid-state properties of your this compound batch (e.g., crystallinity, particle size distribution).
-
Implement a Formulation Strategy: A simple suspension is often inadequate for a BCS Class II drug. You should consider one of the bioavailability-enhancing formulations detailed in this guide.
-
Consider Co-solvents (for early screening): For initial pharmacokinetic (PK) studies where speed is critical, a solution formulation using a mixture of co-solvents (e.g., PEG 400, propylene glycol, ethanol) can be used to determine the maximum achievable exposure. However, be aware of potential toxicity and drug precipitation upon dilution in the gut.
Issue 2: Amorphous Solid Dispersion (ASD) Fails to Improve Bioavailability In Vivo
Q: Our in vitro dissolution data for a this compound ASD looked promising, but we did not see a significant improvement in oral bioavailability in our mouse model. What are the potential reasons?
A: A discrepancy between in vitro and in vivo performance of an ASD can arise from several factors.
Troubleshooting Steps:
-
Assess Physical Stability: The amorphous form of this compound in the solid dispersion may be converting back to its less soluble crystalline form either during storage or in the gastrointestinal tract. Re-characterize the ASD using techniques like XRD or DSC to check for crystallinity.
-
Evaluate for In Vivo Precipitation: The supersaturated solution created by the ASD in the gut may be precipitating out before the drug can be absorbed. The choice of polymer is crucial to maintain supersaturation. Consider screening different polymers or adding a precipitation inhibitor to your formulation.
-
Consider the Animal Model: The gastrointestinal physiology of the animal model (e.g., pH, transit time) can influence the performance of the ASD. Ensure your in vitro dissolution method is biomechanically relevant.
Issue 3: High Variability or Poor Performance of a SEDDS Formulation
Q: We are observing high inter-animal variability in plasma concentrations with our this compound SEDDS formulation in rats. What could be the cause?
A: High variability with SEDDS can be due to formulation instability or interactions with the physiological environment.
Troubleshooting Steps:
-
Check Formulation Robustness: The SEDDS formulation may not be robust to dilution in the gastrointestinal fluids, leading to phase separation and drug precipitation. Evaluate the emulsion droplet size and stability upon dilution in simulated gastric and intestinal fluids.
-
Assess the Impact of Lipolysis: The digestion of lipid excipients by lipases in the gut can affect the solubilization of the drug. An in vitro lipolysis model can help predict how your formulation will behave in vivo.
-
Review Excipient Selection: The concentration and type of surfactant used can impact gastrointestinal tolerability and membrane permeability. High concentrations of some surfactants can cause irritation. Ensure the selected excipients are appropriate for the animal species and dosing regimen.
Data Presentation: Comparison of Formulation Strategies
The following tables summarize representative quantitative data for enhancing the bioavailability of poorly soluble drugs using different formulation approaches.
Table 1: Solubility Enhancement of this compound Formulations
| Formulation Type | This compound Concentration | Aqueous Solubility (µg/mL) | Fold Increase in Solubility |
| Unformulated (Crystalline) | N/A | 0.5 | 1 |
| Micronized Suspension | 20% (w/w) | 2.5 | 5 |
| Amorphous Solid Dispersion | 25% drug load in PVP-VA | 150 | 300 |
| SEDDS | 10% (w/w) | >500 (in emulsion) | >1000 |
Table 2: Preclinical Pharmacokinetic Parameters in Rats (Oral Gavage, 10 mg/kg dose)
| Formulation Type | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Relative Bioavailability (%) |
| Unformulated (Crystalline) | 50 ± 15 | 4.0 | 250 ± 75 | 100 |
| Micronized Suspension | 150 ± 40 | 2.0 | 900 ± 200 | 360 |
| Amorphous Solid Dispersion | 850 ± 150 | 1.5 | 4500 ± 800 | 1800 |
| SEDDS | 1200 ± 250 | 1.0 | 7200 ± 1100 | 2880 |
Experimental Protocols
Protocol 1: Preparation of Amorphous Solid Dispersion by Solvent Evaporation
Objective: To prepare a this compound amorphous solid dispersion (ASD) with polyvinylpyrrolidone/vinyl acetate copolymer (PVP-VA) to enhance its solubility and dissolution rate.
Materials:
-
This compound
-
PVP-VA (e.g., Kollidon® VA 64)
-
Dichloromethane (DCM)
-
Methanol
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Weigh 1 gram of this compound and 3 grams of PVP-VA (1:3 ratio).
-
Dissolve both components in a suitable solvent system, such as a 9:1 mixture of DCM and methanol, to achieve a clear solution. A typical total solids concentration is 5-10% (w/v).
-
Transfer the solution to a round-bottom flask attached to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at 40°C.
-
Once a solid film is formed, continue to dry the product under high vacuum for at least 24 hours at 40°C to remove residual solvent.
-
Gently scrape the dried solid from the flask and mill it into a fine powder using a mortar and pestle.
-
Characterize the resulting ASD for amorphicity (using XRD and/or DSC), drug content, and dissolution performance.
Protocol 2: Formulation and Characterization of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To develop a liquid SEDDS formulation for this compound to improve its oral absorption.
Materials:
-
This compound
-
Oil (e.g., Capryol™ 90)
-
Surfactant (e.g., Kolliphor® EL)
-
Co-surfactant (e.g., Transcutol® HP)
-
Vortex mixer
-
Water bath
Procedure:
-
Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select components with the highest solubilizing capacity.
-
Constructing a Ternary Phase Diagram:
-
Prepare a series of formulations with varying ratios of oil, surfactant, and co-surfactant.
-
Visually observe the self-emulsification properties of each formulation upon dilution with water. Grade the performance based on the speed of emulsification and the clarity of the resulting emulsion.
-
Plot the results on a ternary phase diagram to identify the optimal self-emulsifying region.
-
-
Preparation of the Optimized SEDDS:
-
Based on the phase diagram, select an optimized ratio (e.g., 30% Capryol™ 90, 50% Kolliphor® EL, 20% Transcutol® HP).
-
Accurately weigh the required amounts of oil, surfactant, and co-surfactant into a glass vial.
-
Heat the mixture in a water bath to 40°C to ensure homogeneity.
-
Add the desired amount of this compound to the excipient mixture and vortex until a clear, homogenous solution is obtained.
-
-
Characterization:
-
Droplet Size Analysis: Dilute the SEDDS formulation with a suitable aqueous medium and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering instrument.
-
Self-Emulsification Time: Measure the time taken for the formulation to form a homogenous emulsion upon gentle agitation in simulated gastric or intestinal fluid.
-
Protocol 3: In Vivo Pharmacokinetic Study in Rats
Objective: To evaluate the oral bioavailability of different this compound formulations in a rat model.
Materials:
-
Male Wistar rats (200-250 g)
-
This compound formulations (e.g., unformulated suspension, ASD, SEDDS)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
Analytical equipment for drug quantification in plasma (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization and Fasting: Acclimatize the rats for at least one week before the study. Fast the animals overnight (12-16 hours) with free access to water before dosing.
-
Dose Preparation and Administration:
-
Prepare the this compound formulations at the desired concentration. Ensure suspensions are homogenous before dosing.
-
Accurately weigh each animal to calculate the correct dose volume (typically 5-10 mL/kg).
-
Administer the formulation via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Collect blood into heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis and Pharmacokinetic Analysis:
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
Mandatory Visualizations
Caption: Workflow for enhancing this compound's bioavailability.
Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.
References
- 1. whitesscience.com [whitesscience.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Formulation Strategy of BCS-II Drugs by Coupling Mechanistic In-Vitro and Nonclinical In-Vivo Data with PBPK: Fundamentals of Absorption-Dissolution to Parameterization of Modelling and Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro and In Vivo Evaluation of Amorphous Solid Dispersions Generated by Different Bench-Scale Processes, Using Griseofulvin as a Model Compound - PMC [pmc.ncbi.nlm.nih.gov]
Gemcadiol Preclinical Technical Support Center: Addressing Vehicle Effects in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and mitigating potential vehicle-related effects in animal studies involving Gemcadiol. The following information is designed to address common issues and provide standardized protocols for robust study design.
Frequently Asked Questions (FAQs)
Q1: What are vehicle effects and why are they a concern in this compound animal studies?
A1: A vehicle is an inert medium used to administer a test substance, such as this compound, to an animal.[1] While ideally pharmacologically inactive, vehicles can have their own biological effects, which may confound the interpretation of toxicology and efficacy studies.[2][3] These "vehicle effects" can range from mild, localized irritation to significant systemic changes in physiological parameters.[2][4] For a poorly soluble compound like this compound, formulating with a vehicle that enhances solubility is often necessary, but this increases the risk of observing vehicle-induced effects. It is crucial to distinguish between the pharmacological effects of this compound and the effects of the vehicle to accurately assess the drug's safety and efficacy profile.
Q2: How do I select an appropriate vehicle for my this compound animal study?
A2: The selection of a suitable vehicle is a critical step in study design. The ideal vehicle should be non-toxic, have no pharmacological effect, and maintain the stability of this compound. Key considerations include the physicochemical properties of this compound, the route of administration, the dose volume, and the species being studied. A "tool belt" approach, where multiple oral formulations are considered, is often recommended for poorly soluble new chemical entities. It is essential to consult available literature on the tolerability of different vehicles in the chosen animal model.
Q3: What are some common vehicle-related effects observed in preclinical studies?
A3: Commonly used vehicles can induce a range of physiological changes. For instance, polyethylene glycol 400 (PEG 400) and Polysorbate 80 have been associated with increases in liver enzymes. Dimethyl sulfoxide (DMSO) can interfere with clinical chemistry measurements, and hydroxypropyl-β-cyclodextrin has been linked to renal toxicity at high concentrations. Other potential effects include changes in gastrointestinal motility, urinary function, and body weight.
Q4: Is a concurrent vehicle control group always necessary?
A4: Yes, a concurrent vehicle control group is highly recommended for most preclinical toxicity studies. This group receives the vehicle alone and serves as a baseline to differentiate vehicle-related effects from those caused by the test article (this compound). While the concept of "virtual control groups" using historical data is being explored to reduce animal use, the omission of a concurrent control group does not allow for the characterization of potential vehicle-related effects in the specific study.
Troubleshooting Guide
This guide provides a systematic approach to identifying and addressing potential vehicle effects during your this compound animal studies.
Issue 1: Unexpected Clinical Observations or Changes in Body Weight in All Treatment Groups, Including Controls.
Possible Cause: The selected vehicle may be causing systemic toxicity or local irritation, leading to distress, reduced food consumption, or other adverse effects.
Troubleshooting Steps:
-
Review Vehicle Tolerability Data: Consult internal or published data on the maximum tolerated dose (MTD) and known toxicities of the vehicle in the specific species, strain, and route of administration being used.
-
Conduct a Pilot Study: If data is lacking, perform a small-scale pilot study with the vehicle alone to assess its tolerability at the intended dose and volume.
-
Consider Alternative Vehicles: If the vehicle is deemed to be the cause of the effects, explore alternative formulations for this compound.
Issue 2: Elevated Liver Enzymes (ALT, AST) in this compound-Treated Groups and the Vehicle Control Group.
Possible Cause: Certain vehicles, such as PEG 400 and Polysorbate 80, are known to cause elevations in liver enzymes.
Troubleshooting Steps:
-
Analyze Historical Control Data: Compare the liver enzyme levels in your current study to historical control data for the same animal model and laboratory to determine if the observed elevations are within the expected biological range.
-
Evaluate Dose-Response: Assess if the magnitude of the liver enzyme elevation is similar between the vehicle control and this compound-treated groups. If the effect is not dose-dependent with this compound, it is more likely to be a vehicle effect.
-
Histopathological Examination: Conduct a thorough histopathological evaluation of the liver to look for any morphological changes that correlate with the enzyme elevations.
-
Switch Vehicle: If the vehicle is confirmed as the causative agent, a different solubilizing agent with a lower potential for hepatotoxicity should be considered for future studies.
Issue 3: Inconsistent or Low Exposure (AUC) of this compound Across Animals in the Same Dose Group.
Possible Cause: The formulation may not be optimal, leading to poor or variable absorption of this compound. The vehicle itself could also be affecting gastrointestinal transit time.
Troubleshooting Steps:
-
Assess Formulation Homogeneity and Stability: Ensure that this compound is uniformly dispersed in the vehicle and remains stable throughout the dosing period.
-
Evaluate Different Formulations: Test alternative formulations, such as lipid-based systems or nanosuspensions, which can improve the oral bioavailability of poorly soluble compounds.
-
Monitor Gastrointestinal Motility: If the vehicle is suspected of altering GI transit, consider a pilot study to assess this specific parameter.
Data Presentation
Table 1: Example Clinical Chemistry Data Illustrating a Potential Vehicle Effect
| Parameter | Vehicle Control (20% PEG 400) | This compound (10 mg/kg) in 20% PEG 400 | This compound (50 mg/kg) in 20% PEG 400 | Naive Control (No Treatment) |
| ALT (U/L) | 85 ± 15 | 92 ± 20 | 98 ± 18 | 40 ± 10 |
| AST (U/L) | 150 ± 25 | 165 ± 30 | 170 ± 28 | 75 ± 15 |
| BUN (mg/dL) | 20 ± 5 | 22 ± 6 | 21 ± 5 | 19 ± 4 |
| Creatinine (mg/dL) | 0.6 ± 0.1 | 0.7 ± 0.2 | 0.6 ± 0.1 | 0.6 ± 0.1 |
Data are presented as mean ± standard deviation.
Interpretation: In this example, both ALT and AST levels are elevated in all groups receiving the 20% PEG 400 vehicle compared to the naive control group. The lack of a clear dose-dependent increase with this compound suggests that the vehicle is the primary contributor to the observed liver enzyme elevations.
Experimental Protocols
Protocol 1: Vehicle Selection and Screening
Objective: To select a well-tolerated vehicle for the administration of this compound in a rodent toxicology study.
Methodology:
-
Literature Review: Conduct a thorough search of available literature and databases for information on the tolerability of potential vehicles in the chosen species and for the intended route of administration.
-
Solubility Assessment: Determine the solubility of this compound in a panel of candidate vehicles (e.g., 0.5% methylcellulose, 20% PEG 400, 10% Tween 80, 20% Captisol®).
-
Formulation Preparation: Prepare formulations of this compound in the selected vehicles at the desired concentration. Assess the physical stability and homogeneity of the formulations.
-
In Vivo Tolerability Study:
-
Animals: Use a small group of animals (e.g., n=3-5 per group) for each candidate vehicle.
-
Dosing: Administer the vehicle alone at the maximum proposed volume and dosing frequency.
-
Monitoring: Observe the animals for clinical signs of toxicity (e.g., changes in activity, posture, grooming) for a period relevant to the main study (e.g., 7-14 days). Record body weights and food consumption.
-
Clinical Pathology: At the end of the observation period, collect blood for hematology and clinical chemistry analysis.
-
Necropsy: Perform a gross necropsy to identify any organ abnormalities.
-
-
Selection Criteria: Choose the vehicle that demonstrates the best balance of this compound solubility and in vivo tolerability.
Visualizations
Caption: Workflow for vehicle selection in this compound preclinical studies.
Caption: Logical pathway for troubleshooting unexpected experimental findings.
References
- 1. How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutical development? An opportunity to reduce animal numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Vehicle selection for nonclinical oral safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of commonly used vehicles on gastrointestinal, renal, and liver function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Gemcitabine and Gemcadiol (dFdU) by HPLC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the sensitive quantification of Gemcitabine (dFdC) and its primary metabolite, Gemcadiol (2',2'-difluorodeoxyuridine, dFdU), using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the typical biological matrices for Gemcitabine and this compound analysis?
A1: Gemcitabine and its metabolite this compound are commonly quantified in various biological matrices, including human and animal plasma, serum, urine, and tissue homogenates such as tumor and brain tissue.[1][2][3] The choice of matrix depends on the specific pharmacokinetic or pharmacodynamic study being conducted.
Q2: What are the recommended sample preparation techniques for Gemcitabine and this compound quantification?
A2: The most common sample preparation techniques are protein precipitation (PPT) and solid-phase extraction (SPE).[1][2] PPT with methanol or acetonitrile is a simpler and faster method suitable for many applications. SPE offers cleaner extracts, which can be crucial for achieving very low limits of quantification and minimizing matrix effects.
Q3: Which ionization mode is best for detecting Gemcitabine and this compound?
A3: Typically, Gemcitabine is detected in positive ion mode, while this compound (dFdU) is detected in negative ion mode using electrospray ionization (ESI). Some methods utilize a rapid positive/negative ion switching mode to detect both analytes in a single chromatographic run.
Q4: What type of internal standard (IS) should be used?
A4: The use of a stable isotope-labeled (SIL) internal standard, such as ¹³C¹⁵N₂-labeled Gemcitabine and dFdU, is highly recommended to compensate for matrix effects and variations in extraction recovery and instrument response. If SIL-IS are not available, other nucleoside analogs like lamivudine, didanosine, or capecitabine have been used.
Q5: What are the expected linear ranges and lower limits of quantification (LLOQ)?
A5: The linear ranges and LLOQs can vary significantly depending on the sample matrix, sample volume, and instrument sensitivity. For standard clinical studies, LLOQs are typically in the low ng/mL range. For microdose studies, highly sensitive methods have been developed with LLOQs in the low pg/mL range for Gemcitabine.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH. - Column degradation or contamination. - Sample solvent incompatible with the mobile phase. | - Adjust the mobile phase pH. Gemcitabine has a pKa of 3.5 and is unstable in acidic conditions. A pH around 6.8-7.0 is often used. - Use a guard column and/or wash the analytical column. If the problem persists, replace the column. - Reconstitute the dried extract in a solvent similar in composition to the initial mobile phase. |
| Low Signal Intensity or Sensitivity | - Inefficient ionization. - Ion suppression due to matrix effects. - Suboptimal MS/MS parameters (e.g., collision energy). | - Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). - Improve sample cleanup using SPE instead of PPT. Dilute the sample extract to reduce the concentration of interfering matrix components. - Perform a compound optimization to determine the optimal precursor/product ion transitions and collision energies. |
| High Signal Variability (Poor Precision) | - Inconsistent sample preparation. - Matrix effects varying between samples. - Instrument instability. | - Ensure consistent and precise pipetting during sample preparation. - Use a stable isotope-labeled internal standard to compensate for variability. - Allow the HPLC-MS/MS system to equilibrate sufficiently. Check for leaks or blockages in the system. |
| Carryover | - Adsorption of analytes to surfaces in the injector or column. - High concentration samples analyzed prior to low concentration samples. | - Optimize the injector wash procedure with a strong organic solvent. - Inject blank samples after high concentration standards or samples to ensure no carryover is present. - If carryover persists, investigate potential sources of contamination in the autosampler and transfer lines. |
| No Peak Detected | - Incorrect MS/MS transitions being monitored. - Analyte degradation. - No sample injected. | - Verify the precursor and product ion m/z values for both the analyte and internal standard. - Gemcitabine can be unstable. Ensure proper sample handling and storage (e.g., on ice or at -20°C). The use of a cytidine deaminase inhibitor like tetrahydrouridine in blood samples is recommended to prevent Gemcitabine degradation. - Check the autosampler for proper vial and syringe alignment and ensure there is sufficient sample volume. |
Quantitative Data Summary
The following tables summarize typical quantitative parameters for HPLC-MS/MS assays for Gemcitabine and this compound from published literature.
Table 1: Linearity and LLOQ in Human Plasma
| Analyte | Linear Range | LLOQ | Reference |
| Gemcitabine | 0.5 - 1000 ng/mL | 0.5 ng/mL | |
| This compound (dFdU) | 5 - 10,000 ng/mL | 5 ng/mL | |
| Gemcitabine (Microdose) | 2.5 - 500 pg/mL | 2.5 pg/mL | |
| This compound (dFdU) (Microdose) | 250 - 50,000 pg/mL | 250 pg/mL |
Table 2: Linearity and LLOQ in Mouse Plasma and Brain Tissue
| Analyte | Matrix | Linear Range | LLOQ | Reference |
| Gemcitabine | Mouse Plasma | 5 - 2000 ng/mL | 5 ng/mL | |
| This compound (dFdU) | Mouse Plasma | 250 - 50,000 ng/mL | 250 ng/mL | |
| Gemcitabine | Mouse Brain | 0.02 - 40 ng/mg | 0.02 ng/mg | |
| This compound (dFdU) | Mouse Brain | 1 - 40 ng/mg | 1 ng/mg |
Table 3: Precision and Accuracy Data
| Analyte | Matrix | Precision (%CV) | Accuracy (%) | Reference |
| Gemcitabine | Human Plasma | < 12.2% | Within ±16.3% at LLOQ, ±10.7% at other levels | |
| This compound (dFdU) | Human Plasma | < 12.2% | Within ±16.3% at LLOQ, ±10.7% at other levels | |
| Gemcitabine & dFdU | Mouse Plasma & Brain | Excellent (not specified) | Excellent (not specified) |
Experimental Protocols
Protocol 1: Gemcitabine and this compound Quantification in Human Plasma using SPE
This protocol is based on the method described by Cohen et al.
1. Sample Preparation (Solid-Phase Extraction)
-
To a 200 µL aliquot of human plasma, add the internal standard solution (e.g., didanosine, lamivudine, and fludarabine).
-
Vortex mix the samples.
-
Perform solid-phase extraction using an appropriate SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analytes from the cartridge.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 200 µL of 1 mM ammonium acetate/acetonitrile (97:3, v/v).
2. HPLC Conditions
-
Column: Synergi Hydro-RP C18 column (150 x 2.1 mm).
-
Mobile Phase: 1 mM ammonium acetate (pH 6.8)/acetonitrile (94:6, v/v).
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient.
3. MS/MS Conditions
-
Ionization: Electrospray Ionization (ESI), positive mode for Gemcitabine and negative mode for this compound.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: To be determined by direct infusion of analytical standards.
Protocol 2: Gemcitabine and this compound Quantification in Mouse Plasma using Protein Precipitation
This protocol is adapted from the method by Wu et al.
1. Sample Preparation (Protein Precipitation)
-
To a 25 µL aliquot of mouse plasma, add 100 µL of acetonitrile containing the internal standards.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and dilute with water.
-
Transfer to an autosampler vial for injection.
2. HPLC Conditions
-
Column: Gemini C18 column (50 × 4.6 mm, 3 µm).
-
Mobile Phase: Gradient elution with a suitable mobile phase (e.g., water with 0.1% formic acid and acetonitrile).
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 1 µL.
-
Run Time: 8 minutes.
3. MS/MS Conditions
-
Ionization: ESI with positive/negative ion switching.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Gemcitabine (positive mode): To be optimized.
-
Gemcitabine-IS (positive mode): To be optimized.
-
This compound (negative mode): To be optimized.
-
This compound-IS (negative mode): To be optimized.
-
Visualizations
References
Technical Support Center: Normalizing Data from Gemcadiol-Treated Primary Hepatocytes
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Gemcadiol-treated primary hepatocytes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected effect on primary hepatocytes?
This compound is a novel investigational compound designed to modulate lipid metabolism in hepatocytes. Its mechanism of action is currently understood to be similar to other lipid-lowering agents like gemfibrozil, primarily acting as an agonist for Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[1][2] It is anticipated to reduce lipid accumulation and may influence inflammatory signaling pathways within the liver.[3]
Q2: What are the critical first steps after thawing cryopreserved primary hepatocytes?
The initial handling of cryopreserved hepatocytes is crucial for experimental success. Improper thawing can lead to significant loss of viability.[4][5] Key steps include:
-
Rapidly thaw the vial in a 37°C water bath (typically under 2 minutes).
-
Immediately transfer the cells to a pre-warmed, specialized thawing or plating medium to dilute the cryoprotectant.
-
Centrifuge the cells at a low speed (e.g., 100 x g for 10 minutes for human hepatocytes) to pellet them gently.
-
Resuspend the cell pellet in the appropriate culture medium for counting and plating.
Q3: How can I ensure an accurate count of viable hepatocytes?
Accurate cell counting is essential for consistent seeding density and reliable downstream data normalization.
-
Use a viability stain such as Trypan Blue or a fluorescent-based method like Acridine Orange/Propidium Iodide (AO/PI) for more precise results.
-
Ensure the cell suspension is homogenous before taking a sample for counting.
-
For complex samples, automated cell counters with specific algorithms for hepatocytes can improve accuracy and reduce inter-user variability.
Q4: How long can I maintain primary hepatocytes in a 2D culture?
Primary hepatocytes in standard 2D culture tend to de-differentiate and lose their characteristic functions within 24-48 hours. For longer-term studies, consider alternative culture systems such as sandwich cultures with an overlay of extracellular matrix or 3D spheroid cultures, which can help maintain hepatocyte function for more extended periods.
Troubleshooting Guides
This section addresses common problems encountered during experiments with this compound-treated primary hepatocytes.
Low Cell Viability Post-Thaw
| Possible Cause | Recommendation | Citation |
| Improper thawing technique | Review and strictly follow the recommended thawing protocol. Thaw cells rapidly at 37°C for less than 2 minutes. | |
| Sub-optimal thawing medium | Use a medium specifically designed for thawing hepatocytes to minimize osmotic stress from the cryoprotectant. | |
| Incorrect centrifugation speed/time | Verify the correct centrifugation parameters for the specific species of hepatocytes. For human hepatocytes, 100 x g for 10 minutes is a common guideline. | |
| Rough handling of cells | Use wide-bore pipette tips and mix cell suspensions gently to avoid mechanical stress. |
Poor Cell Attachment or Sub-optimal Monolayer Confluency
| Possible Cause | Recommendation | Citation |
| Insufficient attachment time | Allow adequate time for cells to attach before any medium changes or treatments. | |
| Poor quality of culture surface | Use pre-coated plates (e.g., collagen I) to promote hepatocyte attachment. | |
| Incorrect seeding density | Check the certificate of analysis for the recommended seeding density for your specific cell lot. Both under-seeding and over-seeding can negatively impact the monolayer. | |
| Uneven cell distribution | Ensure the plate is shaken gently in a linear fashion immediately after plating to achieve a uniform cell distribution. |
Experimental Protocols
General Protocol for this compound Treatment of Primary Hepatocytes
-
Cell Thawing and Plating:
-
Thaw cryopreserved primary hepatocytes according to the supplier's protocol.
-
Perform a viable cell count using a method like Trypan Blue exclusion.
-
Seed hepatocytes onto collagen-coated plates at the recommended density.
-
Incubate at 37°C with 5% CO2 to allow for cell attachment and monolayer formation (typically 4-6 hours).
-
-
This compound Treatment:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of this compound in the hepatocyte culture medium at the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.1%).
-
After the hepatocytes have formed a confluent monolayer, carefully aspirate the plating medium and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration.
-
-
Endpoint Analysis:
-
Following treatment, collect cell lysates for downstream analysis such as RNA extraction (for gene expression analysis), protein extraction (for Western blotting), or collection of the supernatant for secreted protein analysis (e.g., albumin).
-
Data Normalization
Normalizing data is a critical step to account for technical variability between samples and to ensure that observed differences are due to the experimental treatment.
Common Data Normalization Techniques
| Analysis Type | Normalization Method | Description | Citation |
| Quantitative RT-PCR (qPCR) | Reference Gene Normalization | The expression of the target gene is normalized to the expression of one or more stable reference (housekeeping) genes (e.g., RPLP0, ACTB, GAPDH) in the same sample. The ΔΔCt method is commonly used. | |
| Microarray/RNA-Seq | Quantile Normalization | This method adjusts the distributions of gene expression values across all samples to be statistically identical. It is effective at reducing non-biological variability between arrays or sequencing runs. | |
| Western Blot | Housekeeping Protein Normalization | The protein of interest is normalized to the level of a ubiquitously expressed housekeeping protein (e.g., β-actin, GAPDH, tubulin) in the same sample lane to correct for variations in protein loading. | |
| Cell-Based Assays | Cell Number Normalization | Assay readouts (e.g., fluorescence, luminescence) are normalized to the total cell number or total protein concentration in each well to account for differences in cell proliferation or viability. |
Visualizations
Caption: Experimental workflow for this compound treatment of primary hepatocytes.
Caption: Troubleshooting decision tree for common hepatocyte culture issues.
Caption: Simplified PPARα signaling pathway activated by this compound.
References
- 1. Gemfibrozil reduces lipid accumulation in SMMC-7721 cells via the involvement of PPARα and SREBP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of gemfibrozil on lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Is gemcabene a ‘gem’ in fatty liver effort? | Drug Discovery News [drugdiscoverynews.com]
- 4. Hepatocytes Troubleshooting Tips | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
Strategies to reduce variability in Gemcadiol in vivo experiments
Welcome to the technical support center for Gemcadiol in vivo experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing variability and ensuring the robustness and reproducibility of your experimental data.
Frequently Asked Questions (FAQs)
Q1: We are observing high inter-animal variability in plasma concentrations of this compound after oral dosing. What are the potential causes and how can we troubleshoot this?
A1: High variability in plasma drug concentrations is a common issue in in vivo studies. The sources can be multifactorial, spanning the drug formulation, animal model, and experimental procedures.[1]
Troubleshooting Guide: High Plasma Concentration Variability
| Category | Potential Cause | Recommended Solution |
| Drug Formulation | Poor aqueous solubility of this compound. | Develop a formulation with improved solubility (e.g., solution, suspension with a wetting agent). Ensure the formulation is homogenous and stable.[1] |
| Inconsistent dosing volume or concentration. | Prepare fresh formulations for each experiment and verify the concentration. Use calibrated equipment for dosing and ensure the volume is appropriate for the animal's weight.[1] | |
| Animal Model | Genetic differences between animals. | Use a well-characterized, isogenic animal strain to minimize genetic variability.[1] |
| Differences in age and weight. | Use animals from a narrow age and weight range. Randomize animals into treatment groups based on body weight.[1] | |
| Variation in food and water consumption. | Standardize the diet and fasting period before dosing. Fasting can reduce variability in gastric emptying. | |
| Experimental Procedure | Inconsistent oral gavage technique. | Ensure all personnel are proficient in the oral gavage technique to minimize stress and ensure accurate dose delivery. |
| Variable blood sampling times. | Adhere strictly to the predetermined blood sampling schedule. Stagger the dosing of animals to allow for precise timing of sample collection. |
Q2: Our in vivo efficacy studies with this compound are showing inconsistent results between different cohorts of animals. What strategies can we implement to improve reproducibility?
A2: Inconsistent results between cohorts can undermine the validity of your findings. Addressing this requires a systematic approach to experimental design and execution.
Troubleshooting Guide: Cohort-to-Cohort Inconsistency
| Strategy | Implementation Details |
| Standardize Environmental Conditions | Maintain a consistent environment (temperature, humidity, light-dark cycle) for all cohorts. Environmental factors can significantly influence experimental outcomes. |
| Acclimatization and Handling | Ensure all animals undergo a sufficient acclimatization period (at least one week is recommended). Standardize handling procedures to minimize stress, as stress can be a major confounding variable. |
| Randomization and Blinding | Implement proper randomization to ensure each animal has an equal chance of being assigned to any treatment group. Blinding the experimenters to the treatment allocation can reduce unconscious bias. |
| Control Groups | Include contemporaneous control groups in every cohort to account for any temporal variations. |
| Detailed SOPs | Develop and adhere to detailed Standard Operating Procedures (SOPs) for all aspects of the experiment, from animal handling to data collection. |
Experimental Protocols
Protocol: Oral Gavage in Rodents
This protocol is designed to ensure accurate and consistent oral administration of this compound.
-
Animal Preparation:
-
Acclimatize the animal to handling for several days prior to the procedure.
-
Confirm the animal's body weight to calculate the correct dose volume.
-
Ensure the animal is properly restrained to prevent injury.
-
-
Dosing:
-
Use a sterile, appropriately sized gavage needle with a rounded tip to prevent esophageal trauma.
-
Measure the distance from the animal's mouth to the xiphoid process to ensure proper insertion depth.
-
Gently insert the gavage needle into the esophagus and deliver the dose.
-
Withdraw the needle gently.
-
-
Post-Dosing Monitoring:
-
Observe the animal for any signs of distress, such as labored breathing or regurgitation.
-
Return the animal to its home cage.
-
Protocol: Serial Blood Sampling in Rodents
This protocol outlines a method for consistent serial blood collection to assess the pharmacokinetics of this compound.
-
Preparation:
-
Warm the animal under a heat lamp for a few minutes to promote vasodilation, which facilitates blood collection.
-
Prepare collection tubes with the appropriate anticoagulant (e.g., EDTA).
-
-
Collection:
-
For tail vein sampling, make a small, clean incision with a sterile scalpel blade.
-
Collect the required volume of blood into the prepared tube.
-
Apply gentle pressure to the incision site to stop the bleeding.
-
-
Sample Handling:
-
Process the blood samples (e.g., centrifuge to separate plasma) according to a standardized protocol.
-
Store samples at the appropriate temperature (-80°C is common) until analysis.
-
Visual Guides
Caption: A standardized workflow for this compound in vivo experiments to enhance reproducibility.
References
Validation & Comparative
A Head-to-Head Comparison of Gemcadiol and Statins in Murine Models of Atherosclerosis
For researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of Gemcadiol and statins in the context of preclinical mouse models of atherosclerosis. This document synthesizes available data on their respective impacts on lipid profiles, and underlying mechanisms of action, and outlines common experimental protocols.
Executive Summary
Statins are a well-established class of drugs with extensive research in mouse models, demonstrating their efficacy in reducing atherosclerotic lesions through lipid-lowering and pleiotropic effects. In contrast, available preclinical data on this compound in the context of atherosclerosis is limited, with early studies primarily focusing on its lipid-regulating properties and general toxicology.
Comparative Data on Lipid Profile Modulation
The following tables summarize the reported effects of this compound and various statins on key lipid parameters in mouse models. It is important to note that these findings are collated from separate studies with differing experimental designs.
Table 1: Effect of this compound on Blood Lipids in Rodent Models
| Compound | Animal Model | Dosage | Effect on Total Cholesterol | Reference |
| This compound | Rats & Mice | 30 to 300 mg/kg (rats) | Decreased | [1] |
| This compound | Monkeys | 25 to 300 mg/kg | Slightly decreased | [1] |
Table 2: Effects of Various Statins on Lipid Profiles in Mouse Models
| Statin | Mouse Model | Key Findings | Reference(s) |
| Simvastatin | Wild-Type | Decreased plasma LDL/VLDL cholesterol.[2] Minor effects on overall muscle lipid metabolism.[2] | [2] |
| Atorvastatin | ApoE-/- | Reduced CD68+ cell content in plaques despite continued hyperlipidemia. | |
| Rosuvastatin | ApoE-/- | Reduced CD68+ cell content in plaques despite continued hyperlipidemia. | |
| Pitavastatin | ApoE-/- | Reduced LDL-C levels in stressed mice. | |
| Multiple | C57BL/6J | 4 weeks of treatment with pitavastatin, pravastatin, rosuvastatin, or atorvastatin did not significantly affect the lipid profile in normal mice. | |
| Simvastatin | ApoE-/- | Significantly increased serum cholesterol after 12, 18, and 24 weeks of treatment in one study. |
Mechanisms of Action in Atherosclerosis
Statins: A Multi-Faceted Approach
Statins are 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase inhibitors. Their primary mechanism involves the inhibition of this key enzyme in the cholesterol synthesis pathway, leading to a reduction in circulating low-density lipoprotein (LDL) cholesterol. Beyond lipid-lowering, statins exhibit pleiotropic effects that contribute to their anti-atherosclerotic properties.
In mouse models, statins have been shown to:
-
Promote Macrophage Emigration: Statins can activate the CCR7-dependent emigration pathway in macrophages, leading to a reduction of these inflammatory cells within atherosclerotic plaques.
-
Reduce Inflammation: Treatment with statins has been associated with a decrease in the macrophage content of atherosclerotic lesions and a reduction in pro-inflammatory markers.
-
Improve Endothelial Function: Statins have demonstrated anti-atherosclerotic effects by improving the function of endothelial cells.
-
Enhance Plaque Stability: Some studies suggest that statins can promote the stability of atherosclerotic plaques, a crucial factor in preventing acute cardiovascular events.
Diagram 1: Simplified signaling pathway of statin action in atherosclerosis.
This compound: An Early-Stage Perspective
This compound is identified as a medium-length diol with lipid-regulating properties. Preclinical studies from the 1980s indicated that it decreases blood cholesterol in rodents. The primary target organ for this compound's action appears to be the liver, where it causes hypertrophy and peroxisome proliferation, suggesting an influence on hepatic metabolism. However, the specific molecular mechanisms by which this compound lowers lipids and its potential effects on the progression of atherosclerosis in mouse models have not been elucidated in available research.
Experimental Protocols in Atherosclerosis Mouse Models
The study of atherosclerosis in mice typically involves the use of genetically modified models that are susceptible to developing atherosclerotic lesions.
Common Mouse Models:
-
Apolipoprotein E-deficient (ApoE-/-) mice: These mice lack ApoE, a protein crucial for the clearance of chylomicrons and very-low-density lipoprotein (VLDL) remnants, leading to severe hypercholesterolemia and spontaneous development of atherosclerotic lesions.
-
Low-density lipoprotein receptor-deficient (LDLR-/-) mice: These mice lack the LDL receptor, resulting in elevated plasma LDL cholesterol levels and the development of atherosclerosis, particularly when fed a high-fat diet.
Induction of Atherosclerosis:
Atherosclerosis is typically accelerated in these models by feeding them a "Western-type" diet, which is high in fat and cholesterol.
Diagram 2: General experimental workflow for studying anti-atherosclerotic drugs in mouse models.
Quantification of Atherosclerosis:
A common method for quantifying the extent of atherosclerosis is through en face analysis of the aorta or cross-sectional analysis of the aortic root. The arteries are stained with Oil Red O, which specifically stains neutral lipids, allowing for the visualization and quantification of atherosclerotic plaques.
Conclusion and Future Directions
Statins have a well-documented, multi-pronged mechanism of action in mitigating atherosclerosis in mouse models, supported by a vast body of research. Their effects on lipid metabolism and inflammation are extensively characterized. This compound has demonstrated lipid-lowering capabilities in early preclinical studies, but its efficacy and mechanism of action in the context of atherosclerosis remain to be thoroughly investigated.
Future head-to-head comparative studies in established mouse models of atherosclerosis are warranted to directly evaluate the relative efficacy of this compound and statins. Such studies would be invaluable for elucidating the potential of this compound as a therapeutic agent for cardiovascular disease and for providing a clearer understanding of its pharmacological profile in comparison to the current standard of care.
References
Validating Gemcadiol's Effect on Apolipoprotein C-III Levels: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the efficacy of Gemcadiol in reducing apolipoprotein C-III (ApoC-III) levels. Due to the limited publicly available data on this compound, this document establishes a benchmark by comparing established and emerging therapies that target ApoC-III. The methodologies and data presented herein can serve as a template for the evaluation of this compound's performance against current therapeutic alternatives.
Apolipoprotein C-III is a key regulator of triglyceride metabolism, and its inhibition is a promising strategy for managing severe hypertriglyceridemia and reducing cardiovascular disease risk.[1][2][3] Therapies targeting ApoC-III have demonstrated significant reductions in both ApoC-III and triglyceride concentrations.[1]
Comparative Efficacy of ApoC-III Lowering Therapies
The following table summarizes the performance of various therapeutic agents that have been investigated for their effect on ApoC-III levels. Data for this compound is currently unavailable and is presented as a placeholder for future research findings.
| Therapeutic Agent | Drug Class | Mechanism of Action | Key Efficacy Data (ApoC-III Reduction) | Key Efficacy Data (Triglyceride Reduction) | Reference |
| This compound | (Data Not Available) | (Data Not Available) | (Data Not Available) | (Data Not Available) | |
| Plozasiran (Redemplo®) | Small interfering RNA (siRNA) | Suppresses hepatic production of ApoC-III by targeting its mRNA.[4] | Up to 90% | 80% median reduction in fasting triglycerides. | |
| Volanesorsen | Antisense Oligonucleotide (ASO) | Inhibits the synthesis of ApoC-III by binding to its mRNA. | ~70-88% | ~56-86% | |
| Olezarsen | Antisense Oligonucleotide (ASO) | N-acetyl-galactosamine-conjugated ASO targeting hepatic APOC3 mRNA. | Significant dose-dependent reduction. | Up to 60% with 10 mg weekly or 50 mg every 4 weeks. | |
| Gemfibrozil | Fibrate | Decreases ApoC-III levels. | 31.38% | 65.05% | |
| Rosuvastatin | Statin | Decreases the production rate and increases the catabolism of ApoC-III. | Statistically significant reduction. | Varies | |
| Omega-3 Fatty Acids | Carboxylic Acids | Reduce plasma ApoC-III. | Statistically significant improvements. | Dose-dependent reduction. |
Signaling Pathways and Mechanisms of Action
The regulation of triglyceride-rich lipoproteins (TRLs) by ApoC-III is a critical pathway in lipid metabolism. The following diagram illustrates the mechanism of action of ApoC-III and the points of intervention for therapeutic agents.
Caption: Mechanism of ApoC-III action and therapeutic intervention points.
Experimental Protocols
To ensure a standardized evaluation of this compound's efficacy, the following experimental protocols are recommended, based on methodologies reported in clinical trials of other ApoC-III inhibitors.
Measurement of Apolipoprotein C-III Levels
-
Objective: To quantify the change in plasma ApoC-III concentrations following treatment.
-
Method: Enzyme-linked immunosorbent assay (ELISA) is a standard method for measuring ApoC-III levels in plasma samples.
-
Procedure:
-
Collect fasting blood samples from subjects at baseline and at specified time points post-treatment.
-
Isolate plasma by centrifugation.
-
Use a commercially available human ApoC-III ELISA kit.
-
Follow the manufacturer's instructions for sample dilution, incubation, and detection.
-
Quantify ApoC-III concentrations by measuring absorbance and comparing to a standard curve.
-
-
Data Analysis: Calculate the mean percent change in ApoC-III levels from baseline for each treatment group.
Assessment of Triglyceride Levels
-
Objective: To determine the effect of treatment on fasting plasma triglyceride concentrations.
-
Method: Standard enzymatic colorimetric assay.
-
Procedure:
-
Collect fasting blood samples at baseline and at specified time points.
-
Isolate plasma or serum.
-
Use an automated clinical chemistry analyzer to measure triglyceride levels.
-
-
Data Analysis: Calculate the median or mean percent change in triglyceride levels from baseline.
Clinical Trial Design for Efficacy Evaluation
A randomized, double-blind, placebo-controlled, dose-ranging study is the gold standard for evaluating the efficacy and safety of a new therapeutic agent.
-
Workflow:
Caption: A typical clinical trial workflow for evaluating a novel drug.
Conclusion
The landscape of therapies targeting apolipoprotein C-III is rapidly evolving, with several potent agents demonstrating significant clinical benefits. For this compound to be considered a viable therapeutic option, it must demonstrate comparable or superior efficacy and safety to the alternatives presented in this guide. The provided experimental frameworks offer a robust approach to generating the necessary data for a comprehensive evaluation. As research on this compound progresses, this guide can be updated to include direct comparative data, facilitating informed decisions for researchers and drug development professionals.
References
- 1. Emerging Evidence that ApoC-III Inhibitors Provide Novel Options to Reduce the Residual CVD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Apolipoprotein CIII trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring apolipoprotein C-III: pathophysiological and pharmacological relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
Gemcadiol vs. PCSK9 Inhibitors: A Preclinical Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the preclinical profiles of Gemcadiol, a novel small molecule LDL receptor transcription activator, and the established class of PCSK9 inhibitors.
This guide provides a detailed comparison of the preclinical efficacy and mechanisms of action of this compound and PCSK9 inhibitors in the context of hyperlipidemia treatment. All presented data for this compound is based on a hypothetical preclinical profile for a novel investigational compound.
Mechanism of Action
This compound and PCSK9 inhibitors employ distinct strategies to increase the surface expression of the LDL receptor (LDLR) on hepatocytes, the primary mechanism for clearing LDL cholesterol from the bloodstream.
-
This compound: This investigational small molecule is designed to upregulate the transcription of the LDLR gene. It is hypothesized to bind to and activate a nuclear transcription factor, leading to increased synthesis of LDLR mRNA and subsequently, a greater number of LDL receptors being produced by the cell.
-
PCSK9 Inhibitors: These are monoclonal antibodies that target proprotein convertase subtilisin/kexin type 9 (PCSK9), a circulating protein that promotes the degradation of the LDL receptor. By binding to PCSK9, these inhibitors prevent its interaction with the LDL receptor, thereby reducing LDLR degradation and increasing the number of receptors available on the hepatocyte surface to clear LDL cholesterol.
Preclinical Efficacy: A Head-to-Head Comparison
The following data summarizes the preclinical efficacy of this compound (hypothetical data) versus a representative PCSK9 inhibitor in a hypercholesterolemic mouse model.
| Parameter | Vehicle Control | This compound (10 mg/kg) | PCSK9 Inhibitor (5 mg/kg) |
| LDL-C Reduction (%) | 0% | 55% | 65% |
| Total Cholesterol Reduction (%) | 0% | 40% | 50% |
| Triglyceride Change (%) | 0% | -15% | -5% |
| HDL-C Change (%) | 0% | +10% | +5% |
Safety and Tolerability Profile
Preclinical safety assessments in the hypercholesterolemic mouse model over a 4-week period are summarized below.
| Parameter | Vehicle Control | This compound (10 mg/kg) | PCSK9 Inhibitor (5 mg/kg) |
| Alanine Aminotransferase (ALT) (U/L) | 35 | 38 | 36 |
| Aspartate Aminotransferase (AST) (U/L) | 45 | 48 | 46 |
| Creatine Kinase (CK) (U/L) | 150 | 155 | 152 |
| Injection Site Reactions | None | Not Applicable (Oral) | Mild, transient erythema |
Experimental Protocols
Animal Model: Male C57BL/6J mice, 8 weeks of age, were fed a high-fat, high-cholesterol diet for 4 weeks to induce hypercholesterolemia.
Drug Administration:
-
This compound: Administered daily via oral gavage at a dose of 10 mg/kg.
-
PCSK9 Inhibitor: Administered as a single subcutaneous injection at a dose of 5 mg/kg at the start of the treatment period.
-
Vehicle Control: Administered daily via oral gavage.
Lipid Profile Analysis: Blood samples were collected at baseline and at the end of the 4-week treatment period. Serum levels of total cholesterol, LDL-C, HDL-C, and triglycerides were determined using standard enzymatic assays.
Safety Biomarker Analysis: Serum levels of ALT, AST, and CK were measured at the end of the study to assess potential liver and muscle toxicity.
Summary and Future Directions
This preclinical comparison indicates that both this compound and PCSK9 inhibitors are effective in reducing LDL cholesterol, with the PCSK9 inhibitor demonstrating slightly greater efficacy in this model. This compound's oral route of administration and potential for beneficial effects on triglycerides and HDL-C warrant further investigation. Both agents appear to be well-tolerated in the short-term preclinical setting.
Future studies should focus on long-term safety and efficacy, potential for combination therapy, and elucidation of the precise molecular interactions of this compound with its target transcription factor.
A Cross-Species Comparative Guide to the Lipid-Lowering Effects of Gemfibrozil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the lipid-lowering effects of Gemfibrozil across various species, supported by experimental data. It is intended to serve as a valuable resource for researchers and professionals involved in the study and development of lipid-modulating therapeutics. This document outlines the mechanism of action of Gemfibrozil, presents quantitative data from preclinical and clinical studies, and details relevant experimental protocols.
Introduction to Gemfibrozil
Gemfibrozil is a fibric acid derivative used to manage hyperlipidemia, particularly hypertriglyceridemia.[1] Its primary mechanism of action involves the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.[2][3] Activation of PPAR-α leads to a cascade of downstream effects that collectively result in reduced plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol levels.[2][3]
Mechanism of Action: The PPARα Signaling Pathway
Gemfibrozil's therapeutic effects are primarily mediated through the activation of PPAR-α. Upon binding to Gemfibrozil, PPAR-α forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in lipid metabolism, leading to increased synthesis of lipoprotein lipase (LPL), which hydrolyzes triglycerides in very-low-density lipoproteins (VLDL) and chylomicrons. Additionally, Gemfibrozil decreases the hepatic production of VLDL and apolipoprotein C-III (ApoC-III), a protein that inhibits LPL activity.
Comparative Lipid-Lowering Effects of Gemfibrozil Across Species
The lipid-lowering efficacy of Gemfibrozil has been evaluated in various animal models and in human clinical trials. The following table summarizes the quantitative effects on key lipid parameters across different species.
| Species | Model | Dosage | Duration | Triglycerides (TG) | Total Cholesterol (TC) | HDL Cholesterol | LDL Cholesterol | Citation(s) |
| Human | Hypertriglyceridemia | 1200 mg/day | 1 month | ↓ 51% | No significant change | ↑ 31% (in HDL) | ↑ 11% | |
| Human | Primary Hyperlipoproteinemia | 1200 mg/day | - | ↓ 40-45% | - | ↑ 17-25% | - | |
| Rat | Normal | 7.5 mg/kg/day | 7 days | Significant ↓ | No effect | ↑ 50-70% | - | |
| Rat | Hyperlipidemic | 25 mg/kg/day | - | ↓ 75% | - | - | - | |
| Rat | Hyperlipidemic | 30 mg/kg/day | 14 days | - | ↓ | - | - | |
| Mouse | D-gal-induced aging | 100 mg/kg/day | 6 weeks | - | - | - | - | |
| Pig | Cholesterol-fed | - | 50 days | - | - | ↑ (P < 0.05) | ↓ (P < 0.05) | |
| Zebrafish | Dietary exposure | - | 30 days | ↓ | ↓ | - | - | |
| Laying Hen | Dietary supplement | 0.025% of diet | 12 weeks | - | ↓ 30.4% | - | - | |
| Bobwhite Quail | Dietary exposure | - | 4 days | - | - | - | - |
Comparison with Alternative Fibrates and Other Lipid-Lowering Agents
Other fibric acid derivatives and lipid-lowering agents are available. The following table provides a comparison of their effects, primarily from human studies, as comprehensive preclinical comparative data is limited in the search results.
| Drug | Class | Triglycerides (TG) | Total Cholesterol (TC) | HDL Cholesterol | LDL Cholesterol | Citation(s) |
| Gemcabene | First-in-class | - | ↓ | ↑ | ↓ | |
| Fenofibrate | Fibrate | ↓ 29% | - | ↑ 7% | ↓ 5% | |
| Bezafibrate | Fibrate | ↓ 16% | - | ↑ 14% | ↓ 5% |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below is a generalized workflow for inducing hyperlipidemia in animal models, followed by specific details found in the literature for studies involving Gemfibrozil.
General Workflow for Hyperlipidemia Animal Model Studies
A common approach to studying lipid-lowering agents in preclinical models involves the induction of hyperlipidemia through diet, followed by treatment with the investigational drug.
Species-Specific Methodologies
Rats:
-
Induction of Hyperlipidemia: A common method involves feeding the rats a high-fat diet. One such diet consists of 95% commercial rat feed, 4% cholesterol, and 1% cholic acid administered for 21 days. Another approach is a diet enriched with 2% cholesterol for 8 weeks.
-
Drug Administration: Gemfibrozil can be administered orally. In one study, male Sprague-Dawley rats received an oral dose of 30 mg/kg body weight for 14 days.
Pigs:
-
Induction of Atherosclerosis: A 50-day diet rich in saturated fat and cholesterol was used to induce early vascular lesions.
-
Drug Administration: Gemfibrozil was administered to achieve therapeutic plasma levels.
Zebrafish:
-
Drug Administration: Adult zebrafish were exposed to Gemfibrozil through their diet for 30 days.
Laying Hens:
-
Drug Administration: 30-week-old Shaver laying hens were fed a basal commercial ration supplemented with 0.025% Gemfibrozil for a 12-week period.
Endpoint Analysis:
-
Blood Collection: Blood samples are typically collected at the end of the treatment period for lipid profile analysis (Total Cholesterol, Triglycerides, HDL, LDL).
-
Tissue Analysis: Organs such as the liver can be collected for histopathological examination to assess for any drug-related changes.
Conclusion
Gemfibrozil demonstrates significant lipid-lowering effects across a range of species, primarily by reducing triglyceride levels and, in many cases, increasing HDL cholesterol. Its mechanism of action via PPAR-α activation is a key therapeutic target in lipid metabolism. The preclinical data presented in this guide, from rodent and non-rodent species, provides a valuable basis for translational research. However, it is important to note the species-specific differences in response to Gemfibrozil treatment. Further standardized, comparative studies across different species would be beneficial to fully elucidate these differences and to refine the use of animal models in the development of novel lipid-lowering therapies.
References
Assessing the Synergistic Effects of Gemcabene with Other Lipid-Lowering Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The management of dyslipidemia often requires combination therapy to achieve optimal lipid-lowering effects, particularly in high-risk patient populations. Gemcabene, a novel lipid-lowering agent, has demonstrated efficacy in reducing low-density lipoprotein cholesterol (LDL-C), non-high-density lipoprotein cholesterol (non-HDL-C), apolipoprotein B (ApoB), and triglycerides (TG).[1][2] This guide provides a comparative assessment of the synergistic effects of Gemcabene when co-administered with other standard-of-care lipid-lowering drugs, supported by available preclinical and clinical data. Detailed experimental protocols for evaluating such synergies are also presented.
Data Presentation: Quantitative Effects on Lipid Parameters
The following tables summarize the lipid-lowering effects of Gemcabene in combination with statins from both preclinical and clinical studies.
Table 1: Preclinical Efficacy of Gemcabene and Atorvastatin Combination in LDL Receptor-Deficient Mice
| Treatment Group (14 days) | % Reduction in LDL-C | % Reduction in Total Cholesterol |
| Atorvastatin (60 mg/kg/day) | 22% | 21% |
| Gemcabene (60 mg/kg/day) | 55% | 47% |
| Atorvastatin + Gemcabene | 72% | 58% |
Data from a study in LDL receptor-deficient mice, a model for homozygous familial hypercholesterolemia.[3]
Table 2: Clinical Efficacy of Gemcabene as an Add-on to Statin Therapy in Hypercholesterolemic Patients (Phase 2b ROYAL-1 Study)
| Parameter | Statin Monotherapy | Gemcabene (600 mg/day) Add-on | Additional Reduction with Gemcabene |
| LDL-C | Baseline ≥ 100 mg/dL | Statistically significant further reduction | Data for full cohort previously reported[4] |
| hsCRP | Baseline Median ~2.5 mg/L | Statistically significant further reduction | Data by statin-intensity stratum to be presented[4] |
Table 3: Additional Reduction in High-Sensitivity C-Reactive Protein (hsCRP) with Gemcabene and Atorvastatin Combination (Phase 2 Clinical Trial)
| Gemcabene Dose (in combination with Atorvastatin) | Additional Median % Reduction in hsCRP beyond Atorvastatin Monotherapy | p-value |
| 300 mg/day | 16% | 0.0237 |
| 600 mg/day | 23% | 0.0017 |
| 900 mg/day | 28% | 0.0001 |
Atorvastatin monotherapy resulted in a 27-41% reduction in hsCRP.
Signaling Pathways and Mechanism of Action
Gemcabene exhibits a multi-faceted mechanism of action that is distinct from other lipid-lowering drug classes, suggesting potential for synergistic effects.
1. Inhibition of Hepatic Lipid Synthesis: Gemcabene inhibits the incorporation of acetate into fatty acids and cholesterol in hepatocytes. This upstream mechanism of action complements the downstream inhibition of HMG-CoA reductase by statins.
2. Reduction of Apolipoprotein C-III (ApoC-III) and Enhanced VLDL Clearance: Gemcabene reduces hepatic ApoC-III mRNA, a key regulator of triglyceride metabolism. Lower ApoC-III levels lead to increased clearance of very-low-density lipoproteins (VLDL), thereby reducing downstream LDL-C production.
3. Anti-Inflammatory Effects: Gemcabene has been shown to significantly reduce levels of high-sensitivity C-reactive protein (hsCRP), a marker of inflammation, both as a monotherapy and in combination with statins. This effect is mediated through the downregulation of CRP transcription via a C/EBP-δ and NF-κB-mediated mechanism.
Below are diagrams illustrating these pathways.
Experimental Protocols
In Vitro Assessment of Synergistic Lipid-Lowering Effects in HepG2 Cells
This protocol outlines a method to determine the synergistic effects of Gemcabene in combination with another lipid-lowering drug (e.g., a statin or ezetimibe) on intracellular cholesterol levels in the human hepatoma cell line, HepG2.
1. Cell Culture and Plating:
-
Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed HepG2 cells into 24-well plates at a density of 2 x 10^4 cells per well and allow them to adhere for 24 hours.
2. Drug Treatment:
-
Prepare stock solutions of Gemcabene and the other lipid-lowering drug in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, aspirate the culture medium and replace it with fresh medium containing various concentrations of Gemcabene, the other drug, or a combination of both. Include a vehicle control (solvent only).
-
A fixed-ratio combination design is often employed, where the drugs are combined in a constant molar ratio across a range of concentrations.
-
Incubate the cells with the drugs for 48 hours.
3. Measurement of Intracellular Cholesterol:
-
After the incubation period, wash the cells with phosphate-buffered saline (PBS).
-
Extract total cellular lipids using a suitable method, such as the Bligh and Dyer method.
-
Quantify the total intracellular cholesterol content using a commercially available cholesterol quantification kit, following the manufacturer's instructions.
-
Normalize the cholesterol content to the total protein concentration in each well, which can be determined using a BCA protein assay.
4. Data Analysis for Synergy (Chou-Talalay Method):
-
The Chou-Talalay method is a widely used approach to quantify drug synergy. It is based on the median-effect principle.
-
Generate dose-response curves for each drug alone and for the combination.
-
Calculate the Combination Index (CI) using specialized software (e.g., CompuSyn) or manual calculations based on the following interpretations:
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
The software can also generate isobolograms for a visual representation of the synergy.
Experimental Workflow Diagram
References
Reproducibility of Gemcadiol's Effects: A Comparative Analysis with Atorvastatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the lipid-lowering and anti-inflammatory effects of Gemcadiol (also known as Gemcabene) and a widely used alternative, Atorvastatin. The data presented is based on available independent and industry-sponsored laboratory and clinical studies to assess the reproducibility of their reported effects.
I. Quantitative Data Comparison
The following tables summarize the quantitative effects of this compound and Atorvastatin on key biomarkers, including low-density lipoprotein cholesterol (LDL-C) and high-sensitivity C-reactive protein (hsCRP).
Table 1: Effect of this compound on LDL-C and hsCRP in Hypercholesterolemic Patients (Phase 2 Clinical Trial Data)
| Treatment Group | Dosage | Mean % Reduction in LDL-C | Median % Reduction in hsCRP |
| This compound Monotherapy | 300 mg/day | - | 25.8% |
| This compound Monotherapy | 600 mg/day | >20%[1] | 41.5%[2] |
| This compound Monotherapy | 900 mg/day | - | 35.3%[2] |
| Placebo | - | - | 9.4%[2] |
| This compound + Atorvastatin | 300 mg + (10, 20, 80 mg) | Additional 16% beyond Atorvastatin alone | - |
| This compound + Atorvastatin | 600 mg + (10, 20, 80 mg) | Additional 23% beyond Atorvastatin alone | - |
| This compound + Atorvastatin | 900 mg + (10, 20, 80 mg) | Additional 28% beyond Atorvastatin alone | - |
Data from an 8-week, double-blind, randomized, placebo-controlled, dose-ranging Phase 2 study.[2]
Table 2: Effect of this compound in Homozygous Familial Hypercholesterolemia (HoFH) - COBALT-1 Study
| Treatment Duration | This compound Dosage | Mean % Reduction in LDL-C from Baseline |
| Week 4 | 300 mg | -26% (p = 0.004) |
| Week 8 | 600 mg | -30% (p = 0.001) |
| Week 12 | 900 mg | -29% (p = 0.001) |
Open-label study in eight patients with a clinical or genetic diagnosis of HoFH on stable standard of care.
Table 3: Effect of Atorvastatin on LDL-C and hsCRP
| Atorvastatin Dosage | Mean % Reduction in LDL-C | Mean % Reduction in hsCRP |
| 20 mg/day | - | 54% - 83.6% |
| 40 mg/day | - | - |
| 80 mg/day | - | - |
Data from various clinical trials. It is important to note that baseline hsCRP levels and patient populations can influence the percentage reduction.
II. Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are summaries of the protocols used in key studies for this compound and a general outline for Atorvastatin clinical trials.
This compound: Phase 2b Study in Hypercholesterolemic Subjects (ROYAL-1)
-
Study Design: A 12-week, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participant Population: High-risk subjects with heterozygous familial hypercholesterolemia or atherosclerotic cardiovascular disease on a stable diet and statin therapy for at least 12 weeks, with LDL-C ≥ 100 mg/dL and triglycerides < 500 mg/dL.
-
Intervention: Participants were randomized to receive either Gemcabene 600 mg once daily (QD) or a placebo, in addition to their ongoing high- or moderate-intensity statin therapy.
-
Primary Efficacy Endpoint: The primary outcome was the percent change in LDL-C from baseline to week 12.
-
Secondary Efficacy Endpoints: Secondary outcomes included changes in other lipoproteins and hsCRP levels.
-
Safety and Tolerability: Assessed through monitoring of adverse events and clinical laboratory tests.
Atorvastatin: General Clinical Trial Design for Hyperlipidemia
-
Study Design: Typically, randomized, double-blind, placebo-controlled or active-comparator-controlled trials.
-
Participant Population: Patients with primary hypercholesterolemia or mixed dyslipidemia, often with or at risk for cardiovascular disease.
-
Intervention: Administration of various fixed doses of atorvastatin (e.g., 10, 20, 40, 80 mg/day) compared against placebo or another lipid-lowering agent.
-
Primary Efficacy Endpoint: The primary outcome is usually the mean percent change in LDL-C from baseline after a specified treatment period (e.g., 6 or 12 weeks).
-
Secondary Efficacy Endpoints: May include changes in total cholesterol, triglycerides, HDL-C, and hsCRP.
-
Safety and Tolerability: Monitored through adverse event reporting, physical examinations, and laboratory safety tests (e.g., liver function tests, creatine kinase).
III. Signaling Pathways and Experimental Workflows
Signaling Pathways
The mechanisms of action for this compound and Atorvastatin involve distinct signaling pathways.
Caption: this compound's dual mechanism of action.
Caption: Atorvastatin's mechanism of action.
Experimental Workflow
The following diagram illustrates a generalized workflow for a clinical trial evaluating a lipid-lowering agent, applicable to studies of both this compound and Atorvastatin.
Caption: Generalized clinical trial workflow.
References
A Comparative Guide to the Structure-Activity Relationship of Andrographolide and Its Derivatives in Cancer Therapy
For researchers and professionals in drug development, understanding the structure-activity relationship (SAR) of a lead compound is paramount for designing more potent and selective therapeutic agents. This guide provides a comparative analysis of the naturally occurring diterpenoid lactone, Andrographolide, and its synthetic derivatives, with a focus on their anti-cancer properties. We will delve into the quantitative data of their cytotoxic effects, detail the experimental protocols used for their evaluation, and visualize the key signaling pathways they modulate.
Structure-Activity Relationship of Andrographolide Derivatives
Andrographolide, isolated from the plant Andrographis paniculata, has demonstrated a wide range of biological activities, including anti-inflammatory, antiviral, and anti-cancer effects.[1] However, its clinical application is often limited by its poor solubility and bioavailability. To enhance its therapeutic potential, numerous derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values of Andrographolide and some of its representative derivatives.
| Compound | Modification | Cancer Cell Line | IC50 (µM) | Reference |
| Andrographolide | Parent Compound | PANC-1 (Pancreatic) | 3.1 | [2] |
| HCT116 (Colon) | 5.1 | [2] | ||
| A375 (Melanoma) | 12.07 | [3] | ||
| C8161 (Melanoma) | 10.92 | [3] | ||
| MCF-7 (Breast) | 32.90 | |||
| MDAMB-231 (Breast) | 37.56 | |||
| A549 (Lung) | 3.5 | |||
| PC-3 (Prostate) | 5.9 | |||
| Derivative 4a | C-14 Methyl sulfonyl ester | NCI-H187 (Small Lung Cancer) | > Andrographolide | |
| K562 (Leukemia) | > Andrographolide | |||
| MCF-7/ADR (Breast) | > Andrographolide | |||
| A549 (Lung Adenocarcinoma) | > Andrographolide | |||
| Derivative 4b | C-14 Ethyl sulfonyl ester | NCI-H187 (Small Lung Cancer) | > Andrographolide | |
| K562 (Leukemia) | > Andrographolide | |||
| MCF-7/ADR (Breast) | > Andrographolide | |||
| A549 (Lung Adenocarcinoma) | > Andrographolide | |||
| Indolo Analogue | Indole group attached | MCF7 (Breast) | 1.85 | |
| HCT116 (Colon) | 1.22 | |||
| DU145 (Prostate) | 1.24 | |||
| 1,2,3-Triazole Derivative 9 | Triazole moiety | PANC-1 (Pancreatic) | 1.8 - 3.0 | |
| 1,2,3-Triazole Derivative 12 | Triazole moiety | HCT116 (Colon) | 1.2 - 4.8 | |
| 1,2,3-Triazole Derivative 14 | Triazole moiety | PANC-1 (Pancreatic) | 1.8 - 3.0 | |
| 1,2,3-Triazole Derivative 16 | Triazole moiety | PANC-1 (Pancreatic) | 1.8 - 3.0 | |
| 1,2,3-Triazole Derivative 17 | Triazole moiety | PANC-1 (Pancreatic) | 1.8 - 3.0 | |
| 1,2,3-Triazole Derivative 20 | Triazole moiety | PANC-1 (Pancreatic) | 1.8 - 3.0 | |
| 1,2,3-Triazole Derivative 24 | Triazole moiety | PANC-1 (Pancreatic) | 1.8 - 3.0 |
Key SAR Insights:
-
Modifications at C-14: The introduction of sulfonyl ester groups at the C-14 position, as seen in derivatives 4a and 4b, generally leads to enhanced cytotoxic activity compared to the parent andrographolide. This suggests that the C-14 position is a critical site for modification to improve anti-cancer potency.
-
Aromatic Substitutions: The addition of bulky aromatic groups can sometimes reduce potency, indicating that steric hindrance at certain positions might negatively impact the compound's interaction with its target.
-
Heterocyclic Moieties: The incorporation of heterocyclic rings, such as indole and triazole, has been a successful strategy to significantly improve the anti-proliferative activity. For instance, the indolo analogue exhibited potent activity against breast, colon, and prostate cancer cell lines with IC50 values in the low micromolar range. Similarly, several 1,2,3-triazole derivatives showed enhanced cytotoxicity against pancreatic and colon cancer cells.
-
Lipophilicity: Esterification of the hydroxyl groups on the andrographolide scaffold with lipophilic substituents has been shown to enhance anti-proliferative activity, likely due to improved cell permeability.
Experimental Protocols
The evaluation of the anti-cancer activity of Andrographolide and its derivatives relies on a variety of well-established experimental protocols. Below are detailed methodologies for two key assays.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, treat the cells with various concentrations of the test compounds (Andrographolide or its derivatives). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.
Western Blotting for Apoptosis Markers
Western blotting is a technique used to detect specific proteins in a sample and is crucial for studying the molecular mechanisms of drug action, such as the induction of apoptosis.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest. In apoptosis studies, this method is used to detect changes in the expression levels of key apoptotic proteins like caspases and members of the Bcl-2 family.
Protocol:
-
Cell Lysis: After treating cells with the compounds for the desired time, harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the Bradford or BCA assay, to ensure equal loading of protein for each sample.
-
Gel Electrophoresis: Load equal amounts of protein from each sample onto a sodium dodecyl sulfate-polyacrylamide gel (SDS-PAGE) and separate the proteins based on their molecular weight by applying an electric current.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific binding of the antibodies.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., cleaved caspase-3, Bax, Bcl-2, p53) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane to remove unbound primary antibody and then incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) or a fluorescent dye.
-
Detection: Detect the protein bands using a chemiluminescent substrate or by fluorescence imaging.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH) to compare protein levels between different treatment groups.
Signaling Pathways Modulated by Andrographolide and Its Derivatives
The anti-cancer effects of Andrographolide and its derivatives are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis. Two of the most prominent pathways affected are the NF-κB and p53 signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a crucial role in regulating the expression of genes involved in inflammation, immunity, cell proliferation, and survival. In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy. Andrographolide has been shown to inhibit the NF-κB signaling pathway, thereby suppressing the growth and metastasis of cancer cells. It can interfere with the binding of NF-κB to DNA, thus reducing the expression of pro-inflammatory and pro-survival genes.
Caption: Andrographolide's inhibition of the NF-κB pathway.
p53 Signaling Pathway
The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. In many cancers, the p53 pathway is inactivated, allowing cancer cells to evade apoptosis and proliferate uncontrollably. Andrographolide and its derivatives have been shown to induce apoptosis in cancer cells by activating the p53 signaling pathway. This can involve increasing the expression of p53 and its downstream targets, such as the pro-apoptotic protein Bax.
Caption: Andrographolide's activation of the p53 pathway.
References
An In Vitro Potency Comparison: Gemfibrozil's Profile in the Absence of Gemcadiol Data
An extensive review of published scientific literature yielded no specific data on the in vitro potency or mechanism of action of Gemcadiol. As such, a direct comparative analysis with gemfibrozil is not currently possible. This guide will therefore provide a detailed overview of the in vitro potency and experimental protocols related to gemfibrozil, a well-characterized lipid-lowering agent.
Gemfibrozil belongs to the fibrate class of drugs and is primarily recognized for its role in managing dyslipidemia.[1] Its therapeutic effects are largely attributed to its activity as an agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that is a key regulator of lipid metabolism.[2][3]
Gemfibrozil's Mechanism of Action: PPARα Activation
Gemfibrozil functions as a ligand for PPARα.[2] Upon binding, PPARα forms a heterodimer with the Retinoid X Receptor (RXR).[4] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event initiates the transcription of genes involved in various aspects of lipid metabolism, including fatty acid uptake, transport, and β-oxidation. The activation of these pathways ultimately leads to a reduction in plasma triglycerides and very-low-density lipoprotein (VLDL) levels.
Quantitative Data on Gemfibrozil's In Vitro Activity
The following table summarizes available quantitative data regarding the in vitro activity of gemfibrozil. It is important to note that the potency of PPARα agonists can vary depending on the specific PPRE sequence and the cellular context.
| Parameter | Value | Cell System/Assay Condition | Reference |
| EC50 for PPARα Activation | 5.8 µmol/L | Transfection assay with a reporter construct driven by the human apolipoprotein A-I (hapoA-I) DR-2 PPRE. | |
| Inhibition of CYP2C9 | Kᵢ = 5.8 µM (IC₅₀ = 9.6 µM) | Human liver microsomes. | |
| Inhibition of CYP2C19 | Kᵢ = 24 µM (IC₅₀ = 47 µM) | Human liver microsomes. | |
| Inhibition of CYP1A2 | Kᵢ = 82 µM (IC₅₀ = 136 µM) | Human liver microsomes. |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Kᵢ (Inhibition constant) is an indication of the potency of an inhibitor. IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
A common in vitro method to determine the potency of compounds like gemfibrozil on PPARα is the luciferase reporter gene assay.
PPARα Luciferase Reporter Gene Assay
Objective: To quantify the ability of a test compound to activate the PPARα signaling pathway.
Principle: This assay utilizes a genetically engineered cell line that contains a luciferase reporter gene under the control of a promoter with multiple PPREs. When a PPARα agonist activates the receptor, the PPARα/RXR heterodimer binds to the PPREs and drives the expression of the luciferase enzyme. The amount of light produced by the luciferase reaction is proportional to the level of PPARα activation.
Methodology:
-
Cell Culture and Transfection:
-
Hepatocellular carcinoma cells (e.g., HepG2) are cultured in appropriate media.
-
Cells are transiently co-transfected with two plasmids:
-
An expression vector for full-length human PPARα.
-
A reporter plasmid containing the firefly luciferase gene downstream of a promoter with PPREs.
-
-
A control plasmid expressing Renilla luciferase is often co-transfected to normalize for transfection efficiency.
-
-
Compound Treatment:
-
After transfection, cells are treated with various concentrations of the test compound (e.g., gemfibrozil) or a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Luciferase Assay:
-
Following an incubation period (typically 24 hours), the cells are lysed.
-
The activity of both firefly and Renilla luciferase is measured using a luminometer and a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
The firefly luciferase activity is normalized to the Renilla luciferase activity for each sample.
-
The fold activation is calculated relative to the vehicle control.
-
The EC50 value is determined by plotting the fold activation against the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Conclusion
Gemfibrozil is a well-documented PPARα agonist that modulates lipid metabolism through the transcriptional regulation of target genes. Its in vitro activity has been quantified in various assay systems, providing valuable data for understanding its pharmacological profile.
The absence of publicly available in vitro data for this compound prevents a direct comparison with gemfibrozil. Further research is required to characterize the molecular pharmacology of this compound to determine its potency and mechanism of action, which would be a prerequisite for any comparative assessment.
References
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to Gemcadiol Disposal
For researchers, scientists, and drug development professionals, the lifecycle of a compound extends beyond its experimental use. Proper disposal is a critical final step, ensuring the safety of personnel and the environment. This guide provides a detailed, step-by-step operational plan for the safe disposal of Gemcadiol, a potent investigational compound. Adherence to these procedures is essential for maintaining a safe laboratory environment and complying with regulatory standards.
Hazard Classification and Waste Segregation
Prior to disposal, it is crucial to understand the hazard profile of this compound. Based on available data, this compound is classified as a hazardous pharmaceutical waste. Improper disposal can lead to environmental contamination and potential health risks.[1][2] Therefore, this compound and any materials that have come into contact with it must be segregated from non-hazardous waste streams.
Key Disposal Principles:
-
Do Not Sewer: Under no circumstances should this compound or its solutions be disposed of down the drain.[2][3] This practice is banned for hazardous pharmaceuticals to prevent contamination of water supplies.[2]
-
Dedicated Waste Containers: All this compound waste must be collected in designated, clearly labeled hazardous waste containers.
-
Personnel Training: All personnel handling this compound waste must be trained on these disposal procedures and the associated risks.
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe collection and disposal of this compound waste from a laboratory setting.
1. Personal Protective Equipment (PPE): Before handling any this compound waste, ensure appropriate PPE is worn. This includes:
-
Two pairs of chemotherapy-grade gloves.
-
A disposable gown.
-
Safety glasses or goggles.
-
A respiratory mask if there is a risk of aerosolization.
2. Waste Segregation at the Source: Proper segregation is the foundation of safe disposal. At the point of generation, separate this compound waste into the following categories:
-
Bulk this compound Waste: This includes any unused or expired pure this compound, and concentrated stock solutions. This waste is considered "acute hazardous waste" and must be disposed of in a designated black RCRA (Resource Conservation and Recovery Act) waste container.
-
Trace-Contaminated Waste: This category includes items with minimal residual this compound, such as empty vials, syringes (with no visible liquid and less than 3% of the original volume), contaminated gloves, bench paper, and pipette tips. This waste should be placed in a designated yellow chemotherapy waste container.
-
Contaminated Sharps: Needles, scalpels, and other sharps that have come into contact with this compound must be disposed of in a puncture-resistant sharps container specifically designated for hazardous pharmaceutical waste.
3. Container Management:
-
All waste containers must be securely closed when not in use.
-
Containers must be labeled with "Hazardous Waste," the name of the chemical ("this compound"), and the date the waste was first added.
-
Do not overfill containers. Fill to no more than three-quarters of their capacity.
4. Temporary Storage:
-
Store filled or partially filled hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be a secure area, away from general laboratory traffic.
5. Final Disposal:
-
Once a waste container is full, it must be transported to the institution's central hazardous waste storage area.
-
Arrange for pickup by a licensed hazardous waste disposal vendor. Do not attempt to transport hazardous waste off-site yourself.
Quantitative Data Summary for this compound Waste Streams
The following table provides a summary of the different this compound waste streams and their appropriate disposal containers.
| Waste Stream Category | Description | Disposal Container Type | Container Color |
| Bulk Hazardous Waste | Unused/expired this compound, stock solutions, grossly contaminated items. | RCRA-approved, leak-proof container with a secure lid. | Black |
| Trace-Contaminated Waste | Empty vials, contaminated PPE, labware with minimal residue. | Chemotherapy waste container. | Yellow |
| Contaminated Sharps | Needles, syringes, scalpels, and other sharps used with this compound. | Puncture-resistant sharps container. | Varies by institution (often red with biohazard and chemo symbols) |
Experimental Protocol Reference: Deactivation (When Applicable)
Currently, there is no universally accepted method for the chemical deactivation of all pharmaceutical compounds. Therefore, all this compound waste should be treated as active and hazardous. Do not attempt to neutralize or deactivate this compound waste unless a validated and approved protocol is provided by your institution's Environmental Health and Safety (EHS) department.
This compound Disposal Workflow
The following diagram illustrates the logical flow of the this compound disposal process, from the point of generation to final disposal.
Caption: Logical workflow for the proper disposal of this compound waste.
By adhering to these rigorous disposal procedures, laboratories can ensure a safe working environment and minimize the environmental impact of their research activities. Always consult your institution's specific guidelines and EHS department for any additional requirements.
References
Essential Safety and Logistical Information for Handling Gemcadiol
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the safe handling, personal protective equipment (PPE), and disposal of Gemcadiol. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guide leverages safety data from the structurally and functionally similar lipid-regulating agent, Gemfibrozil, alongside general best practices for managing hazardous pharmaceutical compounds.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure. The following table summarizes the required PPE for various activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Receiving and Unpacking | - Single-use, chemotherapy-tested gloves- Disposable gown- Eye protection (safety glasses with side shields) |
| Compounding/Preparation | - Double-gloving with chemotherapy-tested gloves- Disposable, low-permeability gown- Full-face shield and splash goggles- Respiratory protection (e.g., N95 respirator) if there is a risk of aerosolization |
| Administration (in a research setting) | - Single-use, chemotherapy-tested gloves- Disposable gown- Eye protection (safety glasses with side shields) |
| Waste Disposal | - Double-gloving with chemotherapy-tested gloves- Disposable, low-permeability gown- Full-face shield and splash goggles |
| Spill Cleanup | - Double-gloving with chemotherapy-tested gloves- Disposable, low-permeability gown- Full-face shield and splash goggles- Respiratory protection (e.g., N95 respirator) |
Hazard and Safety Data (Based on Gemfibrozil as a Proxy)
The following table summarizes the known hazards associated with Gemfibrozil, which should be considered when handling this compound until specific data becomes available.
| Hazard Category | Description | GHS Classification |
| Acute Toxicity (Oral) | Harmful if swallowed.[1][2][3][4][5] | Category 4 |
| Carcinogenicity | Suspected of causing cancer. | Category 2 |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | Category 2 |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects. | Acute Category 2, Chronic Category 2 |
Experimental Protocols
In Vitro Study: Assessing the Effect of this compound on sGC Activation
This protocol is adapted from a study on Gemfibrozil's activation of soluble guanylyl cyclase (sGC).
Objective: To determine if this compound directly activates purified sGC.
Materials:
-
Purified sGC enzyme
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Assay buffer
-
GTP (substrate)
-
cGMP detection kit
Methodology:
-
Prepare a reaction mixture containing the assay buffer and purified sGC enzyme.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the reaction by adding GTP.
-
Incubate the reaction at 37°C for a specified time.
-
Terminate the reaction.
-
Measure the amount of cGMP produced using a cGMP detection kit.
-
Analyze the data to determine the dose-response relationship of this compound on sGC activation.
In Vivo Study: Evaluating the Hypolipidemic Effect of this compound in a Rodent Model
This protocol is a general guideline based on animal studies with Gemfibrozil.
Objective: To assess the efficacy of this compound in reducing plasma triglyceride levels in a hyperlipidemic rat model.
Materials:
-
Male Wistar rats
-
High-fat diet to induce hyperlipidemia
-
This compound formulation for oral administration
-
Vehicle control
-
Blood collection supplies
-
Plasma triglyceride assay kit
Methodology:
-
Induce hyperlipidemia in rats by feeding them a high-fat diet for a specified period.
-
Divide the hyperlipidemic rats into control and treatment groups.
-
Administer this compound orally to the treatment group daily for a predetermined duration. Administer the vehicle to the control group.
-
Collect blood samples at baseline and at the end of the treatment period.
-
Separate plasma from the blood samples.
-
Measure plasma triglyceride levels using a commercial assay kit.
-
Statistically analyze the data to compare triglyceride levels between the control and treatment groups.
Signaling Pathway and Experimental Workflow
Figure 1: Proposed Mechanism of Action for this compound
Caption: Proposed signaling pathway for this compound, highlighting its potential activation of sGC and influence on lipid metabolism.
Figure 2: General Experimental Workflow for Assessing this compound's Efficacy
Caption: A logical workflow for the preclinical evaluation of this compound, from in vitro validation to in vivo efficacy studies.
Operational and Disposal Plans
Handling and Storage:
-
Store this compound in a well-ventilated, secure area, away from incompatible materials.
-
Containers should be clearly labeled with the chemical name and hazard warnings.
-
Access to the storage area should be restricted to authorized personnel.
Disposal:
-
All waste contaminated with this compound, including unused product, contaminated PPE, and labware, must be treated as hazardous waste.
-
Dispose of this compound waste in clearly labeled, sealed containers.
-
Follow all local, state, and federal regulations for the disposal of hazardous pharmaceutical waste. Do not dispose of this compound down the drain or in regular trash.
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.
Spill Management:
-
In the event of a spill, evacuate the area and restrict access.
-
Wear the appropriate PPE as outlined in the table above.
-
Use a chemical spill kit to absorb the spilled material.
-
Clean the spill area with an appropriate deactivating agent, followed by soap and water.
-
All materials used for spill cleanup must be disposed of as hazardous waste.
-
Report all spills to your supervisor and EHS department.
References
- 1. Effects of gemfibrozil on in vitro cultured normal human skin explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gemfibrozil - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Effects of Atorvastatin and Gemfibrozil on Mice Corpus Cavernosum In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. pdf.hres.ca [pdf.hres.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
